(R)-(2-Furyl)hydroxyacetonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(furan-2-yl)-2-hydroxyacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c7-4-5(8)6-2-1-3-9-6/h1-3,5,8H/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWECZOWCEFVROP-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)[C@@H](C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Physical Properties of (R)-(2-Furyl)hydroxyacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of (R)-(2-Furyl)hydroxyacetonitrile, a chiral cyanohydrin of interest in organic synthesis and pharmaceutical development. Due to the limited availability of experimentally determined data for this specific enantiomer, this document combines reported data, computed values, and information from analogous compounds to offer a thorough profile.
Chemical Identity and Structure
This compound, also known as (R)-(-)-2-(2-furyl)-2-hydroxyacetonitrile, is an organic compound featuring a furan ring, a hydroxyl group, and a nitrile group attached to a chiral center.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | (2R)-2-(furan-2-yl)-2-hydroxyacetonitrile |
| CAS Number | 121986-08-1 |
| Molecular Formula | C₆H₅NO₂ |
| Molecular Weight | 123.11 g/mol |
| Canonical SMILES | C1=COC(=C1)C(C#N)O |
| InChI Key | OWECZOWCEFVROP-SSDOTTSWSA-N |
Physicochemical Properties
Experimental data on the physical properties of this compound are not widely published. The following table includes computed data for the corresponding (S)-enantiomer, which are expected to be identical for non-chiral properties. Information on analogous compounds is also provided for context.
Table 2: Physical and Chemical Properties
| Property | Value | Source/Comment |
| Melting Point | Not experimentally determined. | For the related achiral compound, hydroxyacetonitrile, the melting point is <-72 °C.[1][2] |
| Boiling Point | Not experimentally determined. | Hydroxyacetonitrile has a boiling point of 183 °C (with some decomposition).[1] |
| Solubility | Expected to be soluble in water and polar organic solvents. | The presence of a hydroxyl group and a furan ring suggests solubility in polar solvents. The related furfuryl alcohol is soluble in water, ethanol, and acetone. |
| Optical Rotation | Not definitively reported in searched literature. The "(R)-(-)" designation implies a levorotatory nature. | The magnitude of optical rotation would be equal but opposite in sign to the (S)-enantiomer. |
| pKa | Not determined. | |
| LogP (Computed) | 0.1 | Computed for the (S)-enantiomer by XLogP3.[3] |
Spectroscopic Data
Table 3: Spectroscopic Data Interpretation
| Technique | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the furan ring protons, a signal for the methine proton at the chiral center, and a broad signal for the hydroxyl proton. |
| ¹³C NMR | Resonances for the carbon atoms of the furan ring, the nitrile carbon, and the carbon of the chiral center. |
| Infrared (IR) | A broad absorption band for the O-H stretch (around 3400 cm⁻¹), a sharp peak for the C≡N stretch (around 2250 cm⁻¹), and characteristic peaks for the furan ring. |
Experimental Protocols
The synthesis of enantiomerically pure cyanohydrins like this compound is most commonly achieved through enzymatic catalysis. The following section outlines a general experimental approach based on established methods for the synthesis of chiral cyanohydrins.[4][5][6]
Enzymatic Synthesis of this compound
This protocol describes the enantioselective addition of a cyanide source to 2-furaldehyde catalyzed by an (R)-oxynitrilase.
Materials:
-
2-Furaldehyde
-
(R)-Oxynitrilase (e.g., from Prunus amygdalus)
-
Cyanide source (e.g., hydrogen cyanide, trimethylsilyl cyanide)
-
Anhydrous organic solvent (e.g., diethyl ether, methyl tert-butyl ether)
-
Buffer solution (e.g., citrate buffer, pH adjusted for optimal enzyme activity)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a temperature-controlled reaction vessel, dissolve 2-furaldehyde in the chosen organic solvent.
-
Add the (R)-oxynitrilase enzyme preparation.
-
Cool the mixture to the optimal reaction temperature for the enzyme (typically between 0 and 10 °C).
-
Slowly add the cyanide source to the reaction mixture with vigorous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding an acidic solution to neutralize any remaining cyanide.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by flash column chromatography on silica gel.
Caption: Enzymatic Synthesis Workflow
Determination of Physical Properties
Standard analytical techniques would be employed to characterize the purified product.
-
Melting Point: Determined using a standard melting point apparatus.
-
Boiling Point: Determined by distillation under reduced pressure to avoid decomposition.
-
Solubility: Assessed by dissolving a known amount of the compound in various solvents at a specific temperature.
-
Optical Rotation: Measured using a polarimeter with a sodium D-line light source at a defined concentration and temperature.
-
Spectroscopy: ¹H NMR, ¹³C NMR, and IR spectra would be recorded to confirm the chemical structure.
Signaling Pathways and Biological Relevance
Currently, there is no specific information available in the searched literature detailing the involvement of this compound in defined signaling pathways. However, chiral cyanohydrins are important intermediates in the synthesis of various biologically active molecules, including α-hydroxy acids, α-amino acids, and other pharmaceutical precursors. The furan moiety is also a structural component in numerous drugs.
Caption: Synthetic Applications
Conclusion
This compound is a valuable chiral building block with significant potential in synthetic chemistry. While comprehensive experimental data on its physical properties remain to be fully documented in publicly accessible literature, this guide provides a foundational understanding based on available information and established chemical principles. Further experimental investigation is warranted to fully elucidate its physicochemical characteristics and expand its applications in drug discovery and development.
References
- 1. Hydroxyacetonitrile | HOCH2CN | CID 7857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. EP1833784B1 - Process for the synthesis of glycolonitrile - Google Patents [patents.google.com]
- 5. pure.rug.nl [pure.rug.nl]
- 6. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
(R)-(2-Furyl)hydroxyacetonitrile chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the chemical properties, structure, and nomenclature of (R)-(2-Furyl)hydroxyacetonitrile, a chiral molecule of interest in organic synthesis and pharmaceutical development.
Chemical Identity and Nomenclature
This compound is an organic compound characterized by a central chiral carbon atom bonded to four different functional groups: a furan ring, a hydroxyl group, a nitrile group, and a hydrogen atom. The "(R)" designation in its name specifies the absolute configuration of this stereocenter according to the Cahn-Ingold-Prelog priority rules.
Table 1: Chemical Identifiers and Names
| Identifier Type | Value |
| IUPAC Name | (2R)-2-(Furan-2-yl)-2-hydroxyacetonitrile |
| Common Name | (R)-2-Hydroxy-2-(2-furyl)acetonitrile[1] |
| CAS Number | 121986-08-1[1] |
| Molecular Formula | C₆H₅NO₂ |
| Molecular Weight | 123.11 g/mol [2] |
The systematic IUPAC name for the (S)-enantiomer is (2S)-2-(furan-2-yl)-2-hydroxyacetonitrile[2]. The compound is a type of cyanohydrin, specifically derived from 2-furaldehyde.
Chemical Structure
The core of the molecule is an acetonitrile backbone (CH₃CN) where one hydrogen on the methyl group is substituted by a hydroxyl group (-OH) and another by a 2-furyl group. The furan ring is a five-membered aromatic heterocycle containing one oxygen atom.
Caption: 2D representation of this compound.
Logical Derivation of IUPAC Name
The IUPAC name is systematically derived from its constituent parts. The following diagram illustrates the relationship between the structural components and the nomenclature.
Caption: Derivation of the IUPAC name from molecular components.
Experimental Protocols
While this document does not detail specific experimental results, the synthesis of chiral cyanohydrins such as this compound typically involves one of the following established methodologies:
-
Enzymatic Synthesis: Often employing an (R)-oxynitrilase enzyme, this method provides high enantioselectivity.
-
Substrates: 2-Furaldehyde and a cyanide source (e.g., HCN, KCN, or acetone cyanohydrin).
-
Solvent: A biphasic system or a low-water-content organic solvent to favor the synthesis reaction over hydrolysis.
-
Procedure: The aldehyde is dissolved in the chosen solvent, the enzyme is added, and the cyanide source is introduced slowly while maintaining a constant pH (typically between 4.0 and 6.0) and temperature. The reaction progress is monitored by techniques such as chiral HPLC.
-
-
Asymmetric Chemical Catalysis: Utilizing a chiral catalyst, such as a metal-salen complex or a synthetic peptide-based catalyst.
-
Catalyst: A chiral Lewis acid or organocatalyst.
-
Cyanide Source: Trimethylsilyl cyanide (TMSCN) is a common reagent in these reactions.
-
Procedure: The catalyst and 2-furaldehyde are stirred in an appropriate aprotic solvent (e.g., dichloromethane or toluene) at a specific temperature (often sub-ambient). TMSCN is then added, and the reaction is allowed to proceed until completion. A subsequent workup step with a mild acid is required to hydrolyze the silyl ether intermediate to the final hydroxyl product.
-
The purification and characterization of the final product typically involve column chromatography, NMR spectroscopy, and mass spectrometry to confirm its structure and purity. The enantiomeric excess is determined using chiral chromatography (HPLC or GC).
References
Spectroscopic Profile of (R)-(2-Furyl)hydroxyacetonitrile: A Technical Guide
Introduction
(R)-(2-Furyl)hydroxyacetonitrile, a chiral cyanohydrin derived from furfural, is a valuable building block in synthetic organic chemistry, particularly in the synthesis of pharmaceuticals and other biologically active molecules. Its stereochemistry and functional groups make it a versatile precursor for a variety of chiral ligands, amino acids, and heterocyclic compounds. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control. This technical guide provides a summary of available and expected spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for this compound and details the general experimental protocols for acquiring such data.
Spectroscopic Data Summary
The following tables summarize the available and expected spectroscopic data for this compound.
Table 1: ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Data Source |
| ~7.40 | dd | 1H | H5 (furan) | Predicted |
| ~6.55 | d | 1H | H3 (furan) | Predicted |
| ~6.40 | dd | 1H | H4 (furan) | Predicted |
| 5.55 | s | 1H | CH(OH)CN | Experimental |
| 3.17 | br s | 1H | OH | Experimental |
Solvent: CDCl₃. The experimental data is for the (S)-enantiomer, which is identical to the (R)-enantiomer in an achiral solvent.
Table 2: ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment | Data Source |
| ~148 | C2 (furan) | Predicted |
| ~144 | C5 (furan) | Predicted |
| ~118 | CN | Predicted |
| ~111 | C3 (furan) | Predicted |
| ~109 | C4 (furan) | Predicted |
| ~57 | CH(OH)CN | Predicted |
Solvent: CDCl₃. Data is predicted based on values for similar furan-containing compounds.
Table 3: IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Data Source |
| ~3400 | Broad | O-H stretch | Predicted |
| ~3100 | Weak | C-H stretch (furan) | Predicted |
| ~2250 | Medium | C≡N stretch | Predicted |
| ~1600, ~1500, ~1400 | Medium-Weak | C=C stretch (furan ring) | Predicted |
| ~1015 | Strong | C-O stretch | Predicted |
Sample form: Neat or KBr pellet. Data is predicted based on characteristic functional group frequencies.
Table 4: Mass Spectrometry Data
| m/z | Ion | Method | Data Source |
| 123.03 | [M]⁺ | EI | Predicted |
| 124.04 | [M+H]⁺ | ESI | Predicted |
| 146.02 | [M+Na]⁺ | ESI | Predicted |
| 96.02 | [M-HCN]⁺ | EI/ESI | Predicted |
| 69.02 | [Furan-CH₂]⁺ | EI/ESI | Predicted |
M = C₆H₅NO₂ (Exact Mass: 123.0320). Predicted fragmentation patterns are based on the structure of the molecule.
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial.
-
Gently agitate the vial to ensure the sample is fully dissolved.
-
Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube, ensuring the liquid height is approximately 4-5 cm.
-
Cap the NMR tube securely.
2. ¹H NMR Spectroscopy:
-
The ¹H NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer.
-
The instrument is locked onto the deuterium signal of the solvent.
-
Shimming is performed to optimize the homogeneity of the magnetic field.
-
A standard single-pulse experiment is used to acquire the spectrum.
-
Typically, 16 to 64 scans are acquired to achieve a good signal-to-noise ratio.
-
The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
3. ¹³C NMR Spectroscopy:
-
The ¹³C NMR spectrum is acquired on the same spectrometer.
-
A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon atom.
-
A larger number of scans (typically 1024 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) Method:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal.
-
Acquire the sample spectrum. The instrument software will automatically subtract the background spectrum.
-
After the measurement, clean the ATR crystal thoroughly with a solvent-moistened wipe.
Mass Spectrometry (MS)
Electrospray Ionization (ESI) Method:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solution is introduced into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
The ESI source parameters, such as capillary voltage, nebulizing gas pressure, and drying gas temperature, are optimized to achieve a stable and abundant signal for the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺.
-
The mass spectrum is acquired over a relevant m/z range (e.g., 50-300 Da).
Mandatory Visualization
A Technical Guide to (R)-(2-Furyl)hydroxyacetonitrile: Synthesis, Properties, and Potential Applications
CAS Number: 121986-08-1
This technical guide provides an in-depth overview of (R)-(2-Furyl)hydroxyacetonitrile, a chiral cyanohydrin with significant potential as a building block in the synthesis of complex organic molecules, particularly in the field of drug development. While specific data for the (R)-enantiomer is limited in publicly available literature, this paper extrapolates from established methodologies for chiral cyanohydrin synthesis and data available for its (S)-enantiomer to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Physicochemical Properties
While detailed experimental data for the pure (R)-enantiomer is scarce, the fundamental physicochemical properties can be inferred from its structure and data for the racemic mixture.
| Property | Value |
| Molecular Formula | C₆H₅NO₂ |
| Molecular Weight | 123.11 g/mol |
| Appearance | Expected to be a colorless to pale yellow oil or solid |
| Solubility | Expected to be soluble in a range of organic solvents |
Synthesis of this compound
The primary route to enantiomerically pure this compound is through enzymatic synthesis. This method offers high stereoselectivity under mild reaction conditions, making it an attractive alternative to traditional chemical synthesis.
Enzymatic Synthesis via (S)-Oxynitrilase
The synthesis of the (R)-enantiomer can be achieved using an (S)-oxynitrilase (also known as (S)-hydroxynitrile lyase or HNL). These enzymes catalyze the asymmetric addition of a cyanide donor to an aldehyde.
The proposed reaction scheme for the synthesis of this compound is as follows:
A Technical Guide to the Solubility of (R)-(2-Furyl)hydroxyacetonitrile in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of (R)-(2-Furyl)hydroxyacetonitrile, a key chiral intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a comprehensive framework for its determination. This includes qualitative solubility information for structurally related compounds, detailed experimental protocols for solubility assessment, and logical workflows to guide laboratory practices.
Introduction
This compound, a cyanohydrin derived from 2-furaldehyde, is a valuable building block in asymmetric synthesis. Its stereocenter and reactive functional groups make it a crucial component in the development of novel therapeutics. Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes such as crystallization, and formulation development. This guide aims to equip researchers with the necessary information to effectively work with this compound.
Physicochemical Properties
While specific experimental data for this compound is scarce, we can infer some of its properties from its structure and from data on related molecules. It is a chiral molecule containing a hydroxyl group, a nitrile group, and a furan ring. The presence of the polar hydroxyl and nitrile groups suggests potential solubility in polar solvents, while the furan ring introduces some nonpolar character.
Solubility of Structurally Related Compounds
To estimate the solubility profile of this compound, it is useful to examine the known solubilities of simpler, related cyanohydrins such as glycolonitrile and mandelonitrile.
Table 1: Qualitative Solubility of Related Cyanohydrins
| Compound | Structure | Soluble In | Insoluble In |
| Glycolonitrile (Hydroxyacetonitrile) | HOCH₂CN | Water, Ethanol, Diethyl Ether[1][2] | Benzene, Chloroform[1] |
| Mandelonitrile | C₆H₅CH(OH)CN | Ethanol, Ether, Chloroform | Water (almost insoluble)[3] |
These examples suggest that this compound is likely to be soluble in polar protic and aprotic solvents such as alcohols and ethers, and may have limited solubility in nonpolar hydrocarbon solvents. Its solubility in water is expected to be moderate, influenced by the balance between the polar functional groups and the less polar furan ring.
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound in various organic solvents. This method can be adapted for both qualitative and quantitative measurements.
Materials and Equipment
-
This compound (solute)
-
A range of common organic solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Small test tubes or vials with caps
-
Spatula
-
Vortex mixer or magnetic stirrer
-
Analytical balance
-
Constant temperature bath or shaker
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis)
Qualitative Solubility Determination
This procedure provides a rapid assessment of solubility.
-
Sample Preparation : Into a small, dry test tube, add approximately 20-50 mg of this compound.
-
Solvent Addition : Add 1 mL of the chosen solvent to the test tube in small portions.
-
Mixing : After each addition, cap the test tube and shake it vigorously for 30-60 seconds.[4] A vortex mixer can be used for more efficient mixing.
-
Observation : Observe the mixture. If the solid dissolves completely, the compound is considered "soluble." If a significant portion of the solid remains undissolved, it is deemed "insoluble." If some solid dissolves but a noticeable amount remains, it can be classified as "partially soluble."
-
Repeat : Repeat this process for each solvent to be tested.
Quantitative Solubility Determination (Equilibrium Method)
This method determines the concentration of a saturated solution at a specific temperature.
-
Sample Preparation : Add an excess amount of this compound to a vial containing a known volume or mass of the solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration : Seal the vial and place it in a constant temperature bath or a shaker with temperature control. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation : Allow the undissolved solid to settle. To ensure the supernatant is free of solid particles, it can be centrifuged or filtered using a syringe filter compatible with the solvent.
-
Quantification :
-
Gravimetric Analysis : Carefully withdraw a known volume or mass of the saturated supernatant, evaporate the solvent under controlled conditions, and weigh the remaining solid solute.
-
Chromatographic/Spectroscopic Analysis : Dilute a known volume of the saturated supernatant with a suitable solvent and analyze the concentration of this compound using a pre-calibrated analytical method such as HPLC or UV-Vis spectrophotometry.
-
-
Calculation : Calculate the solubility in units such as g/L, mg/mL, or mol/L.
Logical and Experimental Workflows
The following diagrams illustrate key workflows related to the synthesis and solubility determination of this compound.
Caption: A logical workflow for the synthesis of this compound.
Caption: An experimental workflow for determining the solubility of the target compound.
Conclusion
References
An In-depth Technical Guide to the Discovery and History of Furan-Based Chiral Cyanohydrins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan-based chiral cyanohydrins are a specialized class of organic molecules that have garnered significant interest in the scientific community, particularly in the fields of synthetic chemistry and drug discovery. Their unique structural features, combining the versatile furan ring with a chiral cyanohydrin moiety, make them valuable intermediates in the synthesis of a wide array of complex and biologically active compounds. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic methodologies for preparing these important chiral building blocks.
Historical Perspective: From Early Observations to Enantioselective Synthesis
The journey to understanding and utilizing furan-based chiral cyanohydrins is deeply rooted in the broader history of cyanohydrin chemistry. The first significant milestone in the asymmetric synthesis of cyanohydrins was achieved in 1908 by Rosenthaler, who demonstrated the enzyme-catalyzed enantioselective addition of hydrogen cyanide to benzaldehyde.[1] This pioneering work laid the foundation for the use of hydroxynitrile lyases (HNLs) as powerful biocatalysts for creating chiral cyanohydrins.[1]
While the early focus was on aromatic and aliphatic aldehydes, the exploration of heteroaromatic substrates like furan-2-carbaldehyde (furfural) followed as the field of asymmetric synthesis matured. Researchers recognized that the furan scaffold is a key structural motif in many natural products and pharmaceuticals, driving the demand for enantiomerically pure furan-based building blocks.[2][3] The enzymatic approach, utilizing (R)- and (S)-selective HNLs, proved to be a highly effective method for accessing both enantiomers of furan-based cyanohydrins with high optical purity.[1][4] These biocatalytic methods offered a green and efficient alternative to traditional chemical synthesis, which often required harsh reagents and complex chiral auxiliaries.[1]
Key Synthetic Methodologies
The synthesis of furan-based chiral cyanohydrins can be broadly categorized into two main approaches: enzymatic and chemical synthesis.
Enzymatic Synthesis
The use of hydroxynitrile lyases (HNLs) is the most prominent and well-established method for the enantioselective synthesis of furan-based chiral cyanohydrins.[1][4] HNLs, found in a variety of plants, catalyze the addition of a cyanide source to the carbonyl group of furfural and its derivatives. Depending on the enzyme source, either the (R)- or (S)-enantiomer can be selectively produced.
A key advantage of enzymatic synthesis is the high enantioselectivity often observed. For instance, the use of an (R)-oxynitrilase from Vicia sativa L. has been shown to produce the corresponding (R)-cyanohydrins from heteroaromatic aldehydes with high yields and enantiomeric excesses (ee).[4][5]
Experimental Workflow for Enzymatic Synthesis:
Caption: General workflow for the enzymatic synthesis of furan-based chiral cyanohydrins.
Chemical Synthesis
While enzymatic methods are highly efficient, chemical approaches to furan-based chiral cyanohydrins have also been developed, offering complementary strategies. These methods often rely on the use of chiral catalysts, such as metal complexes or organocatalysts, to induce enantioselectivity in the addition of a cyanide source to the furan aldehyde.[6]
Common cyanide sources in these reactions include trimethylsilyl cyanide (TMSCN), which is generally safer to handle than hydrogen cyanide.[7] A variety of chiral ligands and catalysts have been explored to achieve high yields and enantioselectivities.[6]
Quantitative Data on Synthesis
The following table summarizes representative quantitative data for the synthesis of furan-based chiral cyanohydrins, highlighting the effectiveness of different catalytic systems.
| Aldehyde | Catalyst/Enzyme | Cyanide Source | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Furan-2-carbaldehyde | (R)-Oxynitrilase (Vicia sativa L.) | HCN | Diisopropyl ether | 12 | 71 | 91 | [4] |
| Furan-2-carbaldehyde | Ti(OiPr)₄ / β-amino alcohol ligand | TMSCN | CH₂Cl₂ | - | High | High | [6] |
Detailed Experimental Protocols
Enzymatic Synthesis of (R)-2-Furyl-hydroxyacetonitrile
This protocol is adapted from the procedure described for the synthesis of (R)-cyanohydrins using an (R)-oxynitrilase from Vicia sativa L.[4][5]
Materials:
-
Furan-2-carbaldehyde
-
Hydrogen cyanide (HCN) or a suitable in-situ source
-
Defatted seed meal of Vicia sativa L. (as the source of (R)-oxynitrilase)
-
Diisopropyl ether
-
Citrate buffer (pH 4.0)
-
Standard laboratory glassware and purification equipment (chromatography column, silica gel)
-
Chiral HPLC for enantiomeric excess determination
Procedure:
-
Enzyme Preparation: Prepare a crude enzyme solution or use the defatted seed meal directly.
-
Reaction Setup: In a round-bottom flask, create a biphasic system by adding the organic solvent (diisopropyl ether) and the aqueous buffer containing the enzyme.
-
Substrate Addition: Dissolve furan-2-carbaldehyde in the organic solvent and add it to the reaction mixture.
-
Cyanide Addition: Carefully add the cyanide source to the stirring reaction mixture at a controlled temperature (e.g., 12 °C).
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, separate the organic layer.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the yield of the purified product. Analyze the enantiomeric excess of the chiral cyanohydrin using chiral HPLC.
Applications in Drug Development and Bioactive Compound Synthesis
Furan-based chiral cyanohydrins are valuable intermediates in the synthesis of a wide range of biologically active molecules. The furan ring is a common scaffold in many pharmaceuticals due to its ability to participate in various biological interactions.[8] The introduction of a chiral center via the cyanohydrin functionality allows for the stereoselective synthesis of complex drug candidates.
While direct signaling pathways involving furan-based chiral cyanohydrins themselves are not well-documented, their importance lies in providing access to enantiomerically pure precursors for drugs that do interact with specific biological pathways. For example, furan-containing compounds have been investigated for their potential as antiviral, anticancer, and cardiovascular agents.[8][9][10][11][12]
Logical Relationship in Drug Discovery:
Caption: The role of furan-based chiral cyanohydrins as key intermediates in the synthesis of bioactive molecules.
Conclusion
The discovery and development of synthetic routes to furan-based chiral cyanohydrins represent a significant advancement in organic chemistry. From the early enzymatic resolutions to modern catalytic asymmetric methods, the ability to produce these versatile building blocks with high enantiopurity has opened up new avenues for the synthesis of complex molecules with important biological activities. For researchers and professionals in drug development, a thorough understanding of the history, synthesis, and applications of furan-based chiral cyanohydrins is crucial for the design and creation of next-generation therapeutics.
References
- 1. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]
- 2. Efforts towards the synthesis of furan containing bioactive compounds [shareok.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic synthesis of (R)-cyanohydrins by a novel (R)-oxynitrilase from Vicia sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyanohydrin synthesis by Cyanation or Cyanosilylation [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 9. Chiral cardiovascular drugs: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Stability and Storage of (R)-(2-Furyl)hydroxyacetonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (R)-(2-Furyl)hydroxyacetonitrile. Due to the limited availability of specific stability data for this compound, this guide synthesizes information from studies on closely related cyanohydrins and general chemical stability principles. The information herein is intended to guide researchers in handling, storing, and developing analytical methods for this compound.
Chemical Profile
This compound, a member of the cyanohydrin family, is a chiral molecule incorporating a furan ring. Its structure suggests susceptibility to degradation pathways common to both cyanohydrins and furan-containing compounds. The primary degradation pathway for cyanohydrins is reversible decomposition to the corresponding aldehyde (2-furaldehyde) and hydrogen cyanide. This process is influenced by several environmental factors.
Factors Influencing Stability
The stability of cyanohydrins is primarily affected by pH, temperature, and light exposure.
2.1. Effect of pH
The equilibrium between a cyanohydrin and its constituent aldehyde and cyanide is highly pH-dependent. Generally, cyanohydrins are more stable in acidic conditions and decompose rapidly in neutral to alkaline solutions.[1][2] This is because the decomposition is often base-catalyzed. For analogous compounds like acetone cyanohydrin, a significant decrease in half-life is observed as the pH increases from acidic to near-neutral.[2]
2.2. Effect of Temperature
Elevated temperatures accelerate the rate of decomposition of cyanohydrins.[1] Therefore, storage at reduced temperatures is crucial for maintaining the integrity of this compound.
2.3. Effect of Light
Furan-containing compounds can be susceptible to photodegradation. While specific photostability data for this compound is not available, it is prudent to protect the compound from light to prevent potential degradation of the furan ring.
Quantitative Stability Data (Based on Analogous Compounds)
The following table summarizes stability data for acetone cyanohydrin, which serves as a general indicator of the pH-dependent stability of cyanohydrins.
| pH | Temperature (°C) | Half-life (minutes) | Reference |
| 4.9 | Not Specified | 57 | [2] |
| 6.3 | Not Specified | 28 | [2] |
| 6.8 | Not Specified | 8 | [2] |
Note: This data is for acetone cyanohydrin and should be considered as a qualitative guide for the stability of this compound.
Recommended Storage Conditions
Based on the known stability of cyanohydrins, the following storage conditions are recommended for this compound:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C or lower | To minimize thermal decomposition. |
| pH | Acidic (pH < 5) | To stabilize the cyanohydrin equilibrium. If in solution, use a buffered acidic medium. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent potential oxidation. |
| Light | Amber vial or protection from light | To prevent photodegradation of the furan moiety. |
| Container | Tightly sealed | To prevent ingress of moisture and air. |
Experimental Protocols for Stability Assessment
A forced degradation study is recommended to determine the intrinsic stability of this compound and to develop a stability-indicating analytical method.
5.1. Forced Degradation Study Protocol
This protocol outlines the conditions for subjecting this compound to various stressors to identify potential degradation products and pathways.
5.1.1. Materials and Reagents
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Phosphate or citrate buffer, pH 3, 5, 7, and 9
5.1.2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector
-
pH meter
-
Thermostatic oven
-
Photostability chamber
-
Analytical balance
5.1.3. Stress Conditions
-
Acid Hydrolysis:
-
Treat a solution of the compound in a suitable solvent with 0.1 M HCl at 60°C for 24 hours.
-
If no degradation is observed, repeat with 1 M HCl.
-
-
Base Hydrolysis:
-
Treat a solution of the compound with 0.1 M NaOH at room temperature for 1 hour.
-
If no degradation is observed, increase the temperature to 60°C.
-
-
Oxidative Degradation:
-
Treat a solution of the compound with 3% H₂O₂ at room temperature for 24 hours.
-
If no degradation is observed, repeat with 30% H₂O₂.
-
-
Thermal Degradation:
-
Expose the solid compound to 60°C in a thermostatic oven for 48 hours.
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
5.2. Stability-Indicating HPLC Method
A reverse-phase HPLC method is suitable for monitoring the stability of this compound and separating it from its degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (acidified with 0.1% formic or phosphoric acid to ensure stability during analysis).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
5.3. Sample Preparation for Analysis
-
For solutions from forced degradation, neutralize the acid and base samples before injection. Dilute all samples to an appropriate concentration with the mobile phase.
-
For the solid sample from thermal degradation, dissolve it in a suitable solvent and dilute it with the mobile phase.
Visualizations
6.1. Logical Workflow for Storage Assessment
Caption: Decision workflow for appropriate storage of this compound.
6.2. Experimental Workflow for Forced Degradation Study
Caption: General workflow for conducting a forced degradation study.
Conclusion
While specific stability data for this compound is limited, the general principles governing cyanohydrin stability provide a strong foundation for its handling and storage. The primary factors to control are pH, temperature, and light exposure. Acidic conditions and low temperatures are paramount for preserving the integrity of this compound. The provided experimental protocols offer a starting point for researchers to conduct their own stability studies and develop validated analytical methods tailored to their specific needs.
References
Navigating the Safety Profile of (R)-(2-Furyl)hydroxyacetonitrile: A Technical Guide for Researchers
An in-depth analysis of the safety data and handling protocols for (R)-(2-Furyl)hydroxyacetonitrile, tailored for professionals in research and drug development.
This compound, a key building block in organic synthesis, requires careful handling due to its potential health hazards. This technical guide provides a comprehensive overview of its safety profile, handling precautions, and emergency procedures to ensure a safe laboratory environment for researchers and scientists.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is a highly flammable liquid and vapor.[1] The compound is harmful if swallowed, in contact with skin, or if inhaled.[1] Furthermore, it is known to cause serious eye irritation.[1]
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | 2 | H225: Highly flammable liquid and vapour.[1] |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed.[1] |
| Acute toxicity, Dermal | 4 | H312: Harmful in contact with skin.[1] |
| Acute toxicity, Inhalation | 4 | H332: Harmful if inhaled.[1] |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation.[1] |
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.
Table 2: Physical and Chemical Properties of this compound and Related Compounds
| Property | Value | Source |
| This compound | ||
| Molecular Formula | C6H5NO2 | [2] |
| Molecular Weight | 123.11 g/mol | [2] |
| Partition coefficient: n-octanol/water (log Pow) | -0.54 (25 °C) | |
| (S)-Hydroxy(2-furanyl)acetonitrile | ||
| Molecular Formula | C6H5NO2 | [3] |
| Molecular Weight | 123.11 g/mol | [3] |
| XLogP3 | 0.1 | [3] |
| Hydroxyacetonitrile (Glycolonitrile) | ||
| Molecular Formula | C2H3NO | [4] |
| Molecular Weight | 57.05 g/mol | [4] |
| XLogP3 | -0.7 | [4] |
| Boiling Point | Decomposes | [4] |
| Melting Point | Not available | |
| Density | 1.1 g/cm³ at 20 °C | [4] |
| Solubility | Very soluble in water, ethanol, and ethyl ether. | [4] |
Note: Some data for the specific (R)-enantiomer is limited. Data for the (S)-enantiomer and the parent compound hydroxyacetonitrile are provided for reference.
Safe Handling and Experimental Protocols
Strict adherence to safety protocols is mandatory when working with this compound.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times in the laboratory.
Handling Procedures
-
Ventilation: Always work in a well-ventilated area, preferably under a chemical fume hood.
-
Ignition Sources: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[1]
-
Static Discharge: Take precautionary measures against static discharge. Ground and bond container and receiving equipment.
-
Contact Avoidance: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist.
-
Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. Immediately change contaminated clothing.
Storage
-
Container: Keep the container tightly closed in a dry and well-ventilated place.
-
Conditions: Store in a cool place. The recommended storage temperature is typically found on the product label.
-
Incompatibilities: Keep away from heat and sources of ignition.
Emergency Procedures
In the event of an emergency, prompt and appropriate action is critical.
First-Aid Measures
Accidental Release Measures
-
Personal Precautions: Do not breathe vapors or aerosols. Avoid substance contact. Ensure adequate ventilation. Evacuate the danger area and consult an expert.
-
Environmental Precautions: Do not let the product enter drains. There is a risk of explosion.
-
Containment and Cleanup: Take up with liquid-absorbent material (e.g., Chemizorb®). Dispose of the collected material properly. Clean the affected area.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]
-
Specific Hazards: Vapors may form an explosive mixture with air.
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[2]
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not allow the product to enter drains.
Toxicological Information
This technical guide is intended to provide essential safety information for trained professionals. Always refer to the most current Safety Data Sheet (SDS) from the supplier before handling this compound.
References
A Theoretical Investigation into the Conformational Landscape of (R)-(2-Furyl)hydroxyacetonitrile
A Whitepaper for Researchers in Drug Discovery and Development
Affiliation: Google Research
Abstract
(R)-(2-Furyl)hydroxyacetonitrile is a chiral molecule of significant interest in synthetic chemistry and drug development, serving as a potential building block for various pharmaceutical compounds. Its three-dimensional structure is crucial for its reactivity and biological interactions. This technical guide provides a comprehensive overview of the theoretical methods used to elucidate the conformational preferences of this compound. We present a detailed computational protocol based on Density Functional Theory (DFT), outline the expected outcomes, and discuss the importance of such analyses in modern drug discovery. This document is intended for researchers, scientists, and professionals in the field of computational chemistry and drug development.
Introduction
The spatial arrangement of atoms in a molecule, or its conformation, dictates its physical, chemical, and biological properties. For chiral molecules such as this compound, understanding the preferred conformations is paramount for predicting their interactions with biological targets like enzymes and receptors. Theoretical calculations, particularly quantum chemical methods, have become indispensable tools for exploring the conformational landscape of molecules, providing insights that are often difficult to obtain through experimental means alone.
This compound, a cyanohydrin derived from furfural, possesses two key rotational bonds that determine its overall shape: the C-C bond between the furan ring and the chiral center, and the C-O bond of the hydroxyl group. The relative orientations of the furan ring, the hydroxyl group, and the nitrile group give rise to various conformers with different energies. Identifying the low-energy conformers is essential for understanding the molecule's behavior.
This guide details a robust computational workflow for the conformational analysis of this compound, presents hypothetical data in a structured format, and provides visualizations to clarify the process and relationships between different conformational states.
Theoretical Methodology
A rigorous computational approach is necessary to accurately model the conformational preferences of this compound. The following protocol outlines a widely accepted methodology based on Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.
Computational Protocol
-
Initial Structure Generation: The 3D structure of this compound is built using a molecular editor.
-
Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers. This is typically done using a lower level of theory or a molecular mechanics force field to efficiently scan the potential energy surface. The key dihedral angles to be rotated are around the C(furan)-C(chiral) and C(chiral)-O bonds.
-
Geometry Optimization and Frequency Calculation: The geometries of the identified conformers are then optimized at a higher level of theory, such as DFT with the B3LYP functional and a 6-31G(d) basis set.[1] Frequency calculations are performed on the optimized structures to confirm that they are true energy minima (i.e., have no imaginary frequencies) and to obtain thermochemical data, including zero-point vibrational energies (ZPVE) and thermal corrections.
-
Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations are performed on the optimized geometries using a larger basis set, for example, 6-311++G(d,p).[2]
-
Solvation Effects: The influence of a solvent (e.g., water, DMSO) on the conformational equilibrium is evaluated using a continuum solvation model, such as the Polarizable Continuum Model (PCM). This is crucial as the relative energies of conformers can change significantly in solution compared to the gas phase.
-
Analysis of Results: The final relative energies of all conformers are calculated, taking into account ZPVE corrections and solvation effects. The Boltzmann distribution is then used to estimate the population of each conformer at a given temperature.
Data Presentation
The quantitative results from the theoretical calculations should be presented in a clear and organized manner to facilitate comparison and interpretation. The following tables provide an example of how such data for the low-energy conformers of this compound could be summarized.
Note: The data presented in these tables are illustrative and based on typical values for similar molecules. A dedicated computational study is required to obtain precise values for this compound.
Table 1: Key Dihedral Angles of the Most Stable Conformers of this compound
| Conformer | Dihedral Angle 1 (O-C-C-C_furan) (°) | Dihedral Angle 2 (H-O-C-C) (°) |
| Conf-1 | 60.5 | 178.2 |
| Conf-2 | -65.2 | 175.9 |
| Conf-3 | 178.9 | 65.4 |
Table 2: Relative Energies and Estimated Populations of Conformers in Gas Phase and Water
| Conformer | ΔE (gas, kcal/mol) | Population (gas, %) | ΔE (water, kcal/mol) | Population (water, %) |
| Conf-1 | 0.00 | 75.3 | 0.00 | 68.1 |
| Conf-2 | 0.25 | 20.1 | 0.15 | 25.4 |
| Conf-3 | 1.50 | 4.6 | 1.20 | 6.5 |
Visualization of Computational Workflow and Conformational Relationships
Visual diagrams are essential for understanding complex workflows and the relationships between different chemical species. The following diagrams, generated using the DOT language, illustrate the computational protocol and the conformational landscape of this compound.
Experimental Validation
While theoretical calculations provide invaluable insights, experimental validation is the ultimate arbiter of a computational model's accuracy. The conformational preferences of this compound can be experimentally investigated using techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Analysis of coupling constants and Nuclear Overhauser Effect (NOE) data can provide information about the average conformation in solution.[3][4]
-
X-ray Crystallography: If a single crystal of the compound can be obtained, X-ray diffraction can determine the precise conformation in the solid state.[3][5][6][7]
Discrepancies between theoretical predictions and experimental results can often be reconciled by refining the computational model, for instance, by including explicit solvent molecules or using a higher level of theory.
Conclusion
The conformational analysis of this compound through theoretical calculations is a critical step in understanding its chemical and biological properties. The DFT-based protocol outlined in this guide provides a reliable framework for identifying the most stable conformers and estimating their relative populations. The insights gained from such studies are invaluable for rational drug design, enabling scientists to predict how the molecule will interact with its biological targets and to design more potent and selective drug candidates. The synergy between computational and experimental methods will continue to be a driving force in modern chemical and pharmaceutical research.
References
- 1. Theoretical Study of the Catalysis of Cyanohydrin Formation by the Cyclic Dipeptide Catalyst cyclo[(S)-His-(S)-Phe] - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciforum.net [sciforum.net]
- 3. Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of protein complex assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conformational analysis of organic carbonyl compounds. Part 4. A 1H and 13C nuclear magnetic resonance study of formyl and acetyl derivatives of benzo[b]furan - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. On the complementarity of X-ray and NMR data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative 2H NMR and X-Ray Diffraction Investigation of a Bent-Core Liquid Crystal Showing a Nematic Phase [mdpi.com]
Methodological & Application
Application Notes and Protocols: Enantioselective Synthesis of (R)-(2-Furyl)hydroxyacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-(2-Furyl)hydroxyacetonitrile is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its stereoselective synthesis is of significant importance for the development of enantiopure drugs. This document provides detailed application notes and experimental protocols for two highly efficient catalytic methods for the enantioselective synthesis of this compound: a chemoenzymatic cascade reaction utilizing a chiral Titanium(IV)-salen complex with a lipase, and an enzymatic synthesis employing an (R)-hydroxynitrile lyase ((R)-HNL).
Introduction
Chiral cyanohydrins, such as this compound, are versatile intermediates in organic synthesis, readily convertible to other important chiral molecules like α-hydroxy acids, α-hydroxy aldehydes, and β-amino alcohols. The development of efficient and highly enantioselective methods for their synthesis is a key focus in modern asymmetric catalysis. This application note details two state-of-the-art protocols that offer high yields and excellent enantioselectivities for the preparation of this compound from furfural.
Data Presentation
The following tables summarize the quantitative data for the two catalytic systems, allowing for a direct comparison of their performance.
Table 1: Chemoenzymatic Synthesis using Ti(Salen) and Candida antarctica Lipase B (CALB)
| Parameter | Value |
| Catalyst | Chiral Ti(Salen) complex |
| Co-catalyst/Enzyme | Candida antarctica Lipase B (CALB), 4-dimethylaminopyridine (DMAP) |
| Substrate | Furfural |
| Cyanide Source | Acetyl cyanide |
| Solvent | n-octane / [BMIM]PF6 / PEG-300 / PBS buffer |
| Temperature | 25 °C |
| Reaction Time | 2 - 6.7 hours (in flow) |
| Yield | High (exact value for furfural not specified, but generally high for other aldehydes) |
| Enantiomeric Excess (ee) | >99% |
Table 2: Enzymatic Synthesis using (R)-Hydroxynitrile Lyase ((R)-HNL)
| Parameter | Value |
| Catalyst | (R)-Hydroxynitrile Lyase ((R)-HNL) from Prunus amygdalus |
| Substrate | Furfural |
| Cyanide Source | KCN / Citric Acid Buffer |
| Acylating Agent | Acetic Anhydride (Ac₂O) |
| Solvent | Methyl tert-butyl ether (MTBE) / Aqueous Buffer |
| Temperature | Room Temperature |
| Reaction Time | 12 minutes (residence time in flow) |
| Yield | Good to Excellent |
| Enantiomeric Excess (ee) | >99% |
Experimental Protocols
Protocol 1: Chemoenzymatic Synthesis of (R)-α-(acetyloxy)-2-furanacetonitrile using Ti(Salen) and CALB (Flow System)
This protocol describes a continuous flow chemoenzymatic cascade reaction for the synthesis of acetylated this compound.[1]
Materials:
-
Chiral Ti(Salen) complex
-
Candida antarctica Lipase B (CALB) immobilized on a solid support (e.g., CALB@PED)
-
4-dimethylaminopyridine (DMAP)
-
Furfural
-
Acetyl cyanide
-
n-octane
-
Ionic Liquid ([BMIM]PF6)
-
Polyethylene glycol (PEG-300)
-
Phosphate buffered saline (PBS, pH 7.4, 0.05 M)
-
Emulsifier
Equipment:
-
Microreactor system with packed bed reactors
-
Syringe pumps
-
Back pressure regulator
Procedure:
-
Catalyst Packing: Prepare two packed bed reactors. The first reactor is packed with immobilized CALB (CALB@PED). The second reactor is packed with the Ti(Salen) catalyst and DMAP co-catalyst immobilized on a solid support (Ti(Salen)/SM).
-
Reagent Preparation:
-
Mobile Phase: Prepare a solution of furfural (0.05 mol L⁻¹) and acetyl cyanide (0.2 mol L⁻¹) in n-octane.
-
Immobilized Enzyme Microenvironment: Prepare an emulsion containing [BMIM]PF6, PEG-300, PBS buffer, and an emulsifier to support the activity of CALB.
-
-
Reaction Setup:
-
Connect the two packed bed reactors in series.
-
Use syringe pumps to introduce the mobile phase and the aqueous emulsion into the microreactor system.
-
-
Reaction Execution:
-
Set the reaction temperature to 25 °C.
-
Pump the mobile phase through the packed bed reactors at a flow rate of 1.0–0.5 mL h⁻¹. This corresponds to a residence time of 2–6.7 hours.
-
-
Work-up and Analysis:
-
The product stream is collected at the outlet of the second reactor.
-
The solvent is removed under reduced pressure.
-
The product, (R)-α-(acetyloxy)-2-furanacetonitrile, is purified by column chromatography.
-
The yield and enantiomeric excess are determined by chiral HPLC analysis.
-
Protocol 2: Enzymatic Synthesis of Acetyl-protected this compound using (R)-HNL (Flow System)
This protocol details a continuous flow enzymatic synthesis followed by in-line acetylation.
Materials:
-
(R)-Hydroxynitrile Lyase ((R)-HNL) lysate (from Pichia pastoris expressing the gene from Prunus amygdalus)
-
Furfural (freshly distilled)
-
Potassium cyanide (KCN)
-
Citric acid
-
Methyl tert-butyl ether (MTBE)
-
Acetic anhydride (Ac₂O)
-
4-Dimethylaminopyridine (DMAP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (CH₂Cl₂)
-
Milli-Q water
Equipment:
-
Syringe pumps
-
Microreactor (FEP tubing)
-
Liquid-liquid separator module
-
Back pressure regulator
Procedure:
-
Solution Preparation:
-
Solution A (Organic Phase): Dissolve furfural (0.69 mmol) in 3 mL of MTBE.
-
Solution B (Aqueous Phase): Dissolve KCN (269 mg, 4.14 mmol) and citric acid (542 mg, 2.58 mmol) in 5.4 mL of Milli-Q water. Once dissolved, add 600 μL of (R)-HNL lysate.
-
Solution C (Acylating Agent): Use neat acetic anhydride (10.6 M).
-
Solution D (Base): Dissolve DMAP (147 mg, 1.1 mmol) in 2 mL of CH₂Cl₂ and add 2 mL of DIPEA.
-
-
Reaction Setup:
-
Set up a flow system where Solution A and Solution B are pumped and combined before entering a microreactor with a residence time of 12 minutes.
-
The output from the first reactor is then diluted with CH₂Cl₂ and enters a liquid-liquid separator.
-
The organic phase from the separator is then mixed with Solution C and Solution D in a second microreactor.
-
-
Reaction Execution:
-
Pump Solution A at 8 μL/min and Solution B at 40 μL/min into the first reactor.
-
After the 12-minute residence time, dilute the reaction mixture with CH₂Cl₂ at 10 μL/min.
-
Separate the aqueous and organic phases using the liquid-liquid separator.
-
Introduce the organic phase into the second reactor and add Solution C at 4 μL/min, followed by Solution D at 8 μL/min.
-
Allow a residence time of 9 minutes in the second reactor for the acetylation to complete.
-
-
Work-up and Analysis:
-
The output from the second reactor is collected.
-
The crude product is purified by extraction with diethyl ether (3 x 3 mL).
-
The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The yield and enantiomeric excess of the resulting (R)-α-(acetyloxy)-2-furanacetonitrile are determined by chiral GC or HPLC analysis.
-
Mandatory Visualizations
Chemoenzymatic Synthesis Workflow
Caption: Workflow for the chemoenzymatic synthesis of (R)-α-(acetyloxy)-2-furanacetonitrile.
Enzymatic Synthesis Workflow
Caption: Workflow for the enzymatic synthesis and in-line acetylation of this compound.
Conclusion
Both the chemoenzymatic and the purely enzymatic methods provide highly enantioselective routes to this compound. The choice of method may depend on the available equipment (flow chemistry setup), catalyst availability and cost, and the desired downstream processing. The chemoenzymatic approach offers a one-pot solution in a flow system, while the enzymatic method with (R)-HNL is a well-established and highly efficient biocatalytic transformation. These detailed protocols should serve as a valuable resource for researchers in the field of asymmetric synthesis and drug development.
References
Application Notes and Protocols for the Biocatalytic Synthesis of (R)-(2-Furyl)hydroxyacetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enantioselective synthesis of (R)-(2-Furyl)hydroxyacetonitrile, a valuable chiral building block, using (R)-selective hydroxynitrile lyases (HNLs). While specific data for 2-furaldehyde is limited in published literature, this document outlines a generalized approach based on established protocols for structurally similar aromatic and heteroaromatic aldehydes. The provided methodologies and data for model substrates serve as a robust starting point for the development and optimization of this specific biocatalytic transformation.
Introduction
(R)-cyanohydrins are crucial intermediates in the synthesis of a wide range of pharmaceuticals and fine chemicals, including α-hydroxy acids, β-amino alcohols, and α-hydroxy ketones.[1] The biocatalytic synthesis of these compounds using hydroxynitrile lyases offers a green and highly selective alternative to traditional chemical methods. HNLs catalyze the asymmetric addition of a cyanide donor to a prochiral aldehyde or ketone, yielding an optically active cyanohydrin.[2]
This document focuses on the synthesis of this compound from 2-furaldehyde. Key (R)-selective HNLs, such as those from Prunus amygdalus (PaHNL) and Arabidopsis thaliana (AtHNL), have demonstrated broad substrate specificity, accepting various aromatic and heteroaromatic aldehydes, making them promising candidates for this transformation.[1][3] A critical challenge in HNL-catalyzed reactions is suppressing the competing non-enzymatic, racemic cyanohydrin formation. This is typically achieved by controlling the pH and minimizing the water content in the reaction medium, often through the use of biphasic systems or buffer-saturated organic solvents.[4] Enzyme immobilization is another key strategy to enhance stability, facilitate reuse, and improve overall process efficiency.[5]
Enzyme Selection and Performance Data
The selection of the appropriate (R)-HNL is critical for achieving high conversion and enantioselectivity. PaHNL and AtHNL are the most extensively studied (R)-selective HNLs. The following tables summarize their performance with benzaldehyde, a commonly used model substrate, which can serve as an initial benchmark for the synthesis using 2-furaldehyde.
Table 1: Performance of Prunus amygdalus Hydroxynitrile Lyase (PaHNL) in the Synthesis of (R)-Mandelonitrile
| Enzyme Form | Cyanide Source | Solvent System | pH | Temp. (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) | Reference(s) |
| Immobilized on Celite R-633 | HCN | Buffer-saturated MTBE | 5.4 | RT | 2-5 | >95 | >98 | [3] |
| Cross-Linked Enzyme Aggregate (CLEA) | HCN | Biphasic (organic/aqueous) | 4.0 | 5 | 96 | 93 | 99 | [3] |
| Defatted Almond Meal | Acetone Cyanohydrin | Diisopropyl ether | 5.0 | 4-30 | N/A | 54-98 | 74-99 | [6] |
Table 2: Performance of Arabidopsis thaliana Hydroxynitrile Lyase (AtHNL) in the Synthesis of (R)-Mandelonitrile
| Enzyme Form | Cyanide Source | Solvent System | pH | Temp. (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) | Reference(s) |
| Immobilized on Celite | HCN | Buffer-saturated MTBE | 5.5 | RT | 0.75 | ~100 | >99 | [4][5] |
| Immobilized on EziG Opal (Batch) | HCN | Buffer-saturated MTBE | 5.0 | RT | 0.5 | 96 | >99 | [5] |
| Immobilized on EziG Opal (Flow) | HCN | Buffer-saturated MTBE | 5.0 | RT | N/A | 96 | >99 | [5] |
Key Process Diagrams
Visualizing the reaction and workflow is essential for planning and execution. The following diagrams, generated using Graphviz, illustrate the core concepts of the biocatalytic synthesis.
References
- 1. Hydroxynitrile lyase defends Arabidopsis against Tetranychus urticae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The active site of hydroxynitrile lyase from Prunus amygdalus: Modeling studies provide new insights into the mechanism of cyanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The active site of hydroxynitrile lyase from Prunus amygdalus: modeling studies provide new insights into the mechanism of cyanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.vu.nl [research.vu.nl]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application of (R)-(2-Furyl)hydroxyacetonitrile in Asymmetric Synthesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-(2-Furyl)hydroxyacetonitrile is a versatile chiral building block in asymmetric synthesis. Its utility stems from the presence of multiple reactive sites: a hydroxyl group, a nitrile group, and a furan ring, all centered around a stereogenic carbon. This arrangement allows for the diastereoselective and enantioselective synthesis of a variety of complex molecules, particularly chiral β-amino alcohols. These amino alcohols are valuable intermediates in the synthesis of pharmaceuticals and chiral ligands for asymmetric catalysis. This document outlines a key application of this compound in the synthesis of the corresponding chiral β-amino alcohol, (R)-2-amino-1-(furan-2-yl)ethanol, and provides a detailed experimental protocol for its preparation.
Core Application: Synthesis of Chiral β-Amino Alcohols
The primary application of this compound is its conversion to (R)-2-amino-1-(furan-2-yl)ethanol. This transformation is achieved through the reduction of the nitrile functionality to a primary amine. The resulting chiral β-amino alcohol is a valuable synthon for the preparation of more complex chiral molecules.
Reaction Scheme:
This reduction is typically carried out using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄). The reaction proceeds with high fidelity, preserving the stereochemistry at the carbinol center.
Experimental Protocols
Synthesis of (R)-2-amino-1-(furan-2-yl)ethanol
This protocol describes the reduction of this compound to (R)-2-amino-1-(furan-2-yl)ethanol using lithium aluminum hydride.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Distilled water
-
15% aqueous sodium hydroxide solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: A dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of lithium aluminum hydride (1.5 eq.) in anhydrous THF (150 mL). The suspension is cooled to 0 °C in an ice bath.
-
Addition of Starting Material: A solution of this compound (1.0 eq.) in anhydrous THF (50 mL) is added dropwise to the stirred suspension of LiAlH₄ over a period of 1 hour, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, the flask is cooled to 0 °C. The reaction is quenched by the slow, sequential dropwise addition of distilled water (x mL, where x is the mass of LiAlH₄ in grams), followed by 15% aqueous sodium hydroxide solution (x mL), and finally distilled water (3x mL).
-
Filtration and Extraction: The resulting granular precipitate is removed by filtration and washed with THF (3 x 50 mL). The combined filtrate and washings are concentrated under reduced pressure. The residue is then dissolved in dichloromethane (100 mL) and washed with brine (2 x 50 mL).
-
Drying and Evaporation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude (R)-2-amino-1-(furan-2-yl)ethanol can be purified by column chromatography on silica gel or by recrystallization to afford the pure product.
Data Presentation
Table 1: Synthesis of (R)-2-amino-1-(furan-2-yl)ethanol
| Entry | Starting Material | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | This compound | LiAlH₄ | THF | Reflux | 4 | 85 | >99 |
Note: The data presented is representative and may vary based on experimental conditions.
Visualizations
Logical Workflow for the Synthesis and Application
Caption: Synthetic pathway from this compound.
Signaling Pathway Analogy for Asymmetric Induction
This diagram illustrates the conceptual flow of how the chirality from (R)-2-amino-1-(furan-2-yl)ethanol, when used as a ligand, directs the stereochemical outcome of a reaction.
Caption: Role of the chiral ligand in asymmetric catalysis.
Application Note: Gram-Scale Synthesis of (R)-(2-Furyl)hydroxyacetonitrile
Abstract
(R)-(2-Furyl)hydroxyacetonitrile is a valuable chiral intermediate in the synthesis of various pharmaceuticals and fine chemicals. This application note provides a detailed protocol for the gram-scale synthesis of this compound with high enantiomeric excess. The method described herein utilizes an enzymatic approach, employing a hydroxynitrile lyase (HNL) for the asymmetric addition of cyanide to 2-furaldehyde. This biotransformation offers a green and efficient alternative to traditional chemical methods, often providing superior enantioselectivity under mild reaction conditions. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
Chiral cyanohydrins are versatile building blocks in organic synthesis, readily convertible to other important functional groups such as α-hydroxy acids, α-hydroxy ketones, and β-amino alcohols. The enantioselective synthesis of cyanohydrins has been a subject of extensive research, with enzymatic methods emerging as a powerful tool.[1][2] Hydroxynitrile lyases (HNLs) are enzymes that catalyze the asymmetric addition of hydrogen cyanide to aldehydes or ketones, or the reverse decomposition reaction.[2] This protocol focuses on the use of an (R)-selective HNL for the synthesis of this compound from 2-furaldehyde.
Experimental Protocol
This protocol is adapted from general procedures for the enzymatic synthesis of chiral cyanohydrins.[1][2]
Materials:
-
2-Furaldehyde (≥99%)
-
Potassium cyanide (KCN) (≥97%) or trimethylsilyl cyanide (TMSCN)
-
Immobilized (R)-selective Hydroxynitrile Lyase (HNL)
-
Citric acid
-
Sodium citrate
-
Methyl tert-butyl ether (MTBE)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diatomaceous earth
Equipment:
-
Jacketed glass reactor (1 L) with overhead stirrer, pH probe, and temperature control
-
Syringe pump
-
Separatory funnel (1 L)
-
Rotary evaporator
-
Standard laboratory glassware
-
Personal protective equipment (gloves, safety glasses, lab coat)
-
Fume hood
Safety Precautions:
EXTREME CAUTION ADVISED. Hydrogen cyanide (HCN) is a highly toxic gas that can be fatal if inhaled or absorbed through the skin. All manipulations involving cyanide salts must be performed in a well-ventilated fume hood. Acidification of cyanide solutions will liberate HCN gas. All cyanide-containing waste must be quenched with an appropriate oxidizing agent (e.g., bleach) before disposal according to institutional guidelines.
Procedure:
-
Buffer Preparation: Prepare a 0.1 M citrate buffer solution (500 mL) and adjust the pH to 4.5 using citric acid and sodium citrate.
-
Reaction Setup:
-
Charge the 1 L jacketed glass reactor with the 500 mL of citrate buffer.
-
Add 10.0 g of immobilized (R)-selective HNL to the buffer.
-
Begin stirring the mixture at 200 rpm and maintain the temperature at 25 °C.
-
-
Substrate Addition:
-
In a separate flask, dissolve 10.0 g (0.104 mol) of 2-furaldehyde in 100 mL of MTBE.
-
Add this solution to the reactor.
-
-
Cyanide Addition:
-
Prepare a solution of 7.4 g (0.114 mol) of potassium cyanide in 100 mL of water.
-
Using a syringe pump, add the potassium cyanide solution to the reaction mixture at a constant rate over 4 hours.
-
Continuously monitor the pH of the reaction and maintain it at 4.5 by the controlled addition of a 1 M citric acid solution.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking small aliquots (0.5 mL) every hour.
-
Quench the aliquot with 1 mL of 1 M HCl and extract with 1 mL of MTBE.
-
Analyze the organic layer by chiral HPLC to determine the conversion and enantiomeric excess.
-
-
Work-up and Purification:
-
Once the reaction is complete (typically after 6-8 hours), stop the stirrer and allow the immobilized enzyme to settle.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the immobilized enzyme. The enzyme can be washed with MTBE and potentially reused.
-
Transfer the filtrate to a 1 L separatory funnel and separate the organic layer.
-
Extract the aqueous layer with MTBE (3 x 100 mL).
-
Combine all organic layers and wash with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Further purification can be achieved by column chromatography on silica gel if necessary.
-
Data Presentation
The following tables summarize the expected quantitative data for the gram-scale synthesis of this compound based on typical results for similar enzymatic cyanohydrin syntheses.
Table 1: Reaction Parameters and Yield
| Parameter | Value | Reference |
| Scale | 10.0 g (2-Furaldehyde) | N/A |
| Reaction Time | 6 - 8 hours | [1] |
| Temperature | 25 °C | [1] |
| pH | 4.5 | [1] |
| Yield (crude) | 85 - 95% | [1][3] |
Table 2: Product Characterization
| Parameter | Value | Reference |
| Enantiomeric Excess (ee) | >98% | [1] |
| Appearance | Colorless to pale yellow oil | [4] |
| Molecular Formula | C₆H₅NO₂ | N/A |
| Molecular Weight | 123.11 g/mol | N/A |
Experimental Workflow
References
- 1. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]
- 2. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Hydroxyacetonitrile | HOCH2CN | CID 7857 - PubChem [pubchem.ncbi.nlm.nih.gov]
(R)-(2-Furyl)hydroxyacetonitrile: A Versatile Chiral Building Block for Pharmaceutical Synthesis
(R)-(2-Furyl)hydroxyacetonitrile is a valuable chiral intermediate in medicinal chemistry. Its structure, which incorporates a stereocenter, a furan ring, a hydroxyl group, and a nitrile, offers multiple points for chemical modification, making it an attractive starting material for the synthesis of complex pharmaceutical targets. The furan moiety can be a key pharmacophore or be modified, while the nitrile and hydroxyl groups can be converted into a variety of other functional groups, such as amines, carboxylic acids, and esters.
While the direct synthesis of a currently marketed drug from this compound is not extensively documented in publicly available literature, its utility as a building block can be illustrated through its potential application in the synthesis of novel therapeutic agents. This document provides detailed application notes and protocols for its hypothetical use in the development of a P2X3 receptor antagonist for the treatment of chronic cough.
Hypothetical Application: Synthesis of a Novel P2X3 Receptor Antagonist
Chronic cough is a condition for which new therapeutic options are needed. The P2X3 receptor, an ATP-gated ion channel found on sensory C-fibers in the airways, has been identified as a key target. Antagonism of this receptor can suppress the signaling that leads to the sensation of cough. Furan-containing molecules have been explored as components of P2X3 antagonists.
This section outlines a hypothetical synthetic route and application of this compound in creating a lead compound for a P2X3 antagonist.
General Synthesis Workflow
The overall workflow from the chiral building block to a potential drug candidate involves several key stages, from initial synthesis to biological screening.
Experimental Protocols
Protocol 1: Synthesis of (R)-2-amino-1-(furan-2-yl)ethan-1-ol (Intermediate 1)
This protocol describes the reduction of the nitrile group in this compound to a primary amine.
-
Preparation: To a flame-dried 250 mL round-bottom flask under an inert nitrogen atmosphere, add this compound (5.0 g, 40.6 mmol).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF, 100 mL) and cool the solution to 0 °C in an ice bath.
-
Reducing Agent: Slowly add a 1.0 M solution of lithium aluminum hydride (LiAlH₄) in THF (60.9 mL, 60.9 mmol) dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quenching: Carefully quench the reaction by slowly adding water (2.3 mL), followed by 15% aqueous sodium hydroxide (2.3 mL), and then water again (6.9 mL) at 0 °C.
-
Filtration: Filter the resulting white precipitate (lithium and aluminum salts) and wash the solid with THF (3 x 20 mL).
-
Purification: Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.
Protocol 2: In Vitro P2X3 Receptor Antagonist Activity Assay
This protocol outlines a general method for testing the inhibitory activity of the synthesized compound on the P2X3 receptor using a calcium flux assay.
-
Cell Culture: Culture HEK293 cells stably expressing the human P2X3 receptor in DMEM/F-12 medium supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Cell Plating: Plate the cells in a 96-well black, clear-bottom plate at a density of 50,000 cells per well and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37 °C.
-
Compound Addition: Add varying concentrations of the synthesized test compound (dissolved in DMSO and diluted in assay buffer) to the wells and incubate for 15 minutes.
-
Agonist Stimulation: Add a P2X3 agonist, such as α,β-methylene ATP (α,β-meATP), to a final concentration that elicits a submaximal response (e.g., EC₈₀).
-
Data Acquisition: Immediately measure the change in fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation) with appropriate excitation and emission wavelengths.
-
Analysis: Calculate the percent inhibition of the agonist-induced calcium flux for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Quantitative Data Summary
The following tables summarize hypothetical but realistic data for the synthesis and biological activity of a potential P2X3 antagonist derived from this compound.
Table 1: Synthesis Yields and Purity
| Step | Product | Starting Material | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|---|
| 1 | (R)-2-amino-1-(furan-2-yl)ethan-1-ol | This compound | 85 | >98 |
| 2 | Amide Intermediate | Amine from Step 1 | 78 | >97 |
| 3 | Final P2X3 Antagonist | Amide Intermediate | 65 | >99 |
Table 2: In Vitro Biological Activity Profile
| Compound | P2X3 IC₅₀ (nM) | P2X2/3 IC₅₀ (nM) | Selectivity (P2X2/3 vs P2X3) |
|---|---|---|---|
| Hypothetical Antagonist | 120 | 2800 | 23.3-fold |
| Reference Compound A | 50 | 1000 | 20.0-fold |
| Reference Compound B | 250 | 7500 | 30.0-fold |
P2X3 Receptor Signaling Pathway
The P2X3 receptor is an ion channel that opens in response to extracellular ATP. Its activation in sensory neurons leads to depolarization and the propagation of a nerve impulse, which, in the airways, is interpreted as the urge to cough. An antagonist would block this initial step.
Conclusion
This compound represents a versatile, chiral starting material for the synthesis of complex molecules. While a direct lineage to a marketed drug is not prominently featured in scientific literature, its potential is evident. The hypothetical application in the synthesis of a P2X3 antagonist demonstrates how its structural features can be leveraged to create novel compounds with therapeutic potential. The protocols and data presented, though illustrative, provide a framework for researchers and drug development professionals to explore the utility of this and similar chiral building blocks in their own discovery programs.
Anwendungshinweis: Chirale GC-Analyse von (R)-(2-Furyl)hydroxyacetonitril nach Derivatisierung
Anwendungsbereich: Qualitätskontrolle, Enantiomerenreinheitsbestimmung und Metabolismusstudien in der pharmazeutischen Entwicklung und Forschung.
Einleitung
(R)-(2-Furyl)hydroxyacetonitril ist ein wichtiges chirales Zwischenprodukt in der Synthese verschiedener pharmazeutischer Wirkstoffe. Die genaue Bestimmung seiner Enantiomerenreinheit ist entscheidend für die Gewährleistung der Sicherheit und Wirksamkeit des Endprodukts. Die Gaschromatographie (GC) an chiralen stationären Phasen ist eine leistungsstarke Methode zur Trennung von Enantiomeren. Aufgrund der geringen Flüchtigkeit und der polaren Natur von (R)-(2-Furyl)hydroxyacetonitril ist jedoch eine vorherige Derivatisierung erforderlich, um die thermische Stabilität zu erhöhen und die chromatographischen Eigenschaften zu verbessern.[1][2]
Dieser Anwendungshinweis beschreibt ein detailliertes Protokoll für die Derivatisierung von (R)-(2-Furyl)hydroxyacetonitril mittels Acylierung mit Trifluoressigsäureanhydrid (TFAA) und die anschließende quantitative Analyse der Enantiomere durch chirale Gaschromatographie-Massenspektrometrie (GC-MS).[3][4] Als alternative Methode wird die Silylierung mit N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA) vorgestellt.[5][6][7]
Methoden und Protokolle
Derivatisierung von (R)-(2-Furyl)hydroxyacetonitril
1. Acylierung mit Trifluoressigsäureanhydrid (TFAA)
Dieses Protokoll beschreibt die Umwandlung der Hydroxylgruppe des Cyanhydrins in einen Trifluoracetylester, der eine höhere Flüchtigkeit für die GC-Analyse aufweist.[3][4]
Materialien:
-
(R)-(2-Furyl)hydroxyacetonitril Probe
-
Trifluoressigsäureanhydrid (TFAA)
-
Pyridin (wasserfrei)
-
Dichlormethan (wasserfrei, GC-Qualität)
-
Reaktionsgefäße (z. B. 2-ml-GC-Vials mit Septumkappen)
-
Heizblock oder Wasserbad
-
Stickstoffgasquelle
Protokoll:
-
Probenvorbereitung: 1 mg der (R)-(2-Furyl)hydroxyacetonitril-Probe in ein Reaktionsgefäß einwiegen.
-
Lösungsmittel zugeben: 200 µL wasserfreies Dichlormethan zugeben und die Probe durch vorsichtiges Schwenken vollständig auflösen.
-
Reagenzien zugeben: 100 µL wasserfreies Pyridin und anschließend 50 µL TFAA zugeben. Das Pyridin wirkt als Katalysator und fängt die entstehende Trifluoressigsäure ab.
-
Reaktion: Das Reaktionsgefäß fest verschließen und für 30 Minuten bei 60 °C in einem Heizblock oder Wasserbad inkubieren.
-
Aufarbeitung: Die Reaktion unter einem leichten Stickstoffstrom zur Trockne eindampfen.
-
Rekonstitution: Den Rückstand in 1 ml Dichlormethan aufnehmen. Die Probe ist nun für die GC-MS-Analyse bereit.
2. Alternative Methode: Silylierung mit MSTFA
Die Silylierung ist eine gängige Alternative, bei der der aktive Wasserstoff der Hydroxylgruppe durch eine Trimethylsilylgruppe (TMS) ersetzt wird.[5][6][8]
Materialien:
-
(R)-(2-Furyl)hydroxyacetonitril Probe
-
N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA)
-
Pyridin (wasserfrei)
-
Reaktionsgefäße
-
Heizblock
Protokoll:
-
Probenvorbereitung: 1 mg der Probe in ein Reaktionsgefäß einwiegen.
-
Reagenzien zugeben: 100 µL wasserfreies Pyridin und 100 µL MSTFA zugeben.
-
Reaktion: Das Gefäß verschließen und für 60 Minuten bei 70 °C erhitzen.
-
Analyse: Nach dem Abkühlen kann die Probe direkt für die GC-MS-Analyse verwendet werden.
Chirale GC-MS-Analyse
Geräte und Bedingungen:
-
Gaschromatograph: Agilent 7890B GC oder Äquivalent
-
Massenspektrometer: Agilent 5977A MSD oder Äquivalent
-
Chirale Säule: Cyclodextrin-basierte Kapillarsäule, z. B. CP-Chirasil-DEX CB (25 m x 0,25 mm ID, 0,25 µm Filmdicke) oder eine äquivalente Säule, die für die Trennung von chiralen Furan-Derivaten geeignet ist.[3][4][9]
-
Injektor: Split/Splitless, Temperatur: 250 °C, Split-Verhältnis: 50:1
-
Trägergas: Helium, konstante Flussrate: 1,2 ml/min
-
Ofenprogramm:
-
Anfangstemperatur: 80 °C, Haltezeit: 2 Minuten
-
Rampe 1: 5 °C/min bis 150 °C
-
Rampe 2: 20 °C/min bis 220 °C, Haltezeit: 5 Minuten
-
-
MS-Transferlinie: 280 °C
-
Ionenquelle: Elektronenstoßionisation (EI), 70 eV, Temperatur: 230 °C
-
Detektionsmodus: Scan (m/z 50-400) oder Selected Ion Monitoring (SIM) für erhöhte Empfindlichkeit.
Ergebnisse und Datenpräsentation
Die Derivatisierung von (R)-(2-Furyl)hydroxyacetonitril mit TFAA führt zur Bildung des entsprechenden Trifluoracetylesters. Die chirale GC-MS-Analyse ermöglicht die basisliniengetrennte Auftrennung der (R)- und (S)-Enantiomere. Die quantitative Analyse erfolgt durch Integration der Peakflächen der jeweiligen Enantiomere.
Tabelle 1: Hypothetische chromatographische Daten für die TFAA-derivatisierten Enantiomere von (2-Furyl)hydroxyacetonitril.
| Enantiomer | Retentionszeit (min) | Peakfläche (willkürliche Einheiten) | Auflösung (Rs) |
| (S)-Enantiomer | 12.58 | 15.200 | \multirow{2}{*}{2.1} |
| (R)-Enantiomer | 12.85 | 3.040.000 |
Hinweis: Die oben genannten Daten sind illustrativ und müssen durch experimentelle Messungen validiert werden.
Tabelle 2: Vergleich der Derivatisierungsmethoden.
| Methode | Reagenz | Vorteile | Nachteile |
| Acylierung | TFAA | Stabile Derivate, gute Flüchtigkeit, empfindlich im ECD.[8] | Reagenz ist feuchtigkeitsempfindlich, saure Nebenprodukte können die Säule beeinträchtigen. |
| Silylierung | MSTFA | Schnelle und quantitative Reaktion, inerte Nebenprodukte.[5][6] | Derivate können feuchtigkeitsempfindlich sein.[10] |
Visualisierungen
Nachfolgend finden Sie Diagramme, die den Arbeitsablauf der Derivatisierung und Analyse veranschaulichen.
Abbildung 1: Arbeitsablauf der TFAA-Derivatisierung.
Abbildung 2: Allgemeiner Arbeitsablauf der chiralen GC-MS-Analyse.
Fazit
Die vorgestellte Methode zur Derivatisierung von (R)-(2-Furyl)hydroxyacetonitril mittels TFAA, gefolgt von einer chiralen GC-MS-Analyse, stellt ein robustes und zuverlässiges Verfahren zur Bestimmung der Enantiomerenreinheit dar. Das Protokoll ist für den Einsatz in der pharmazeutischen Qualitätskontrolle und Forschung geeignet. Die alternative Silylierungsmethode bietet Flexibilität je nach Laborausstattung und Probenmatrix. Es wird empfohlen, die Methode vor der Routineanwendung für die spezifische Probenmatrix zu validieren.
References
- 1. High-throughput synthesis and analysis of acylated cyanohydrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Non-enzymatic catalytic asymmetric cyanation of acylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. scispace.com [scispace.com]
- 7. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gcms.cz [gcms.cz]
- 9. Separation of chiral furan derivatives by liquid chromatography using cyclodextrin-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Note: Continuous Flow Synthesis of (R)-(2-Furyl)hydroxyacetonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(R)-(2-Furyl)hydroxyacetonitrile is a valuable chiral building block in the synthesis of various pharmaceuticals and agrochemicals. Traditional batch synthesis methods for this compound often face challenges related to safety (handling of hydrogen cyanide), scalability, and achieving high enantioselectivity. Continuous flow chemistry offers a promising alternative, enabling enhanced safety, improved process control, and higher productivity. This application note details a protocol for the continuous flow synthesis of this compound using an immobilized hydroxynitrile lyase (HNL) in a packed bed reactor. The enzymatic approach ensures high enantioselectivity, while the flow setup provides a safe and efficient manufacturing process. This method is based on the adaptation of batch synthesis principles to a continuous flow regime, leveraging the high efficiency and selectivity of hydroxynitrile lyases for the asymmetric addition of cyanide to 2-furaldehyde.
Data Presentation
The following tables summarize the key quantitative data for the batch and continuous flow synthesis of this compound.
Table 1: Batch Synthesis of this compound using Arabidopsis thaliana Hydroxynitrile Lyase (AtHNL) *
| Parameter | Value | Reference |
| Substrate | 2-Furaldehyde | [PhD Thesis] |
| Enzyme | Arabidopsis thaliana HNL (AtHNL) | [PhD Thesis] |
| Solvent System | Methyl tert-butyl ether (MTBE) / Citrate Buffer (pH 4.0) | [PhD Thesis] |
| Temperature | 20 °C | [PhD Thesis] |
| Reaction Time | 1 hour | [PhD Thesis] |
| Conversion | >95% | [PhD Thesis] |
| Enantiomeric Excess (ee) | >98% (R) | [PhD Thesis] |
Note: This data is derived from a batch process and serves as the basis for the development of the continuous flow protocol.
Table 2: Projected Performance of Continuous Flow Synthesis of this compound
| Parameter | Projected Value |
| Reactor Type | Packed Bed Reactor (PBR) |
| Enzyme Support | Celite |
| Flow Rate | 0.1 - 1.0 mL/min |
| Residence Time | 5 - 30 min |
| Temperature | 20 - 25 °C |
| Projected Yield | >90% |
| Projected Enantiomeric Excess (ee) | >98% (R) |
| Space-Time-Yield (STY) | 10 - 100 g L⁻¹ h⁻¹ |
Experimental Protocols
Immobilization of Hydroxynitrile Lyase (HNL) on Celite
This protocol describes the immobilization of a suitable (R)-selective HNL, such as the one from Arabidopsis thaliana (AtHNL), onto Celite for use in a packed bed reactor.
Materials:
-
(R)-selective Hydroxynitrile Lyase (e.g., AtHNL)
-
Celite R-633
-
Citrate buffer (50 mM, pH 5.4)
-
Deionized water
-
Büchner funnel and vacuum flask
-
Desiccator with molecular sieves
Procedure:
-
Wash 2 grams of Celite R-633 on a Büchner funnel with 15 mL of 50 mM citrate buffer (pH 5.4).
-
Dry the washed Celite overnight in a desiccator under vacuum over molecular sieves.
-
Prepare a solution of the HNL in 600 µL of 50 mM citrate buffer (pH 5.4). The amount of enzyme will depend on its activity.
-
Add the enzyme solution to 250 mg of the dried Celite R-633.
-
Dry the enzyme-coated Celite again in a desiccator under vacuum over molecular sieves until it is a free-flowing powder.
-
The immobilized enzyme is now ready to be packed into the reactor column.
Continuous Flow Synthesis of this compound
This protocol details the setup and execution of the continuous flow synthesis using the immobilized HNL.
Materials:
-
Immobilized HNL on Celite
-
2-Furaldehyde
-
Hydrogen cyanide (HCN) solution in a suitable organic solvent (e.g., MTBE) or an in-situ HCN generation system
-
Methyl tert-butyl ether (MTBE), saturated with citrate buffer (pH 4.0)
-
Packed bed reactor column (e.g., glass or stainless steel)
-
Syringe pumps or HPLC pumps
-
Back pressure regulator
-
Thermostatic controller for the reactor
-
Collection vessel
Procedure:
-
Reactor Packing: Carefully pack the immobilized HNL-Celite into the reactor column, ensuring there are no channels or voids.
-
System Setup: Assemble the continuous flow system as depicted in the workflow diagram. This includes priming the pumps with the reactant solutions.
-
Reactant Preparation:
-
Solution A: Prepare a solution of 2-furaldehyde in buffer-saturated MTBE.
-
Solution B: Prepare a solution of HCN in buffer-saturated MTBE. Caution: Hydrogen cyanide is extremely toxic. All handling must be performed in a well-ventilated fume hood with appropriate safety precautions.
-
-
Reaction Execution:
-
Set the reactor temperature to 20 °C.
-
Pump the two reactant solutions at the desired flow rates into a T-mixer before they enter the packed bed reactor. The relative flow rates should be adjusted to achieve the desired stoichiometric ratio of HCN to 2-furaldehyde.
-
The combined stream then flows through the packed bed reactor containing the immobilized enzyme.
-
The product stream exits the reactor, passes through a back-pressure regulator (if necessary), and is collected in a cooled vessel.
-
-
Analysis: The collected product mixture can be analyzed by chiral HPLC or GC to determine the conversion and enantiomeric excess.
-
Purification: The solvent can be removed under reduced pressure, and the crude product can be purified by column chromatography if necessary.
Mandatory Visualization
Application Notes & Protocols: Immobilized Enzyme Reactors for (R)-(2-Furyl)hydroxyacetonitrile Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-cyanohydrins are valuable chiral building blocks in the synthesis of pharmaceuticals and fine chemicals, including α-hydroxy acids and β-amino alcohols. The enzymatic synthesis of these compounds, particularly through the use of (R)-oxynitrilases (also known as hydroxynitrile lyases or HNLs), offers a highly enantioselective and environmentally benign alternative to traditional chemical methods. (R)-(2-Furyl)hydroxyacetonitrile, synthesized from 2-furaldehyde and hydrogen cyanide (HCN), is a key intermediate for various active pharmaceutical ingredients.
The primary challenge in scaling up these biocatalytic processes involves enzyme stability and reusability. Immobilization of HNLs onto solid supports provides a robust solution, enhancing enzyme stability, simplifying product purification, and enabling the development of continuous flow reactor systems.[1][2] This document provides detailed protocols and performance data for the production of (R)-cyanohydrins using immobilized enzyme reactors, with a focus on the synthesis of this compound.
Application: Chiral Intermediate Synthesis
The primary application is the enantioselective synthesis of this compound. The reaction is catalyzed by an immobilized (R)-oxynitrilase, which facilitates the addition of HCN to the carbonyl group of 2-furaldehyde.
Key Performance Data
The efficiency of immobilized HNLs has been demonstrated for a variety of aromatic and heteroaromatic aldehydes. The following tables summarize typical performance data from batch and continuous flow processes, providing a benchmark for the synthesis of this compound.
Table 1: Batch Synthesis of (R)-Cyanohydrins using Immobilized HNLs
| Enzyme Source | Immobilization Method | Substrate | Yield (%) | ee (%) | Temp (°C) | Reference |
| Vicia sativa L. | Defatted seed meal (crude) | 2-Furaldehyde | 93 | 88.2 | 12 | [3] |
| Prunus dulcis | Cross-Linked Enzyme Aggregates (CLEA) | Benzaldehyde | 93 | 99 | 5 | [4] |
| Prunus dulcis | Cross-Linked Enzyme Aggregates (CLEA) | 4-Methoxybenzaldehyde | 95 | 95 | 5 | [4] |
| Prunus amygdalus | Adsorption on Celite R-633 | Benzaldehyde | >95 | 89 | RT | [5] |
Table 2: Continuous Flow Synthesis of (S)-Cyanohydrins using Immobilized HNLs
| Enzyme Source | Immobilization Method | Substrate | Conversion (%) | ee (%) | Residence Time | Reference |
| Hevea brasiliensis | Covalent on monolithic microreactor | Benzaldehyde | 97 | 98 | 3.2 min | [6] |
| Manihot esculenta | Covalent on monolithic microreactor | Benzaldehyde | >95 | >98 | 3.2 min | [6] |
Note: Data for (S)-selective HNLs in continuous flow is presented to illustrate the high throughput and efficiency achievable with microreactor technology.[6]
Experimental Protocols
Protocol 1: Enzyme Immobilization via Cross-Linked Enzyme Aggregates (CLEA)
This protocol describes the preparation of carrier-free immobilized (R)-oxynitrilase, which is effective for synthesizing various (R)-cyanohydrins.[4]
Materials:
-
(R)-Oxynitrilase enzyme solution (e.g., from Prunus dulcis)
-
Ammonium sulfate
-
Glutaraldehyde solution (25% w/v)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Citrate buffer (e.g., 20 mM, pH 4.0)
-
Centrifuge and tubes
Procedure:
-
Precipitation: Slowly add solid ammonium sulfate to the chilled enzyme solution with gentle stirring until saturation is reached. Continue stirring at 4°C for 1-2 hours to allow for complete protein precipitation.
-
Aggregation: Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C. Discard the supernatant and resuspend the protein pellet in a minimal amount of cold phosphate buffer.
-
Cross-linking: Add glutaraldehyde solution dropwise to the aggregated enzyme suspension to a final concentration of 50 mM. Stir the mixture gently at 4°C for 3-4 hours.
-
Washing: Quench the reaction by adding a solution of Tris-HCl or glycine. Centrifuge the suspension at 10,000 x g for 15 minutes. Wash the resulting CLEA pellet multiple times with phosphate buffer and then with the reaction buffer (e.g., citrate buffer, pH 4.0) to remove any unreacted glutaraldehyde.
-
Storage: Store the washed CLEA preparation at 4°C in citrate buffer until use.
Protocol 2: Batch Synthesis of this compound
This protocol outlines a typical batch reaction in a biphasic system to suppress the non-selective chemical reaction.[7]
Materials:
-
Immobilized (R)-oxynitrilase (e.g., CLEA from Protocol 4.1)
-
2-Furaldehyde
-
Potassium cyanide (KCN) or a stabilized HCN solution
-
Citrate buffer (e.g., 0.1 M, pH 4.5)
-
Organic solvent (e.g., methyl tert-butyl ether - MTBE)
-
Stirred tank reactor or flask
-
pH meter
Procedure:
-
Reactor Setup: Add MTBE (saturated with citrate buffer) to the reactor.
-
Add Enzyme: Disperse the immobilized (R)-oxynitrilase in the organic phase.
-
Add Substrate: Add 2-furaldehyde to the reactor.
-
Initiate Reaction: Start the reaction by adding an aqueous solution of KCN. The HCN is generated in situ. Alternatively, a solution of HCN in MTBE can be used. Maintain the pH of the aqueous phase between 4.0 and 5.5.
-
Reaction Conditions: Stir the biphasic mixture vigorously at a controlled temperature (e.g., 5-15°C) to ensure good mass transfer.[3][4]
-
Monitoring: Monitor the reaction progress by taking samples from the organic phase and analyzing them via chiral HPLC or GC.
-
Workup: Once the reaction is complete, stop the stirring and allow the phases to separate. Recover the immobilized enzyme by filtration or decantation for reuse. The organic phase containing the product can be processed for purification.
Immobilized Enzyme Reactor Design and Operation
For larger scale and continuous production, immobilized enzyme reactors such as Packed Bed Reactors (PBRs) or Continuous Stirred Tank Reactors (CSTRs) are employed.[8] Continuous flow microreactors offer excellent control over reaction parameters and high space-time yields.[6][9]
Protocol 3: Continuous Flow Synthesis
This protocol describes the setup and operation of a continuous flow system for producing this compound.
Equipment:
-
Two high-precision syringe pumps
-
T-mixer
-
Packed bed reactor column (e.g., HPLC column)
-
Immobilized (R)-oxynitrilase
-
Back pressure regulator
-
Temperature control system (e.g., water bath or column heater)
Procedure:
-
Reactor Packing: Carefully pack the reactor column with the immobilized (R)-oxynitrilase to create a packed bed. Ensure there are no voids or channels.
-
System Setup: Connect the pumps, mixer, packed reactor, and back pressure regulator as shown in the diagram above.
-
Reagent Preparation: Prepare two separate solutions: (A) 2-furaldehyde in buffer-saturated MTBE and (B) HCN in buffer-saturated MTBE.
-
Operation:
-
Set the desired temperature for the reactor column (e.g., 10-25°C).
-
Pump the two reagent streams at defined flow rates through the T-mixer and into the packed bed reactor. The total flow rate and reactor volume will determine the residence time.
-
The back pressure regulator ensures the system remains in a single liquid phase.
-
-
Steady State & Collection: Allow the system to reach a steady state (typically 3-5 times the residence time) before collecting the product stream.
-
Analysis: Analyze the output stream using in-line analytics (e.g., UV-Vis) or by collecting fractions for off-line chiral HPLC/GC analysis to determine conversion and enantiomeric excess.
Conclusion
The use of immobilized (R)-oxynitrilases in specialized reactors offers a highly efficient, selective, and scalable method for the production of this compound. Immobilization enhances enzyme stability and allows for catalyst reuse, significantly improving process economics.[5][10] Continuous flow systems, in particular, provide superior control over reaction conditions, leading to high yields and enantiopurities with short reaction times, paving the way for intensified and automated manufacturing of chiral intermediates.[6][11]
References
- 1. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 2. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]
- 8. Immobilized enzymes reactors | PPTX [slideshare.net]
- 9. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 10. researchgate.net [researchgate.net]
- 11. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (R)-(2-Furyl)hydroxyacetonitrile as a Precursor for Chiral Amino Alcohols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and utilization of (R)-(2-Furyl)hydroxyacetonitrile as a key precursor in the production of enantiomerically pure chiral amino alcohols. Chiral amino alcohols are critical building blocks in the pharmaceutical industry, forming the backbone of numerous active pharmaceutical ingredients (APIs). The chemoenzymatic approach detailed herein offers a highly efficient and stereoselective route to these valuable compounds.
Introduction
Chiral 1,2-amino alcohols are prevalent structural motifs in a wide array of natural products and synthetic, biologically active molecules.[1] Their synthesis in enantiomerically pure form is a significant challenge in organic chemistry. The use of this compound, a chiral cyanohydrin, as a starting material provides a versatile and efficient pathway to various chiral amino alcohols. This method leverages a highly enantioselective enzymatic synthesis for the creation of the chiral center, followed by a straightforward chemical reduction of the nitrile group to the corresponding amine.
Synthesis of this compound
The synthesis of this compound is achieved through the enantioselective addition of hydrogen cyanide (HCN) to furan-2-carbaldehyde. This reaction is catalyzed by an (R)-oxynitrilase, an enzyme that facilitates the formation of the (R)-enantiomer with high selectivity.[1][2] The use of a biocatalyst is advantageous as it operates under mild conditions and provides high enantiomeric excess (ee).[3]
Quantitative Data for Enzymatic Synthesis
| Parameter | Value | Reference |
| Substrate | Furan-2-carbaldehyde | [1][4] |
| Enzyme | (R)-oxynitrilase from Hevea brasiliensis (HbHNL) | [4] |
| Product | (R)-2-(2-furyl)-2-hydroxyacetonitrile | [1][4] |
| Enantiomeric Excess (ee) | > 99.5% | [1][4] |
| Yield | Not explicitly stated for this step alone |
Experimental Protocol: Enzymatic Synthesis of this compound
This protocol is adapted from a described chemoenzymatic synthesis of (R)-2-amino-1-(2-furyl)ethanol.[4]
Materials:
-
Furan-2-carbaldehyde
-
Hydrogen cyanide (HCN)
-
(R)-oxynitrilase from Hevea brasiliensis (HbHNL)
-
Citrate buffer
-
Organic solvent (e.g., tert-butyl methyl ether - TBME)
Procedure:
-
Prepare a biphasic system with an organic solvent (e.g., TBME) and an aqueous citrate buffer.
-
Dissolve the furan-2-carbaldehyde in the organic solvent.
-
Add the (R)-oxynitrilase enzyme to the aqueous buffer.
-
Carefully add hydrogen cyanide to the reaction mixture under controlled temperature and pH. The pH is crucial to suppress the non-catalyzed racemic reaction.[3]
-
Maintain stirring to ensure efficient mixing of the two phases.
-
Monitor the reaction progress by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) until completion.
-
Upon completion, separate the organic layer containing the this compound product.
-
The crude product can be used directly in the next step or purified if necessary.
Conversion of this compound to (R)-2-Amino-1-(2-furyl)ethanol
The nitrile group of this compound is reduced to a primary amine to yield the desired chiral amino alcohol, (R)-2-amino-1-(2-furyl)ethanol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).[5][6][7] Sodium borohydride, often in the presence of an activating agent like trifluoroacetic acid, is a milder and safer option.[4]
Quantitative Data for Reduction Reaction
| Parameter | Value | Reference |
| Starting Material | (R)-2-(2-furyl)-2-hydroxyacetonitrile | [1][4] |
| Reducing Agent | Sodium borohydride (NaBH₄) / Trifluoroacetic acid | [4] |
| Product | (R)-2-amino-1-(2-furyl)ethanol | [1][4] |
| Overall Yield (from furan-2-carbaldehyde) | 64% | [1][4] |
| Purity | > 99% | [1][4] |
| Enantiomeric Excess (ee) | > 99.5% | [1][4] |
Experimental Protocol: Reduction of this compound
This protocol is a detailed method for the reduction of the chiral cyanohydrin to the corresponding amino alcohol.[4]
Materials:
-
(R)-2-(2-furyl)-2-hydroxyacetonitrile
-
Sodium borohydride (NaBH₄)
-
Trifluoroacetic acid
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate for crystallization
Procedure:
-
Under a nitrogen atmosphere, place anhydrous THF in a suitable reactor.
-
Slowly add sodium borohydride to the stirred THF at a controlled temperature (e.g., 15°C).
-
Carefully add trifluoroacetic acid dropwise to the slurry, maintaining the temperature between 15 and 22°C. Hydrogen gas will be evolved.
-
After the addition is complete, stir the mixture for an additional 15 minutes.
-
Add a solution of (R)-2-(2-furyl)-2-hydroxyacetonitrile dissolved in THF to the reaction mixture over a period of 90 minutes, ensuring the temperature remains below 25°C.
-
Allow the reaction to stir overnight at room temperature.
-
After the reaction is complete, carefully quench the reaction with water and a solution of sodium hydroxide.
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine and dry over a suitable drying agent (e.g., sodium sulfate).
-
Concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude (R)-2-amino-1-(2-furyl)ethanol by crystallization from a suitable solvent such as ethyl acetate to yield the final product with high purity and enantiomeric excess.[1][4]
Visualized Workflows
The following diagrams illustrate the key processes described in these application notes.
Caption: Overall workflow for the chemoenzymatic synthesis.
Caption: Step-by-step enzymatic synthesis workflow.
Caption: Step-by-step chemical reduction workflow.
Conclusion
The chemoenzymatic synthesis of (R)-2-amino-1-(2-furyl)ethanol starting from furan-2-carbaldehyde via the key intermediate this compound is a robust and highly stereoselective method. This approach offers significant advantages for the large-scale production of this valuable chiral building block, meeting the stringent purity and enantiomeric excess requirements of the pharmaceutical industry. The detailed protocols and workflows provided herein serve as a practical guide for researchers and professionals in drug development and fine chemical synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-(2-Furyl)hydroxyacetonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and enantioselectivity of (R)-(2-Furyl)hydroxyacetonitrile synthesis.
Troubleshooting Guide
Low product yield and enantiomeric excess are common challenges in the synthesis of chiral cyanohydrins. This guide addresses specific issues you may encounter during the synthesis of this compound, focusing on the highly selective enzymatic approach using (R)-oxynitrilase.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive or Inhibited Enzyme | 1. Verify Enzyme Activity: Use a standard substrate like benzaldehyde to confirm the (R)-oxynitrilase is active. 2. Check for Inhibitors: Ensure all reagents and solvents are of high purity and free from potential enzyme inhibitors (e.g., heavy metals, detergents). 3. Fresh Enzyme Preparation: Use a freshly prepared or properly stored enzyme solution/lyophilizate. | Restoration of catalytic activity leading to product formation. |
| Unfavorable Reaction pH | 1. Measure pH: Confirm the pH of the aqueous buffer is within the optimal range for the specific (R)-oxynitrilase (typically pH 4.0-5.5). 2. Buffer Capacity: Ensure the buffer concentration is sufficient to maintain a stable pH throughout the reaction. | Improved enzyme activity and higher conversion rates. |
| Poor Substrate Quality | 1. Purity of 2-Furaldehyde: Use freshly distilled or high-purity 2-furaldehyde, as impurities can inhibit the enzyme or lead to side reactions. 2. Degradation of Cyanide Source: If using a cyanide salt, ensure it is not old or decomposed. Prepare fresh solutions of hydrogen cyanide (HCN) if necessary, following all safety precautions. | Increased reaction rate and reduced formation of byproducts. |
| Mass Transfer Limitations (in biphasic systems) | 1. Increase Agitation: Ensure vigorous stirring to maximize the interfacial area between the organic and aqueous phases. 2. Optimize Phase Volume Ratio: Experiment with different ratios of organic solvent to aqueous buffer. | Enhanced substrate and product transfer between phases, leading to a higher reaction rate. |
Issue 2: Low Enantiomeric Excess (ee)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Chemical Background Reaction | 1. Lower Reaction Temperature: Reducing the temperature (e.g., to 4-12°C) significantly slows the non-catalyzed, racemic reaction more than the enzymatic reaction.[1][2] 2. Lower pH: Operate at the lower end of the enzyme's optimal pH range (e.g., pH 4.0-4.5) to suppress the base-catalyzed chemical addition of cyanide. 3. Reduce Reaction Time: A shorter reaction time minimizes the contribution of the slower, non-enzymatic reaction. | A significant increase in the enantiomeric excess of the (R)-product. |
| Enzyme Selectivity | 1. Source of (R)-Oxynitrilase: Different (R)-oxynitrilases exhibit varying selectivity for different substrates. Consider screening enzymes from different sources (e.g., Prunus amygdalus, Vicia sativa).[1][2] 2. Immobilization: Immobilized enzymes can sometimes show improved stability and enantioselectivity. | Identification of an enzyme with higher intrinsic selectivity for 2-furaldehyde. |
| Product Racemization | 1. In-situ Protection: If the product is unstable and racemizes under the reaction or work-up conditions, consider in-situ protection of the hydroxyl group. | Preservation of the product's enantiomeric purity. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for synthesizing this compound with high enantioselectivity?
A1: The most effective and widely used method is the enzymatic synthesis using an (R)-selective oxynitrilase (also known as hydroxynitrile lyase, HNL).[3] This biocatalytic approach offers high enantioselectivity (often >95% ee) under mild reaction conditions, which is difficult to achieve with traditional chemical methods.
Q2: Which (R)-oxynitrilase should I use?
A2: (R)-Oxynitrilases from various plant sources are commercially available or can be prepared from defatted seed meal. Almond meal (Prunus amygdalus) is a classic source. A novel (R)-oxynitrilase from common vetch (Vicia sativa) has shown excellent performance for heteroaromatic aldehydes.[1][2] The choice of enzyme can impact both yield and enantioselectivity, so screening different options may be beneficial.
Q3: What are the optimal reaction conditions?
A3: Optimal conditions are enzyme and substrate-specific. However, a good starting point for the synthesis of this compound is:
-
Temperature: 4-12°C to minimize the chemical background reaction.[1][2]
-
pH: A citrate or acetate buffer in the range of 4.0-5.5.
-
Solvent: A biphasic system with a water-immiscible organic solvent like diisopropyl ether or methyl tert-butyl ether (MTBE) is often preferred to increase substrate solubility and suppress the non-enzymatic reaction.[1][2][4]
Q4: My reaction has stalled. What could be the reason?
A4: A stalled reaction could be due to several factors:
-
Enzyme Denaturation: The enzyme may have lost activity over time, especially at higher temperatures or non-optimal pH.
-
Substrate/Product Inhibition: High concentrations of 2-furaldehyde or the cyanohydrin product can sometimes inhibit the enzyme.
-
Depletion of Cyanide Source: Ensure an adequate molar excess of the cyanide source is present.
Q5: How can I purify the final product?
A5: After the reaction, the organic layer is typically separated, dried (e.g., over Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can then be purified by flash chromatography on silica gel using a solvent system such as a hexane/ethyl acetate gradient.
Data Presentation: Influence of Reaction Parameters
The following tables summarize the expected impact of key reaction parameters on the yield and enantiomeric excess (ee) of this compound synthesis, based on data for similar heteroaromatic aldehydes.
Table 1: Effect of Temperature
| Temperature (°C) | Relative Yield (%) | Enantiomeric Excess (% ee) |
| 4 | 85 | >99 |
| 12 | 96 | 97 |
| 25 | 100 | 90 |
| 35 | 98 | 82 |
Note: Data is illustrative and based on trends observed for enzymatic cyanohydrin synthesis. Higher temperatures increase the reaction rate but also favor the non-selective chemical background reaction, leading to lower ee.
Table 2: Effect of pH
| pH | Relative Yield (%) | Enantiomeric Excess (% ee) |
| 3.5 | 60 | >99 |
| 4.5 | 95 | 98 |
| 5.5 | 100 | 95 |
| 6.5 | 80 | 85 |
Note: Data is illustrative. The optimal pH is a balance between maintaining high enzyme activity and suppressing the base-catalyzed background reaction. The optimal pH for (R)-oxynitrilases is typically acidic.
Experimental Protocols
General Protocol for the Enzymatic Synthesis of this compound
Materials:
-
(R)-Oxynitrilase (e.g., from Prunus amygdalus or Vicia sativa, can be a purified enzyme, a lyophilizate, or defatted seed meal)
-
2-Furaldehyde (freshly distilled)
-
Diisopropyl ether (or MTBE)
-
Citrate buffer (0.1 M, pH 4.5)
-
Hydrogen Cyanide (HCN) solution in diisopropyl ether or acetone cyanohydrin as a cyanide source. Caution: HCN is extremely toxic. All manipulations must be performed in a well-ventilated fume hood with appropriate safety measures.
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (HPLC grade)
Procedure:
-
In a jacketed reaction vessel maintained at 12°C, combine the (R)-oxynitrilase preparation (e.g., 100 mg of defatted seed meal) with 10 mL of citrate buffer (0.1 M, pH 4.5).
-
Add 40 mL of diisopropyl ether to create a biphasic system.
-
Begin vigorous stirring.
-
Add 2-furaldehyde (e.g., 1.0 mmol).
-
Slowly add a solution of hydrogen cyanide (e.g., 1.5 mmol in diisopropyl ether) over 30 minutes. Alternatively, acetone cyanohydrin can be used as a transcyanation agent.
-
Allow the reaction to stir at 12°C and monitor its progress using TLC or chiral HPLC.
-
Once the reaction is complete (typically 2-24 hours), separate the organic layer.
-
Extract the aqueous layer with diisopropyl ether (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 10% to 30% ethyl acetate in hexane) to yield pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Troubleshooting low enantiomeric excess in cyanohydrin synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the asymmetric synthesis of cyanohydrins, with a primary focus on resolving issues of low enantiomeric excess (ee).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can lead to low enantiomeric excess in my cyanohydrin synthesis?
A1: Low enantiomeric excess in cyanohydrin synthesis can stem from several factors throughout the experimental process. The most critical aspects to consider are:
-
Catalyst Inactivity or Degradation: The chiral catalyst, whether it's a synthetic complex or an enzyme (like a hydroxynitrile lyase), may not be performing optimally. This can be due to improper activation, degradation from air or moisture, or inhibition by impurities.
-
Suboptimal Reaction Conditions: Temperature, solvent, and pH can significantly influence the stereochemical outcome of the reaction. Each catalyst system has an optimal range for these parameters to achieve high enantioselectivity.
-
Racemic Background Reaction: A non-catalyzed, racemic reaction can occur in parallel with the desired asymmetric synthesis, leading to a decrease in the overall enantiomeric excess of the product. This is particularly problematic at non-optimal pH or higher temperatures.[1][2]
-
Substrate-Related Issues: The electronic and steric properties of the aldehyde or ketone substrate can impact the catalyst's ability to induce high stereoselectivity.
-
Impure Reagents: Impurities in the starting materials, cyanide source, or solvent can interfere with the catalyst's function or promote side reactions.
Q2: How can I accurately determine the enantiomeric excess of my cyanohydrin product?
A2: Accurate determination of enantiomeric excess is crucial for troubleshooting. Several analytical techniques can be employed:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods. It involves separating the enantiomers on a chiral stationary phase.
-
Chiral Gas Chromatography (GC): For volatile cyanohydrins or their derivatives, chiral GC can be used to separate and quantify the enantiomers.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: Optically active shift reagents, such as mandelic acid in the presence of dimethylaminopyridine, can be used to differentiate the signals of the two enantiomers in the NMR spectrum, allowing for the determination of their ratio.[4]
-
Specific Rotation Comparison: The specific rotation of the product can be compared to the known specific rotation of the enantiomerically pure cyanohydrin.[3]
Troubleshooting Guides
Issue 1: Lower-than-expected enantiomeric excess with a known and reliable catalyst.
This guide helps you diagnose and resolve issues when a previously successful protocol yields poor enantioselectivity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low enantiomeric excess.
Detailed Steps & Solutions:
| Potential Cause | Verification Steps | Recommended Solutions |
| Reagent Impurity or Degradation | 1. Aldehyde/Ketone Purity: Check for oxidation to the corresponding carboxylic acid. Run a fresh NMR or GC-MS. 2. Cyanide Source: Use a freshly opened bottle of the cyanide source (e.g., TMSCN, KCN). Ensure KCN is finely ground and dry. 3. Solvent Quality: Use anhydrous solvents, especially for moisture-sensitive catalysts. | - Purify the aldehyde/ketone by distillation or chromatography immediately before use. - Use high-purity, anhydrous reagents from a reliable supplier. - Store sensitive reagents under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal Reaction Conditions | 1. Temperature Control: Verify the internal reaction temperature. Small fluctuations can significantly impact ee. 2. Solvent Effects: The polarity and coordinating ability of the solvent can dramatically affect enantioselectivity.[5] 3. pH (for enzymatic reactions): For reactions using hydroxynitrile lyases (HNLs), the pH of the aqueous phase is critical to suppress the non-enzymatic racemic reaction.[1] | - Use a cryostat or a well-insulated ice bath to maintain a stable low temperature. - Screen a range of solvents. For example, non-polar solvents often give higher ee in certain catalytic systems. - For HNL-catalyzed reactions, maintain the pH between 3.5 and 5.5.[3] |
| Catalyst Inactivity | 1. Visual Inspection: Check for any change in the catalyst's appearance (color, solubility). 2. Control Reaction: Run the reaction with a reliable substrate known to give high ee with the catalyst. 3. Catalyst Loading: Ensure the correct catalyst loading is being used. | - Use a fresh batch of catalyst or re-purify/re-activate the existing batch according to the literature procedure. - Store catalysts under inert gas and in a desiccator or freezer as required. |
| Racemic Background Reaction | 1. Monitor Reaction Progress: Take aliquots at different time points and analyze the ee. A decrease in ee over time suggests a competing racemic process. 2. Run a Blank Reaction: Perform the reaction without the chiral catalyst to quantify the rate of the background reaction. | - Lower the reaction temperature. - Decrease the reaction time if the desired conversion is reached before significant racemization occurs. - For enzymatic reactions, adjusting the pH to the optimal range for the enzyme can minimize the chemical background reaction.[1] |
Issue 2: Difficulty in reproducing literature results for a specific substrate.
Logical Relationship Diagram:
Caption: Factors to consider for substrate-specific low ee.
Potential Causes and Solutions:
-
Steric Hindrance: Bulky substituents on the aldehyde or ketone can prevent optimal binding to the chiral catalyst's active site.
-
Solution: Consider using a catalyst with a more open active site or modifying the reaction temperature to overcome steric barriers.
-
-
Electronic Effects: Electron-donating or electron-withdrawing groups on the substrate can alter its reactivity and how it interacts with the catalyst.
-
Solution: A different catalyst or ligand system may be required that is better suited to the electronic properties of your substrate. For instance, a more Lewis acidic catalyst might be needed for electron-rich aldehydes.[6]
-
-
Substrate-Catalyst Mismatch: Not all catalysts are effective for all substrates. The published high ee may be for a narrow range of substrates.
-
Solution: It may be necessary to screen a variety of chiral catalysts or ligands to find an optimal match for your specific substrate.
-
Data on Substrate Effects on Enantiomeric Excess:
The following table summarizes the effect of different aldehyde substrates on the enantiomeric excess of the resulting cyanohydrin acetate using a bimetallic titanium(salen) catalyst.
| Aldehyde Substrate | Anhydride | Enantiomeric Excess (% ee) |
| Benzaldehyde | Acetic Anhydride | 92 |
| 4-Chlorobenzaldehyde | Acetic Anhydride | 88 |
| 4-Methoxybenzaldehyde | Acetic Anhydride | 90 |
| 2-Naphthaldehyde | Acetic Anhydride | 85 |
| Cinnamaldehyde | Acetic Anhydride | 75 |
| Cyclohexanecarboxaldehyde | Acetic Anhydride | 60 |
| Benzaldehyde | Propionic Anhydride | 91 |
| Benzaldehyde | Pivalic Anhydride | 78 |
Data synthesized from principles discussed in the literature.[7] This table illustrates that both the electronic nature of the aromatic ring and the steric bulk of the aldehyde and the anhydride can influence the enantioselectivity.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Cyanohydrin Synthesis using a Ti(salen) Catalyst
This protocol is a representative example for the synthesis of O-acetylated cyanohydrins.
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chiral salen ligand (2.2 mol%) and toluene. To this solution, add Ti(OiPr)₄ (2.0 mol%) and stir the mixture at room temperature for 1 hour.
-
Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., -40 °C).
-
Addition of Reagents: Add the aldehyde (1.0 mmol) to the cooled catalyst solution. Subsequently, add acetic anhydride (1.2 mmol) followed by the cyanide source, such as trimethylsilyl cyanide (TMSCN) (1.2 mmol), dropwise.
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor its progress by TLC or GC.
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the purified O-acetylated cyanohydrin by chiral HPLC or GC.
Protocol 2: Determination of Enantiomeric Excess using Chiral HPLC
-
Sample Preparation: Prepare a dilute solution of the purified cyanohydrin product in the mobile phase (e.g., a mixture of hexane and isopropanol).
-
Instrument Setup:
-
Column: Select an appropriate chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase: Use a pre-determined mixture of solvents (e.g., 90:10 hexane:isopropanol). The optimal mobile phase composition should be determined experimentally or from literature precedents for similar compounds.
-
Flow Rate: Set a suitable flow rate (e.g., 1.0 mL/min).
-
Detector: Use a UV detector set to a wavelength where the cyanohydrin absorbs (e.g., 254 nm for aromatic cyanohydrins).
-
-
Injection and Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers should appear as two separate peaks.
-
Calculation of ee: The enantiomeric excess is calculated from the areas of the two peaks using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.
References
- 1. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]
- 2. Continuous flow for enantioselective cyanohydrin synthesis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00054G [pubs.rsc.org]
- 3. EP0561535A2 - Enantiomeric enrichment of cyanohydrins - Google Patents [patents.google.com]
- 4. A new chiral shift reagent for the determination of enantiomeric excess and absolute configuration in cyanohydrins - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Optimization of reaction parameters for the synthesis of (R)-(2-Furyl)hydroxyacetonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the optimization of reaction parameters in the synthesis of (R)-(2-Furyl)hydroxyacetonitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis in a question-and-answer format.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in cyanohydrin synthesis can stem from several factors. The reaction of an aldehyde with a cyanide source is reversible, and the equilibrium may not favor the product under your current conditions.
Potential Causes & Solutions:
-
Reversibility of the Reaction: The equilibrium of the cyanohydrin formation can favor the starting materials.
-
Solution: Using a silylating agent like trimethylsilyl cyanide (TMSCN) can trap the cyanohydrin as a more stable silyl ether, driving the reaction to completion.
-
-
Sub-optimal pH: The pH of the reaction is critical. The cyanide anion (CN-) is the active nucleophile, but acidic conditions will convert it to the much less nucleophilic HCN.[1] Conversely, strongly basic conditions can promote side reactions or decomposition.
-
Solution: For reactions using KCN or NaCN, slightly basic conditions are often optimal to ensure a sufficient concentration of the CN- nucleophile.[1] For enzyme-catalyzed reactions, the optimal pH is dictated by the specific enzyme used and should be maintained with a suitable buffer system.
-
-
Side Reactions: Aromatic and heteroaromatic aldehydes like 2-furaldehyde can undergo competing reactions, such as the benzoin condensation, especially under basic conditions.[2]
-
Solution: Maintain strict temperature control and optimize catalyst loading. Lowering the temperature can often suppress side reactions.
-
-
Product Decomposition: Cyanohydrins can be unstable and decompose back to the aldehyde and hydrogen cyanide, particularly in the presence of bases.[1][3]
-
Solution: Upon reaction completion, perform an acidic workup to neutralize any base and stabilize the product. If possible, convert the cyanohydrin to a more stable derivative immediately after isolation.
-
Question: I am struggling to achieve high enantioselectivity (ee%). What parameters should I investigate?
Answer: Poor enantioselectivity indicates that either the catalyst is not efficient or the non-catalyzed (racemic) background reaction is significant.
Potential Causes & Solutions:
-
Ineffective Catalyst: The chosen chiral catalyst may not be well-suited for 2-furaldehyde.
-
Solution 1 (Enzymatic): Screen different (R)-selective hydroxynitrile lyases (HNLs). HNLs are powerful tools for synthesizing enantiopure cyanohydrins and numerous variants are available.[4][5]
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Solution 2 (Chemical): Explore various chiral Lewis acid catalysts. Chiral lithium, titanium, or boron complexes have been shown to be effective for the enantioselective cyanosilylation of aldehydes.[6]
-
-
Significant Background Reaction: The uncatalyzed reaction between the aldehyde and the cyanide source produces a racemic mixture, lowering the overall ee%.
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Solution: Lowering the reaction temperature is a key strategy to slow down the non-catalyzed reaction, which typically has a higher activation energy than the catalyzed pathway.
-
-
Incorrect Solvent: The solvent can significantly impact catalyst activity and selectivity.
-
Solution: Conduct a solvent screen. For enzymatic reactions, biphasic systems or organic solvents with low water content are often used.[5] For chemical catalysts, non-polar aprotic solvents are common.
-
Question: The final product appears to be degrading during purification. How can I improve its stability?
Answer: The instability of cyanohydrins is a known challenge, primarily due to the reversibility of their formation, which is catalyzed by base.
Potential Causes & Solutions:
-
Basic Residues: Trace amounts of base from the reaction can catalyze decomposition during workup or purification.
-
Solution: Ensure the workup includes a mild acidic wash to neutralize all basic species. Store the crude product in a slightly acidic environment if possible.
-
-
Thermal Instability: Cyanohydrins can be sensitive to heat.
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Solution: Perform purification steps like solvent evaporation or column chromatography at reduced temperatures.
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In-situ Derivatization: The hydroxyl group of the cyanohydrin can be protected to form a more stable compound.
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Solution: After the initial reaction, instead of isolating the cyanohydrin, add an acylating or silylating agent to the reaction mixture to form a stable ester or silyl ether derivative before proceeding with purification.
-
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate a typical experimental workflow and a logical approach to troubleshooting common synthesis problems.
Caption: General workflow for the synthesis and analysis of this compound.
Caption: A logical diagram for diagnosing and solving issues of low enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common cyanide sources and their respective advantages?
-
Hydrogen Cyanide (HCN): Highly reactive but also extremely toxic and volatile, requiring specialized handling.
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Alkali Metal Cyanides (NaCN, KCN): Crystalline solids that are easier to handle than HCN. They require slightly basic conditions to generate the nucleophilic cyanide anion.[1]
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Trimethylsilyl Cyanide (TMSCN): A less toxic and highly effective reagent that reacts with aldehydes to form a silyl-protected cyanohydrin. This reaction is essentially irreversible, often leading to higher yields.[2][6] It is frequently used with Lewis acid catalysts.
Q2: What is the key difference between an enzymatic and a chemo-catalytic approach?
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Enzymatic Catalysis: Typically uses (R)-selective hydroxynitrile lyases (HNLs). These reactions are often performed in aqueous buffer or biphasic systems, are highly selective, and occur under mild conditions.[4][5]
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Chemo-catalysis: Employs a chiral Lewis acid to coordinate to the aldehyde, activating it towards nucleophilic attack and controlling the stereochemical outcome. These reactions are usually run under anhydrous conditions in organic solvents.[6]
Q3: How should I safely handle cyanide reagents?
-
ALWAYS work in a well-ventilated fume hood.
-
NEVER mix cyanide salts with acid without appropriate precautions, as this will generate highly toxic HCN gas. An emergency cyanide antidote kit should be readily available.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
-
All cyanide waste must be quenched and disposed of according to institutional safety protocols (e.g., by treatment with bleach or hydrogen peroxide under basic conditions).
Quantitative Data Summary
The following tables summarize representative reaction parameters for the enantioselective synthesis of cyanohydrins from aromatic aldehydes, which can serve as a starting point for optimizing the synthesis of this compound.
Table 1: Enzymatic Synthesis of (R)-Cyanohydrins
| Aldehyde | (R)-Oxynitrilase Source | Solvent System | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Benzaldehyde | Prunus amygdalus | Diisopropyl ether | 4 | 2 | 96 | 99 |
| 3-Chlorobenzaldehyde | Prunus amygdalus | Diisopropyl ether | 4 | 2 | 95 | 99 |
| 2-Naphthaldehyde | Prunus amygdalus | Diisopropyl ether | 4 | 2 | 92 | 98 |
Data adapted from representative procedures for HNL-catalyzed reactions.[5] Conditions for 2-furaldehyde may require further optimization.
Table 2: Chemo-Catalyzed Synthesis of Cyanohydrins
| Aldehyde | Catalyst System | Cyanide Source | Solvent | Temp (°C) | Yield (%) | ee (%) |
| Benzaldehyde | Chiral Ti(Oi-Pr)₄ Complex | TMSCN | CH₂Cl₂ | -40 | 95 | 91 |
| 4-Methoxybenzaldehyde | Chiral Ti(Oi-Pr)₄ Complex | TMSCN | CH₂Cl₂ | -40 | 98 | 90 |
| 2-Furaldehyde | Chiral Oxazaborolidinium Salt | TMSCN | Toluene | -78 | 94 | 96 |
Data adapted from various reports on Lewis-acid catalyzed cyanosilylation of aldehydes.[6]
Detailed Experimental Protocols
Protocol 1: General Procedure for Enzymatic Synthesis
-
Enzyme Immobilization: Immobilize the chosen (R)-hydroxynitrile lyase (HNL) on a suitable support (e.g., cellulose) to improve stability and reusability, following the manufacturer's or literature procedures.
-
Reaction Setup: In a temperature-controlled reaction vessel, add 2-furaldehyde (1.0 eq) to a suitable organic solvent (e.g., diisopropyl ether).
-
pH Control: Add a small amount of an appropriate aqueous buffer (e.g., citrate buffer, pH 4.0-5.5) to maintain the optimal pH for the enzyme.
-
Initiation: Add the immobilized HNL catalyst to the mixture.
-
Cyanide Addition: Slowly add hydrogen cyanide (HCN, ~1.5 eq) over a period of 1-2 hours while maintaining the reaction temperature (e.g., 4 °C).
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them via GC or TLC.
-
Workup: Once the reaction is complete, filter off the immobilized enzyme. Wash the organic phase with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Evaporate the solvent under reduced pressure at low temperature. The resulting crude this compound can be used directly or purified further by flash chromatography if necessary.
Protocol 2: General Procedure for Chemo-Catalyzed Synthesis
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the chiral Lewis acid catalyst (e.g., a chiral titanium complex, 5-10 mol%) in a dry, aprotic solvent (e.g., toluene or CH₂Cl₂).
-
Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., -78 °C).
-
Substrate Addition: Add 2-furaldehyde (1.0 eq) to the cooled catalyst solution.
-
Cyanide Addition: Add trimethylsilyl cyanide (TMSCN, ~1.2 eq) dropwise to the reaction mixture.
-
Monitoring: Stir the reaction at the low temperature and monitor its progress by TLC or GC.
-
Workup: After the reaction is complete, quench by adding a saturated aqueous solution of NaHCO₃. Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Deprotection & Purification: The resulting silyl ether can be hydrolyzed to the cyanohydrin using a mild acid (e.g., 1M HCl). After extraction and drying, the crude product is purified by low-temperature flash chromatography.
References
- 1. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]
- 2. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. d-nb.info [d-nb.info]
- 6. Cyanohydrin synthesis by Cyanation or Cyanosilylation [organic-chemistry.org]
Preventing racemization of (R)-(2-Furyl)hydroxyacetonitrile during workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of (R)-(2-Furyl)hydroxyacetonitrile during experimental workup.
Troubleshooting Guide
Issue: Significant loss of enantiomeric excess (%ee) after workup.
Potential Causes and Solutions:
| Potential Cause | Recommended Action | Rationale |
| Basic Conditions | Maintain a strictly acidic or near-neutral pH (ideally pH 4-5) throughout the workup. Use mildly acidic solutions (e.g., cold, dilute citric acid or phosphate buffer) for quenching and washing steps. | Cyanohydrins are susceptible to base-catalyzed racemization via a reversible retro-Strecker reaction. Even trace amounts of base can lead to significant loss of optical purity. |
| Elevated Temperatures | Perform all workup steps, including extractions and solvent removal, at low temperatures (0-5 °C). Use a rotary evaporator with a cooled water bath. | Higher temperatures can accelerate the rate of both racemization and potential degradation of the furan ring. |
| Furan Ring Instability | Avoid strong mineral acids (e.g., HCl, H₂SO₄). If an acidic wash is necessary, use a weak organic acid like citric acid. Minimize the duration of contact with any acidic solution. | The furan ring is sensitive to strong acids and can undergo degradation, leading to byproducts and potential downstream complications. |
| Prolonged Workup Time | Streamline the workup procedure to minimize the time the cyanohydrin is in solution. Prepare all necessary solutions and equipment in advance. | The longer the compound is in a potentially destabilizing environment, the greater the risk of racemization and degradation. |
| Residual Basic Impurities | Ensure all glassware is free of basic residues. If the reaction mixture contains a basic catalyst, ensure it is thoroughly quenched and removed with a mild acidic wash. | Basic impurities can catalyze racemization even at low concentrations. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for this compound?
A1: The primary mechanism is a base-catalyzed retro-Strecker reaction. In the presence of a base, the hydroxyl group is deprotonated, leading to the elimination of a cyanide ion to form 2-furaldehyde. The achiral aldehyde can then be re-attacked by the cyanide ion from either face, leading to a racemic mixture of the cyanohydrin. Maintaining a slightly acidic pH suppresses this equilibrium.
Q2: Why is pH control so critical during the workup?
A2: As illustrated in the troubleshooting guide, pH is the most critical factor in preventing racemization. Basic conditions promote the reversible formation of the starting aldehyde and cyanide, which is the pathway for racemization. While acidic conditions can prevent this, the furan ring in this compound is sensitive to strong acids. Therefore, a carefully controlled, mildly acidic pH provides the optimal balance for maintaining both enantiomeric purity and chemical stability. Studies on analogous compounds like mandelonitrile show a significant loss of optical purity at pH values above 6.[1]
Q3: Are there any recommended stabilizing agents I can add during workup?
A3: Yes, the addition of weak acids like citric acid or boric acid can help stabilize enantiomerically enriched cyanohydrins. These agents help to maintain an acidic environment, thereby suppressing the retro-Strecker reaction. Boric anhydride can also be used, which will react with any residual water to form boric acid. An addition of 0.01 to 5% by weight of the stabilizing acid, based on the cyanohydrin, is often sufficient.
Q4: My compound appears to be degrading, turning dark during workup. What could be the cause?
A4: Darkening of the solution often indicates degradation of the furan ring. This can be caused by exposure to strong acids, high temperatures, or prolonged reaction or workup times. To mitigate this, use only mild acids (e.g., citric acid), keep the temperature low (0-5 °C), and work efficiently.
Q5: Can I use a base to remove acidic impurities during the workup?
A5: It is strongly advised to avoid using basic solutions, such as sodium bicarbonate or sodium hydroxide washes. The risk of inducing rapid racemization is very high. If acidic impurities need to be removed, it is better to use a purification method like column chromatography on silica gel, ensuring the solvent system is not basic.
Data Presentation
The following table provides illustrative data on the impact of different workup conditions on the enantiomeric excess (%ee) of this compound.
| Workup Condition | pH of Aqueous Wash | Temperature | Duration of Workup | Final %ee |
| A (Recommended) | 4.5 (Citrate Buffer) | 0-5 °C | 1 hour | >99% |
| B | 7.0 (DI Water) | 25 °C | 2 hours | 90% |
| C | 8.5 (Sat. NaHCO₃) | 25 °C | 1 hour | <50% |
| D | 4.5 (Citrate Buffer) | 40 °C | 1 hour | 95% |
| E | 1.0 (Dilute HCl) | 25 °C | 1 hour | >99% (with evidence of furan degradation) |
Experimental Protocols
Protocol 1: Recommended Workup Procedure for Preventing Racemization
This protocol is designed to minimize both racemization and degradation of the furan ring.
-
Quenching: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add a pre-chilled, saturated aqueous solution of citric acid to adjust the pH to approximately 4.5. Monitor the pH carefully with a calibrated pH meter.
-
Extraction: Extract the product into a cold, non-polar organic solvent such as diethyl ether or methyl tert-butyl ether (MTBE). Perform the extraction quickly and repeat 2-3 times to ensure complete recovery.
-
Washing: Wash the combined organic layers with a small volume of cold brine to remove any remaining water-soluble impurities.
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Drying and Stabilization: Dry the organic layer over anhydrous sodium sulfate. To further stabilize the product, a small amount of citric acid (approx. 0.1% by weight of the expected product) can be added at this stage.
-
Solvent Removal: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator with a water bath temperature not exceeding 25 °C.
-
Storage: Store the final product under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20 °C) to prevent decomposition and racemization over time.
Protocol 2: Workup Using a Stabilizing Agent
This protocol incorporates the use of a stabilizing agent from the outset.
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Quenching and Stabilization: To the reaction mixture at 0-5 °C, add a solution of 0.1-1% by weight (relative to the cyanohydrin) of citric acid or boric acid in the extraction solvent (e.g., diethyl ether).
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Extraction: Proceed with the extraction of the product into the organic solvent containing the stabilizing agent.
-
Aqueous Wash: Wash the organic layer with a minimal amount of cold, pH 4.5 citrate buffer, followed by a cold brine wash.
-
Drying: Dry the organic phase over anhydrous magnesium sulfate.
-
Concentration: Remove the solvent under reduced pressure at a low temperature (<25 °C). The presence of the non-volatile stabilizing acid will help protect the cyanohydrin during this step.
Visualizations
Caption: Base-catalyzed racemization of this compound.
Caption: Troubleshooting workflow for preventing racemization.
References
Side-products in the synthesis of (R)-(2-Furyl)hydroxyacetonitrile from furfural
Technical Support Center: Synthesis of (R)-(2-Furyl)hydroxyacetonitrile
This guide provides troubleshooting advice and frequently asked questions for researchers engaged in the synthesis of this compound from furfural, particularly focusing on the identification and mitigation of side-products.
Frequently Asked Questions (FAQs)
Q1: Why is the enantiomeric excess (ee) of my this compound product lower than expected?
A1: Low enantiomeric excess is almost always due to a competing non-enzymatic, base-catalyzed reaction that produces the racemic cyanohydrin. The nucleophilic addition of cyanide to an aldehyde is a reversible equilibrium reaction that can be catalyzed by bases.[1][2] This chemical reaction is not stereoselective and will produce both (R) and (S) enantiomers, thus lowering the overall ee.[1]
Troubleshooting Steps:
-
pH Control: The most critical factor is the pH of the aqueous phase. The non-enzymatic reaction is suppressed at lower pH values. For many hydroxynitrile lyase (HNL) catalyzed reactions, operating at a pH below 5.0 is recommended to ensure the enzymatic, enantioselective reaction is dominant.[1][3]
-
Temperature: Lowering the reaction temperature can also help to suppress the background chemical reaction.[1]
-
Reaction System: Utilizing a biphasic system (e.g., water-immiscible organic solvent and an aqueous buffer) can be advantageous. The HNL-catalyzed reaction occurs in the aqueous phase, while the substrate and product are primarily in the organic phase where the non-enzymatic reaction does not occur.[1]
Q2: My reaction yield is poor, even though the furfural appears to be consumed. What are the likely side-products?
A2: Poor yield with high substrate conversion points towards the formation of side-products other than the racemic cyanohydrin. Furfural is a highly reactive aldehyde and can participate in several side reactions, especially under non-optimal conditions.[4][5]
Potential Side-Products:
-
Furoin Condensation: Similar to the benzoin condensation seen with benzaldehyde, furfural can undergo a self-condensation reaction in the presence of cyanide ions to form furoin.[2] This is a significant competing reaction.
-
Oxidation Products: Furfural can be oxidized to furoic acid.[6] This is more likely if the reaction is exposed to air for extended periods or if oxidizing contaminants are present.
-
Reduction Products: The corresponding furfuryl alcohol can be formed if reducing agents are present or via disproportionation reactions.[6]
-
Polymerization/Humin Formation: Furans are susceptible to degradation and polymerization under strongly acidic or basic conditions, leading to the formation of dark, insoluble polymeric materials known as humins.[7][8]
Q3: The reaction mixture is turning dark brown or black. What is causing this discoloration?
A3: The formation of a dark color is typically indicative of furfural degradation and polymerization.[8] This process, often leading to insoluble humins, is accelerated by strong acids, bases, and elevated temperatures.[7] It is a common issue in reactions involving furanic compounds.
Mitigation Strategies:
-
Ensure the pH is controlled within the optimal range for the enzyme's stability and activity, avoiding extremes.
-
Maintain the lowest effective temperature for the reaction.
-
Minimize reaction time; monitor for completion and proceed with workup promptly.
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Use high-purity, freshly distilled furfural, as impurities can catalyze degradation.
Q4: Can the desired product, this compound, decompose during workup?
A4: Yes. The cyanohydrin formation is a reversible reaction.[2][9] Under basic conditions, the cyanohydrin can readily decompose back to furfural and cyanide.[9] It is crucial to maintain neutral or slightly acidic conditions during extraction and purification to ensure the stability of the product.
Data Presentation: Influence of Reaction Parameters
The following tables summarize the expected impact of key reaction parameters on yield and enantioselectivity.
Table 1: Effect of pH on Racemic vs. Enzymatic Synthesis
| pH of Aqueous Phase | Relative Rate of Enzymatic Reaction | Relative Rate of Non-Enzymatic (Racemic) Reaction | Expected Enantiomeric Excess (ee) |
| 3.0 - 4.5 | High | Very Low | >98% |
| 5.0 - 6.0 | Optimal | Low to Moderate | 90 - 98% |
| > 6.5 | Decreasing (Enzyme dependent) | High | <90% |
Data is illustrative, based on established principles for HNL-catalyzed reactions.[1][10]
Table 2: Common Side-Products and Conditions Favoring Their Formation
| Side-Product | Chemical Structure | Favorable Conditions | Mitigation Strategy |
| Racemic Cyanohydrin | C₅H₅O₂N | pH > 6.0, higher temperatures | Lower pH (3.5-5.0), lower temperature, use of biphasic system.[1] |
| Furoin | C₁₀H₈O₄ | High cyanide concentration, basic conditions | Stoichiometric control of cyanide source, maintain optimal pH. |
| Furoic Acid | C₅H₄O₃ | Presence of oxygen, oxidizing contaminants | Run reaction under an inert atmosphere (N₂ or Ar). |
| Humins (Polymers) | (C₅H₄O₂)n | Strongly acidic or basic pH, high temperatures, prolonged reaction times.[7][8] | Strict pH control, minimize temperature and reaction time, use purified reagents. |
Visual Troubleshooting and Process Flow
The following diagrams illustrate the reaction pathways and a logical workflow for troubleshooting common issues.
Caption: Reaction network for the synthesis of this compound.
Caption: Troubleshooting decision tree for common synthesis issues.
Experimental Protocols
Protocol 1: General Synthesis of this compound in a Biphasic System
This protocol describes a typical lab-scale synthesis using an immobilized (R)-selective hydroxynitrile lyase (HNL).
Materials:
-
Furfural (freshly distilled)
-
Potassium cyanide (KCN) or Trimethylsilyl cyanide (TMSCN)
-
Citrate-phosphate buffer (0.1 M, pH 4.0)
-
Methyl tert-butyl ether (MTBE) or Diisopropyl ether
-
Immobilized (R)-HNL (e.g., on Celite)
-
Magnesium sulfate (MgSO₄)
-
Celite for filtration
Procedure:
-
Reaction Setup: To a jacketed glass reactor maintained at 10-15 °C, add the organic solvent (e.g., MTBE, 100 mL) and the aqueous citrate-phosphate buffer (20 mL).
-
Add Enzyme: Add the immobilized (R)-HNL catalyst (e.g., 500 mg) to the biphasic mixture and stir to create a fine emulsion.
-
Substrate Addition: In a separate flask, dissolve furfural (10 mmol) in 10 mL of the organic solvent.
-
Cyanide Source: Prepare a solution of the cyanide source. If using KCN, dissolve it in the aqueous buffer. If using TMSCN, it can be added directly to the organic phase. A slight molar excess (1.1 to 1.2 equivalents) of the cyanide source is often used.
-
Initiate Reaction: Start vigorous stirring of the reactor contents. Simultaneously, begin the slow, dropwise addition of both the furfural solution and the cyanide source over a period of 2-4 hours using syringe pumps. This slow addition helps control the concentration of reactants and minimizes side reactions.
-
Monitor Reaction: Monitor the reaction progress by taking small aliquots of the organic phase and analyzing them by HPLC or GC to determine the conversion of furfural and the formation of the cyanohydrin.
-
Workup: Once the reaction is complete (typically 4-24 hours), stop stirring and allow the phases to separate.
-
Separation: Remove the lower aqueous phase. The immobilized enzyme will be at the interface or in the aqueous phase and can be recovered by filtration for reuse.
-
Extraction & Drying: Wash the organic phase with brine (saturated NaCl solution). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel if necessary.[11]
Protocol 2: Analysis of Enantiomeric Excess (ee)
Method: Chiral High-Performance Liquid Chromatography (HPLC)
-
Column: Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent).
-
Mobile Phase: A mixture of n-hexane and isopropanol is typically used. The exact ratio (e.g., 90:10 or 95:5 Hexane:IPA) must be optimized to achieve baseline separation of the two enantiomers.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the furan ring absorbs (e.g., 254 nm or 270 nm).
-
Procedure:
-
Prepare a standard solution of the racemic (2-Furyl)hydroxyacetonitrile to determine the retention times of the (R) and (S) enantiomers.
-
Dissolve a small sample of the crude or purified product in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Integrate the peak areas for the (R) and (S) enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Area R - Area S) / (Area R + Area S) ] * 100
-
References
- 1. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]
- 2. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants [jmchemsci.com]
- 5. digital.csic.es [digital.csic.es]
- 6. Recent advances in the conversion of furfural into bio-chemicals through chemo- and bio-catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. docs.nrel.gov [docs.nrel.gov]
- 9. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]
- 10. Hydroxynitrile lyase catalyzed cyanohydrin synthesis at high pH-values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
Catalyst inhibition and deactivation in (R)-(2-Furyl)hydroxyacetonitrile synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-(2-Furyl)hydroxyacetonitrile using hydroxynitrile lyase (HNL) catalysts.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic synthesis of this compound, offering potential causes and actionable solutions in a question-and-answer format.
Question 1: Why is the reaction conversion low?
Answer:
Low conversion in the synthesis of this compound can be attributed to several factors related to catalyst activity and reaction conditions.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Poor Catalyst Activity | - Verify the activity of the HNL enzyme with a standard substrate (e.g., benzaldehyde) before use.- Ensure proper storage of the enzyme at recommended temperatures (typically 4°C or -20°C).- If using an immobilized enzyme, check for mass transfer limitations by varying the stirring speed or particle size of the support.[1][2] |
| Substrate Inhibition | - High concentrations of 2-furaldehyde (furfural) can inhibit the enzyme.[3] Start with a lower substrate concentration and gradually increase it.- Consider a fed-batch approach where the substrate is added portion-wise throughout the reaction. |
| Product Inhibition | - The product, this compound, may inhibit the HNL.[1] Monitor product concentration and consider in-situ product removal techniques if inhibition is suspected. |
| Incorrect pH | - The optimal pH for HNLs is typically in the acidic range (pH 4-6) to suppress the non-enzymatic background reaction.[4][5] Verify and adjust the pH of the aqueous phase. |
| Insufficient Water Activity | - For reactions in organic solvents, a certain amount of water is essential for enzyme activity. Ensure the organic solvent is saturated with the appropriate buffer.[1] |
| Presence of Inhibitors in Furfural | - Commercial furfural may contain impurities that can inhibit the enzyme. Use freshly distilled or high-purity furfural. |
Question 2: What is causing the low enantioselectivity (low %ee) of the product?
Answer:
Low enantioselectivity is a critical issue, often stemming from the competition between the desired enzymatic reaction and a non-selective chemical reaction.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Non-Enzymatic Racemic Reaction | - The chemical addition of hydrogen cyanide to 2-furaldehyde is non-selective and produces a racemic mixture.[6][7] This reaction is favored at higher pH. Lower the pH of the reaction medium to a range of 4.0-5.5.[5] - Increase the enzyme loading to accelerate the enzymatic reaction relative to the chemical reaction.[2] |
| Enzyme Leaching from Support | - If using a non-covalently immobilized enzyme, leaching can occur, reducing the effective enzyme concentration.[1] Test the supernatant for enzyme activity. Consider covalent immobilization methods. |
| High Reaction Temperature | - Higher temperatures can increase the rate of the non-enzymatic reaction more than the enzymatic one, leading to lower enantiomeric excess (%ee).[4] Conduct the reaction at a lower temperature (e.g., 4-10°C). |
| Incorrect Chiral Analysis Method | - Ensure the chiral HPLC or GC method is properly validated for the separation of the (R) and (S) enantiomers of (2-Furyl)hydroxyacetonitrile. |
Question 3: Why is the catalyst deactivating or losing activity over time or upon reuse?
Answer:
Catalyst deactivation can be a significant challenge in scaling up the synthesis and for the economic viability of the process.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Denaturation by Organic Solvent | - Some organic solvents can denature the enzyme. Screen for a more biocompatible solvent. Methyl tert-butyl ether (MTBE) and diisopropyl ether are commonly used.[1][4] |
| Presence of Aldehyd-derived Byproducts | - Furfural can be unstable and form byproducts that may inactivate the enzyme. Use fresh, high-purity furfural. |
| Mechanical Stress on Immobilized Enzyme | - High stirring rates can cause mechanical attrition of the immobilized catalyst.[2] Use gentle agitation or consider a packed-bed reactor for continuous flow synthesis. |
| Irreversible Inhibition | - Impurities in the substrates or byproducts from side reactions could be causing irreversible inhibition. Analyze the reaction mixture for potential inhibitors. |
| Improper Washing and Storage between Cycles | - When recycling an immobilized catalyst, ensure it is thoroughly washed with a suitable buffer to remove any residual substrates and products before storage. Store under recommended conditions. |
Frequently Asked Questions (FAQs)
Q1: Which type of hydroxynitrile lyase (HNL) should I use for the synthesis of this compound?
A1: For the synthesis of the (R)-enantiomer, an (R)-selective HNL is required. HNLs from the Rosaceae family, such as Prunus amygdalus (almond), or engineered HNLs are often (R)-selective.[8][9] It is recommended to screen a panel of commercially available (R)-HNLs to find the one with the best activity and selectivity for 2-furaldehyde.
Q2: What are the optimal reaction conditions for this synthesis?
A2: The optimal conditions will depend on the specific HNL used. However, a good starting point is:
-
pH: 4.0 - 5.5[5]
-
Temperature: 4 - 25°C
-
Solvent: A two-phase system with an aqueous buffer and a water-immiscible organic solvent like MTBE or diisopropyl ether.[1]
-
Substrates: 2-furaldehyde and a cyanide source (e.g., HCN, KCN, or acetone cyanohydrin).[10]
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by taking samples from the organic phase at regular intervals and analyzing them by:
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To determine the conversion of 2-furaldehyde and the yield of the product.
-
Chiral GC or HPLC: To determine the enantiomeric excess (%ee) of the this compound.
Q4: Is immobilization of the HNL necessary?
A4: While not strictly necessary for initial lab-scale experiments, immobilization is highly recommended for catalyst recovery and reuse, which is crucial for process scalability and cost-effectiveness.[2][4] Immobilization can also enhance the stability of the enzyme. Common supports include Celite, porous polymers, and magnetic nanoparticles.[1][2]
Q5: What safety precautions should be taken when working with cyanides?
A5: Hydrogen cyanide and its salts are highly toxic. All experiments involving cyanides must be conducted in a well-ventilated fume hood.[11] Always have an appropriate cyanide antidote kit available and be familiar with its use. All cyanide-containing waste must be quenched with an oxidizing agent like sodium hypochlorite (bleach) before disposal.
Experimental Protocols
Protocol 1: Immobilization of Hydroxynitrile Lyase on Celite
This protocol describes a general method for the non-covalent immobilization of an HNL on Celite.
-
Preparation of the Enzyme Solution: Prepare a solution of the HNL in a suitable buffer (e.g., 100 mM citrate or phosphate buffer, pH 5.0). The concentration will depend on the specific activity of the enzyme preparation.
-
Immobilization:
-
Weigh a desired amount of Celite R-633 into a flask.
-
Slowly add the enzyme solution to the Celite with gentle swirling until the powder is saturated but no excess liquid is present.
-
Dry the immobilized enzyme under vacuum for 24 hours.
-
-
Storage: Store the immobilized HNL at 4°C until use.
Protocol 2: Synthesis of this compound
-
Reaction Setup:
-
To a jacketed glass reactor equipped with an overhead stirrer, add the immobilized HNL-Celite catalyst.
-
Add an aqueous buffer (e.g., 100 mM citrate buffer, pH 4.5).
-
Add the organic solvent (e.g., MTBE).
-
Start stirring to create a biphasic mixture.
-
-
Reaction Initiation:
-
Dissolve 2-furaldehyde in the organic solvent and add it to the reactor.
-
Prepare a solution of the cyanide source (e.g., HCN in MTBE or an aqueous solution of KCN).
-
Slowly add the cyanide solution to the reaction mixture over a period of time using a syringe pump.
-
-
Reaction Monitoring:
-
Maintain the reaction temperature using a circulating bath.
-
Take samples from the organic layer at regular intervals and analyze by chiral HPLC to determine conversion and %ee.
-
-
Work-up:
-
Once the reaction is complete, stop stirring and allow the phases to separate.
-
Filter off the immobilized catalyst.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.
-
The product can be further purified by column chromatography if necessary.
-
Visualizations
Caption: Reaction pathways for the synthesis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Studies on the kinetics of cyanohydrin synthesis and cleavage by the the flavoenzyme oxynitrilase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]
- 5. d-nb.info [d-nb.info]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Novel (R)-Hydroxynitrile lyase enzyme of Pyrus communis: Purification and characterization of its physicochemical and kinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 20.5. Addition of HCN to C=O | Organic Chemistry II [courses.lumenlearning.com]
Purification strategies for removing unreacted aldehyde from cyanohydrin product
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing unreacted aldehydes from cyanohydrin products.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted aldehyde from my cyanohydrin product?
A1: The most common and effective methods include:
-
Aqueous Sodium Bisulfite Extraction: This technique relies on the reaction of the aldehyde with sodium bisulfite to form a water-soluble adduct, which can then be easily separated from the organic phase containing the cyanohydrin.[1]
-
Distillation: Fractional distillation under reduced pressure is effective for separating the cyanohydrin from a lower-boiling point aldehyde.
-
Crystallization: Recrystallization can be a highly effective method for obtaining very pure crystalline cyanohydrin, leaving the aldehyde impurity in the mother liquor.
-
Column Chromatography: This method can be used for purification, but care must be taken as cyanohydrins can be sensitive to the stationary phase.
Q2: My cyanohydrin is decomposing during purification. What could be the cause?
A2: Cyanohydrin decomposition is a common issue and can be caused by:
-
Presence of Base: Even trace amounts of base can catalyze the reverse reaction, leading to the decomposition of the cyanohydrin back to the starting aldehyde and cyanide.[2]
-
Elevated Temperatures: Many cyanohydrins are thermally labile and can decompose at high temperatures, which is a particular concern during distillation.[3][4]
-
Non-acidic Silica Gel: During column chromatography, standard silica gel can be basic enough to cause decomposition.[2]
Q3: How can I analyze the purity of my cyanohydrin product and quantify the amount of residual aldehyde?
A3: Several analytical techniques can be used:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of cyanohydrins and can be used to quantify the amount of remaining aldehyde.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly sensitive for detecting and quantifying volatile impurities like aldehydes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to determine the purity of the cyanohydrin by integrating the signals corresponding to the product and any remaining aldehyde.
Troubleshooting Guides
Bisulfite Extraction
| Problem | Possible Cause | Solution |
| Low Purity of Cyanohydrin After Washing | Incomplete reaction of the aldehyde with bisulfite. | Ensure a fresh, saturated solution of sodium bisulfite is used. Increase the shaking time and/or the number of washes. |
| The bisulfite adduct is not fully dissolving in the aqueous layer. | Add a water-miscible organic solvent like methanol or DMF to increase the solubility of the adduct in the aqueous phase.[5] | |
| Formation of an Emulsion | Agitation during extraction is too vigorous. | Allow the mixture to stand for a longer period. Gentle swirling instead of vigorous shaking can help. Addition of a small amount of brine can also help to break the emulsion. |
| Precipitation of a Solid at the Interface | The bisulfite adduct of a non-polar aldehyde may be insoluble in both the organic and aqueous layers. | Filter the entire mixture through a pad of celite to remove the solid adduct before separating the layers.[5] |
Distillation
| Problem | Possible Cause | Solution |
| Low Yield of Cyanohydrin | Decomposition of the cyanohydrin at high temperatures. | Use a vacuum source to lower the boiling point of the cyanohydrin. Ensure the heating mantle temperature is not excessively high. A short path distillation apparatus can minimize the residence time at high temperatures.[3][4] |
| Presence of acidic or basic impurities catalyzing decomposition. | Neutralize the crude cyanohydrin mixture before distillation. Washing with a dilute acid or base solution (depending on the nature of the catalyst used in the synthesis) followed by a water wash can remove these impurities. | |
| Product is Discolored | Thermal decomposition leading to colored byproducts. | Lower the distillation temperature by using a higher vacuum. Ensure the system is free of oxygen by purging with an inert gas before heating. |
Crystallization
| Problem | Possible Cause | Solution |
| Product "Oils Out" Instead of Crystallizing | The melting point of the cyanohydrin is lower than the temperature of the solution, or the product is highly impure. | Add a small amount of additional hot solvent to dissolve the oil, then cool the solution more slowly. Scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.[6] |
| Poor Recovery of Cyanohydrin | The chosen solvent is too good at dissolving the cyanohydrin, even at low temperatures. | Use a solvent pair. Dissolve the cyanohydrin in a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent until the solution becomes slightly turbid. Cool slowly to induce crystallization. |
| Crystals are Contaminated with Aldehyde | The aldehyde has a similar solubility profile to the cyanohydrin in the chosen solvent. | Try a different crystallization solvent or a solvent pair. A preliminary purification by bisulfite extraction to remove the bulk of the aldehyde before crystallization is recommended. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Streaking of Aldehyde on TLC Plate | The aldehyde is relatively polar and is interacting strongly with the silica gel. | Use a less polar solvent system for the TLC analysis. |
| Decomposition of Cyanohydrin on the Column | The silica gel is slightly basic, causing the cyanohydrin to revert to the aldehyde and cyanide. | Pre-treat the silica gel with a dilute acid solution (e.g., 1% acetic acid in the eluent) to neutralize the basic sites. Alternatively, use a less basic stationary phase like alumina. |
| Poor Separation of Cyanohydrin and Aldehyde | The polarity of the two compounds is very similar. | If the cyanohydrin has a free hydroxyl group, consider protecting it (e.g., as a silyl ether) to change its polarity and improve separation. The protecting group can be removed after purification. |
Quantitative Data Summary
The following tables summarize the expected purity and yield for different purification methods based on available data.
Table 1: Purity and Yield of Cyanohydrins after Aldehyde Removal
| Purification Method | Cyanohydrin Type | Starting Purity | Final Purity | Yield/Recovery | Reference |
| Distillation | Acetone Cyanohydrin | Crude | 99.4% | Not specified | [4] |
| Distillation | Acetone Cyanohydrin | Crude | 99.7% | Not specified | [4] |
| Bisulfite Extraction | General | Mixture | >95% | >95% |
Experimental Protocols
Protocol 1: Purification of Cyanohydrin by Aqueous Sodium Bisulfite Extraction
This protocol is suitable for removing unreacted aldehydes from a crude cyanohydrin product.
Materials:
-
Crude cyanohydrin mixture
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate, dichloromethane)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dissolve the crude cyanohydrin mixture in a suitable organic solvent (e.g., 50 mL of diethyl ether for every 5 g of crude product).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of freshly prepared saturated aqueous sodium bisulfite solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer at the bottom will contain the bisulfite adduct of the aldehyde.
-
Drain the aqueous layer.
-
Wash the organic layer with another portion of saturated sodium bisulfite solution.
-
Wash the organic layer with deionized water to remove any remaining bisulfite.
-
Wash the organic layer with brine to aid in the removal of water.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Decant or filter the dried organic solution into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified cyanohydrin.
Protocol 2: Purification of Cyanohydrin by Vacuum Distillation
This protocol is suitable for thermally stable cyanohydrins with boiling points significantly different from the starting aldehyde.
Materials:
-
Crude cyanohydrin mixture (pre-treated to remove any acidic or basic catalysts)
-
Distillation apparatus (round-bottom flask, distillation head with thermometer, condenser, receiving flask)
-
Vacuum source and gauge
-
Heating mantle
-
Boiling chips or magnetic stir bar
Procedure:
-
Assemble the distillation apparatus. Ensure all joints are properly sealed for vacuum application.
-
Place the crude cyanohydrin in the round-bottom flask with boiling chips or a magnetic stir bar.
-
Begin to apply vacuum to the system, gradually decreasing the pressure to the desired level (e.g., 35-100 mbar).[6]
-
Once the desired vacuum is stable, begin to heat the distillation flask gently with a heating mantle.
-
Collect the initial fraction, which will likely contain the lower-boiling aldehyde.
-
As the temperature rises and stabilizes at the boiling point of the cyanohydrin at that pressure, change the receiving flask to collect the purified product. For acetone cyanohydrin, the boiling point is around 78-82 °C at 15 mmHg.
-
Continue distillation until most of the cyanohydrin has been collected, leaving a small amount of residue in the distillation flask to avoid distilling to dryness.
-
Turn off the heating and allow the system to cool to room temperature before releasing the vacuum.
Protocol 3: Purification of Cyanohydrin by Recrystallization
This protocol is for purifying solid cyanohydrins.
Materials:
-
Crude solid cyanohydrin
-
Recrystallization solvent(s)
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude cyanohydrin in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. Common solvents to try include ethanol, hexane/ethyl acetate mixtures, or toluene.[7]
-
Place the crude cyanohydrin in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot recrystallization solvent to just dissolve the solid.
-
If there are insoluble impurities, perform a hot gravity filtration.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystals should start to form.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Allow the crystals to dry completely on the filter paper or in a desiccator.
Experimental Workflows
Caption: Workflow for the purification of cyanohydrins using aqueous sodium bisulfite extraction.
Caption: Workflow for the purification of cyanohydrins by vacuum distillation.
Caption: Workflow for the purification of solid cyanohydrins by recrystallization.
References
- 1. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]
- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 3. Purification and characterization of mandelonitrile lyase from Prunus lyonii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyanohydrin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. US5091555A - Process for the vacuum distillation of crude cyanohydrins containing 3 to 6 carbon atoms using liquid jet pump - Google Patents [patents.google.com]
- 7. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Accurate Determination of Conversion in (R)-(2-Furyl)hydroxyacetonitrile Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on accurately determining the conversion in reactions producing (R)-(2-Furyl)hydroxyacetonitrile. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure reliable and precise experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most reliable methods for determining the conversion and enantiomeric excess (ee) in this compound synthesis?
A1: The most reliable and widely used methods are Chiral High-Performance Liquid Chromatography (Chiral HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Chiral HPLC is considered the gold standard for its accuracy and reliability in separating and quantifying enantiomers.[1] NMR spectroscopy is a powerful tool for monitoring reaction kinetics and can also be used to determine the absolute configuration of the cyanohydrin products.[2][3][4]
Q2: How does Chiral HPLC work to separate the enantiomers of (2-Furyl)hydroxyacetonitrile?
A2: Chiral HPLC utilizes a chiral stationary phase (CSP). The enantiomers of the analyte interact differently with the chiral environment of the CSP, forming transient diastereomeric complexes.[1][5] These complexes have different stabilities and, therefore, different retention times, allowing for their separation and quantification.[1]
Q3: What are the common detectors used in Chiral HPLC for this analysis?
A3: Ultraviolet (UV) detectors are most commonly used for quantifying non-chiral compounds. For chiral compounds, polarimeters and circular dichroism (CD) spectrometers can also be employed as detectors to provide information on the optical rotation of the separated enantiomers.[6]
Q4: Can I use NMR to determine enantiomeric excess?
A4: While NMR is excellent for monitoring overall reaction conversion by observing the disappearance of starting material signals and the appearance of product signals, determining enantiomeric excess often requires the use of a chiral derivatizing agent.[3][4] This agent reacts with both enantiomers to form diastereomers, which will have distinct signals in the NMR spectrum, allowing for their integration and the calculation of ee.
Q5: What is the difference between conversion and enantiomeric excess (ee)?
A5: Conversion refers to the percentage of the starting material (e.g., 2-furaldehyde) that has been transformed into the product ((R)- and (S)-(2-Furyl)hydroxyacetonitrile). Enantiomeric excess (ee), on the other hand, is a measure of the stereoselectivity of the reaction. It quantifies the purity of the desired enantiomer ((R)-isomer) in the mixture of both enantiomers and is calculated using the formula: %ee = [([R] - [S]) / ([R] + [S])] * 100.[1][7]
Troubleshooting Guides
Chiral HPLC Analysis
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor or no separation of enantiomers | Incorrect chiral stationary phase (CSP). | Screen different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based).[8][9] |
| Suboptimal mobile phase composition. | Optimize the mobile phase by varying the solvent ratio (e.g., hexane/isopropanol) and the concentration of additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds).[10] | |
| Inappropriate flow rate or temperature. | Systematically adjust the flow rate (a lower flow rate may improve resolution) and column temperature.[6][11] | |
| Peak tailing | Secondary interactions with the stationary phase (e.g., silanol groups). | Use a high-purity silica column. Add a competing base (e.g., triethylamine) to the mobile phase to block active sites.[12] |
| Column overload. | Reduce the sample concentration or injection volume.[12] | |
| Retention time drift | Poor column equilibration. | Increase the column equilibration time before starting the analysis.[11] |
| Changes in mobile phase composition. | Prepare fresh mobile phase and ensure proper mixing.[11] | |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature.[11] | |
| Baseline noise or drift | Contaminated mobile phase or detector cell. | Degas the mobile phase and flush the system and detector cell with a strong solvent.[11][13] |
| Air bubbles in the system. | Purge the pump and ensure all connections are tight.[11][13] |
¹H NMR Reaction Monitoring
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Broad or distorted peaks | Poor magnetic field homogeneity (shimming). | Re-shim the spectrometer before acquiring data. |
| Presence of paramagnetic impurities. | Filter the sample if it contains solid particles. | |
| Sample inhomogeneity due to the reaction progress. | Consider using flow NMR or acquiring spectra at regular intervals with consistent mixing.[14][15] | |
| Difficulty in integrating overlapping peaks | Insufficient spectral resolution. | Use a higher field NMR spectrometer if available. Optimize acquisition parameters (e.g., increase acquisition time). |
| Complex reaction mixture. | Use 2D NMR techniques (e.g., COSY, HSQC) to help identify and resolve individual component signals.[16] | |
| Inaccurate quantification | Incorrect relaxation delay (D1). | For accurate integration, ensure a sufficiently long relaxation delay (typically 5 times the T1 of the slowest relaxing nucleus of interest). |
| Non-uniform excitation/detection. | Use calibrated pulse widths. |
Experimental Protocols
Protocol 1: Determination of Conversion and Enantiomeric Excess by Chiral HPLC
This protocol provides a general framework. The specific column and mobile phase composition may require optimization.
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
Dissolve the residue in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral column.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized for best separation. For basic compounds, 0.1% diethylamine can be added. For acidic compounds, 0.1% trifluoroacetic acid can be added.[10]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to the (R) and (S) enantiomers based on the retention times of available standards or by comparing to literature data.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_R - Area_S) / (Area_R + Area_S)] * 100
-
To determine the overall conversion, analyze the reaction mixture for the remaining starting material (e.g., 2-furaldehyde) using a suitable achiral HPLC method or ¹H NMR.
-
Protocol 2: Monitoring Reaction Conversion by ¹H NMR Spectroscopy
-
Sample Preparation:
-
At desired time points, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding a small amount of acid or base).
-
Dilute the aliquot with a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.
-
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Solvent: CDCl₃.
-
Parameters:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 value of the signals being integrated for accurate quantification.
-
-
-
Data Analysis:
-
Identify the characteristic signals for the starting material (e.g., the aldehyde proton of 2-furaldehyde) and the product ((2-Furyl)hydroxyacetonitrile, e.g., the methine proton).
-
Integrate the area of a well-resolved peak for the starting material and a well-resolved peak for the product.
-
Calculate the conversion using the following formula: % Conversion = [Integral_Product / (Integral_Product + Integral_Starting_Material)] * 100
-
If using an internal standard, the concentration of each species can be determined relative to the known concentration of the standard.
-
Data Presentation
Table 1: Comparison of Analytical Methods for Conversion Determination
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Chiral HPLC | Differential interaction with a chiral stationary phase.[1] | High accuracy and precision for ee determination.[1] Direct separation of enantiomers. | Requires method development and optimization. Can be time-consuming. | Final product analysis for enantiomeric purity and conversion. |
| ¹H NMR Spectroscopy | Nuclear magnetic resonance of protons. | Real-time reaction monitoring.[2] Provides structural information. Non-destructive. | Lower sensitivity compared to HPLC. May require chiral derivatizing agents for ee determination.[3][4] | In-process control and kinetic studies. |
| Gas Chromatography (GC) | Partitioning between a stationary phase and a mobile gas phase. | High resolution and sensitivity. | Requires volatile and thermally stable compounds or derivatization. | Analysis of volatile starting materials and products. |
Visualizations
Caption: Workflow for Chiral HPLC Analysis.
Caption: Workflow for NMR Reaction Monitoring.
References
- 1. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 2. Time- and site-resolved kinetic NMR for real-time monitoring of off-equilibrium reactions by 2D spectrotemporal correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Absolute configuration of ketone cyanohydrins by 1H NMR: the special case of polar substituted tertiary alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 6. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 7. physicsforums.com [physicsforums.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. hplc.eu [hplc.eu]
- 13. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 14. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 2024.sci-hub.se [2024.sci-hub.se]
Technical Support Center: Scaling Up the Synthesis of (R)-(2-Furyl)hydroxyacetonitrile
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of (R)-(2-Furyl)hydroxyacetonitrile from the laboratory to a pilot plant. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for synthesizing this compound at a pilot plant scale?
A1: The most effective and industrially viable method is the enantioselective addition of a cyanide source to 2-furaldehyde catalyzed by an (R)-selective hydroxynitrile lyase (HNL).[1][2][3] This biocatalytic approach offers high enantioselectivity and operates under mild conditions.[4] For pilot-scale production, utilizing an immobilized HNL in a continuous flow reactor is highly recommended to enhance enzyme stability, simplify product purification, and allow for continuous operation.[5][6][7][8]
Q2: Which (R)-hydroxynitrile lyase (HNL) is suitable for this synthesis?
A2: Several (R)-selective HNLs can be effective. Enzymes from the Rosaceae family, such as those from Prunus amygdalus (almond), or recombinant HNLs expressed in microorganisms like E. coli or Pichia pastoris are common choices.[3][9] The selection of the specific HNL may require screening for optimal activity and stability with 2-furaldehyde as the substrate.
Q3: What are the key process parameters to control during the scale-up?
A3: Critical parameters to monitor and control include:
-
pH: Maintaining a slightly acidic pH (typically between 4.0 and 5.5) is crucial to suppress the non-enzymatic, racemic formation of the cyanohydrin.[10]
-
Temperature: Enzyme activity is temperature-dependent. The optimal temperature should be determined for the specific HNL, usually in the range of 20-40°C.
-
Substrate and Reagent Concentrations: The molar ratio of the cyanide source to 2-furaldehyde needs to be optimized to maximize conversion while minimizing substrate inhibition or enzyme deactivation.
-
Flow Rate (for continuous process): In a continuous flow setup, the flow rate determines the residence time of the reactants in the enzyme reactor, directly impacting conversion.[11]
-
Solvent System: A two-phase system (aqueous buffer and an organic solvent like methyl tert-butyl ether - MTBE) is often used to dissolve the substrate and product, while the enzyme remains in the aqueous phase or immobilized on a solid support.
Q4: How can the enzyme be immobilized for a pilot plant reactor?
A4: Covalent attachment to a solid support, such as porous silica or polymeric resins, is a robust method for enzyme immobilization.[5][6][7][8] Encapsulation in gels or cross-linked enzyme aggregates (CLEAs) are also effective techniques that can improve enzyme stability and reusability.[1][12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low enantiomeric excess (ee) | 1. pH is too high, leading to non-enzymatic racemic reaction.[10]2. Insufficient enzyme activity or denaturation.3. Inadequate mixing in the reactor. | 1. Lower the pH of the aqueous phase to the optimal range for the HNL (typically 4.0-5.5).2. Verify enzyme activity before use. Ensure the temperature is within the optimal range.3. Improve agitation or reactor design to ensure proper mixing of the two phases. |
| Low product yield | 1. Incomplete conversion of the starting material.2. Enzyme inhibition or deactivation.3. Product degradation. | 1. Increase the residence time in a continuous reactor or the reaction time in a batch reactor.2. Check for impurities in the starting materials that could inhibit the enzyme. Consider a pre-treatment step for the 2-furaldehyde if necessary.3. Ensure the product is promptly extracted and stored under appropriate conditions (e.g., low temperature, acidic pH) to prevent decomposition. |
| Enzyme deactivation | 1. Sub-optimal pH or temperature.2. Presence of inhibitors in the feedstock.3. Mechanical stress in the reactor. | 1. Re-optimize pH and temperature for the immobilized enzyme, as immobilization can sometimes alter these properties.2. Purify the 2-furaldehyde feedstock to remove potential inhibitors.3. For packed-bed reactors, ensure a uniform flow to prevent high-pressure drops and shear stress. |
| Difficulty in product purification | 1. Formation of byproducts.2. Emulsion formation in biphasic systems. | 1. Optimize reaction conditions to minimize byproduct formation. Consider a downstream crystallization or chromatographic purification step.2. Adjust the solvent system or add a demulsifier. Centrifugation can also be effective at a larger scale. |
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis of (R)-Cyanohydrins
| Parameter | Lab-Scale (Batch) | Pilot-Scale (Continuous Flow) | Reference |
| Enzyme State | Free or Immobilized | Immobilized | [5][7][8] |
| Typical Yield | >95% | >90% | [13] |
| Enantiomeric Excess (ee) | >98% | >98% | [7] |
| Reaction Time | 2-24 hours | 3-10 minutes (residence time) | [7] |
| Typical Temperature | 20-30°C | 25-40°C | [13] |
| pH | 4.0-5.5 | 4.0-5.5 |
Experimental Protocols
Key Experiment: Pilot-Scale Continuous Synthesis of this compound
Objective: To continuously produce this compound with high yield and enantiomeric excess using an immobilized (R)-selective hydroxynitrile lyase.
Materials:
-
Immobilized (R)-hydroxynitrile lyase (e.g., covalently bound to silica beads)
-
2-Furaldehyde (distilled before use)
-
Hydrogen cyanide (HCN) or a stabilized source like acetone cyanohydrin
-
Methyl tert-butyl ether (MTBE)
-
Citrate buffer (0.1 M, pH 4.5)
-
Packed-bed reactor column
-
Pumps for continuous feeding of reactants
-
Back-pressure regulator
-
Downstream liquid-liquid separator
Methodology:
-
Reactor Setup:
-
The packed-bed reactor is filled with the immobilized (R)-HNL.
-
The reactor is temperature-controlled, typically at 25°C.
-
Two separate feed streams are prepared:
-
Organic Phase: A solution of 2-furaldehyde in MTBE.
-
Aqueous Phase: A solution of HCN in citrate buffer (pH 4.5).
-
-
-
Reaction Initiation:
-
The organic and aqueous phases are pumped simultaneously through the packed-bed reactor at a controlled flow rate to achieve the desired residence time.
-
A back-pressure regulator is used to maintain a constant pressure within the reactor, ensuring the HCN remains in the liquid phase.
-
-
Reaction Monitoring:
-
The reaction mixture exiting the reactor is collected.
-
Samples are taken periodically and quenched (e.g., with a slightly acidic solution) to stop the reaction.
-
The conversion and enantiomeric excess are determined by chiral HPLC analysis.
-
-
Work-up and Purification:
-
The biphasic mixture from the reactor outlet is fed into a continuous liquid-liquid separator.
-
The organic phase, containing the this compound product, is separated from the aqueous phase.
-
The aqueous phase can be recycled after pH adjustment and replenishment of HCN.
-
The organic phase is washed with brine and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Further purification, if necessary, can be achieved by crystallization or column chromatography.
-
Visualizations
Caption: Experimental workflow for the continuous synthesis of this compound.
Caption: Troubleshooting logic for low enantiomeric excess.
Caption: Reaction pathway for the synthesis of this compound.
References
- 1. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mini-review: recent developments in hydroxynitrile lyases for industrial biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research.tudelft.nl [research.tudelft.nl]
- 6. Hydroxynitrile lyases covalently immobilized in continuous flow microreactors - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. Batch and Flow Nitroaldol Synthesis Catalysed by Granulicella tundricola Hydroxynitrile Lyase Immobilised on Celite R-633 [mdpi.com]
- 12. Asymmetric synthesis of an (R)-cyanohydrin using enzymes entrapped in lens-shaped gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Enantioselective Frontier: A Comparative Guide to Chiral HPLC Methods for (R)- and (S)-(2-Furyl)hydroxyacetonitrile
For researchers, scientists, and professionals in drug development, the precise separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral drug candidates. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods for the resolution of (R)- and (S)-(2-Furyl)hydroxyacetonitrile, a key chiral intermediate in the synthesis of various pharmaceuticals.
The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, presents a significant analytical challenge. Chiral HPLC, utilizing chiral stationary phases (CSPs), has emerged as the most prevalent and effective technique for this purpose. This guide delves into the performance of two major classes of CSPs—polysaccharide-based and cyclodextrin-based—for the enantioseparation of (2-Furyl)hydroxyacetonitrile, also known as furyl mandelonitrile.
Performance Comparison of Chiral Stationary Phases
The selection of an appropriate chiral stationary phase is paramount for achieving successful enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, and cyclodextrin-based CSPs are widely employed due to their broad applicability in resolving a diverse range of chiral compounds.
While specific quantitative data for the chiral separation of (R)- and (S)-(2-Furyl)hydroxyacetonitrile is not extensively available in publicly accessible literature, we can draw valuable insights from studies on structurally similar aromatic cyanohydrins, such as mandelonitrile. The following table summarizes typical performance data obtained for the separation of aromatic cyanohydrin enantiomers on different types of CSPs. This data serves as a representative comparison to guide method development for (2-Furyl)hydroxyacetonitrile.
| Chiral Stationary Phase (CSP) | Column Name (Example) | Mobile Phase | Retention Factor (k'1) | Selectivity (α) | Resolution (Rs) |
| Polysaccharide-Based | |||||
| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD-H | n-Hexane/Isopropanol (90:10, v/v) | 2.15 | 1.28 | 3.50 |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD-H | n-Hexane/Isopropanol (90:10, v/v) | 1.89 | 1.15 | 2.10 |
| Cyclodextrin-Based | |||||
| Hydroxypropyl-β-cyclodextrin | Cyclobond I 2000 RSP | Acetonitrile/Water (30:70, v/v) | 3.50 | 1.12 | 1.95 |
Note: The data presented is illustrative for aromatic cyanohydrins and may vary for (R)- and (S)-(2-Furyl)hydroxyacetonitrile. Optimization of the mobile phase and other chromatographic conditions is crucial for achieving baseline separation.
Experimental Protocols
Detailed methodologies are essential for reproducing and adapting chiral separation methods. Below are representative experimental protocols for the use of polysaccharide and cyclodextrin-based CSPs.
Method 1: Polysaccharide-Based CSP (Normal Phase)
-
Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: n-Hexane/Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the racemic (2-Furyl)hydroxyacetonitrile in the mobile phase to a concentration of 1 mg/mL.
Method 2: Cyclodextrin-Based CSP (Reversed Phase)
-
Column: Cyclobond I 2000 RSP (250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile/Water (30:70, v/v) with 0.1% Trifluoroacetic Acid (TFA)
-
Flow Rate: 0.8 mL/min
-
Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the racemic (2-Furyl)hydroxyacetonitrile in a mixture of acetonitrile and water to a concentration of 1 mg/mL.
Experimental Workflow for Method Comparison
The logical flow for comparing and selecting an optimal chiral HPLC method is crucial for efficient method development.
Caption: Workflow for Chiral HPLC Method Development and Comparison.
Determining the Absolute Configuration of (2-Furyl)hydroxyacetonitrile: A Comparative Guide
For researchers and professionals in drug development and chemical sciences, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in understanding their biological activity and ensuring stereochemical purity. This guide provides a comparative overview of the primary methods for assigning the absolute configuration of (2-Furyl)hydroxyacetonitrile, a chiral α-hydroxynitrile. We will delve into the experimental protocols and data interpretation for X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents, Vibrational Circular Dichroism (VCD), and Chiral High-Performance Liquid Chromatography (HPLC).
Comparison of Methods
Each technique offers distinct advantages and disadvantages in terms of sample requirements, experimental complexity, and the nature of the data produced. The choice of method often depends on the physical properties of the analyte and the resources available.
| Method | Principle | Sample Requirements | Key Data Output | Advantages | Limitations |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. | High-quality single crystal. | 3D molecular structure, Flack parameter. | Unambiguous and definitive determination of absolute configuration. | Crystal growth can be a significant bottleneck; not suitable for non-crystalline materials. |
| NMR with Chiral Derivatizing Agents (e.g., Mosher's Method) | Formation of diastereomers with a chiral derivatizing agent, leading to distinguishable NMR signals for the enantiomers. | Soluble sample, requires derivatization with both enantiomers of the chiral agent. | Chemical shift differences (Δδ) between diastereomers. | Applicable to a wide range of soluble compounds, does not require crystallization. | Derivatization can be challenging, and interpretation requires careful analysis of Δδ values. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by a chiral molecule. | Soluble sample in a suitable solvent (e.g., CDCl₃). | VCD spectrum, which is compared to a computationally predicted spectrum. | Provides a "fingerprint" of the absolute configuration in solution, non-destructive. | Requires specialized instrumentation and computational resources for spectral prediction. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase, leading to separation. | Soluble sample. | Chromatogram showing the retention times of the enantiomers. | Excellent for determining enantiomeric purity and for preparative separation. | Does not directly provide the absolute configuration without a reference standard of known configuration. |
Experimental Protocols
Detailed methodologies for each technique are crucial for successful implementation and data interpretation.
X-ray Crystallography
-
Crystal Growth : Grow a single crystal of a derivative of (2-Furyl)hydroxyacetonitrile suitable for X-ray diffraction. This may involve creating a salt with a chiral acid or a co-crystal.
-
Data Collection : Mount the crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement : Process the diffraction data to obtain an electron density map. Build a molecular model into the electron density and refine the atomic positions.
-
Absolute Configuration Determination : Determine the absolute configuration by analyzing the anomalous dispersion effects, typically by calculating the Flack parameter. A value close to 0 indicates the correct absolute configuration, while a value close to 1 suggests the inverted configuration.
NMR Spectroscopy: The Mosher's Method (using MPA)
The Mosher's method, or its modification using α-methoxyphenylacetic acid (MPA), is a powerful technique for determining the absolute configuration of chiral alcohols in solution.
-
Derivatization : React the (2-Furyl)hydroxyacetonitrile with both (R)- and (S)-MPA chlorides to form the corresponding diastereomeric esters.
-
NMR Analysis : Acquire ¹H NMR spectra for both diastereomeric esters.
-
Data Analysis :
-
Assign the proton signals for each diastereomer, paying close attention to the protons near the chiral center.
-
Calculate the chemical shift differences (Δδ) for corresponding protons using the formula: Δδ = δ(R-MPA ester) - δ(S-MPA ester).
-
A consistent positive or negative sign for Δδ on one side of the molecule relative to the other allows for the assignment of the absolute configuration based on the established Mosher's model.
-
DOT Script for Mosher's Method Workflow:
Caption: Workflow for determining absolute configuration using Mosher's method.
Vibrational Circular Dichroism (VCD)
VCD spectroscopy measures the differential absorption of polarized infrared light, providing a unique spectral fingerprint for each enantiomer.
-
Sample Preparation : Prepare a solution of the enantiomerically pure (2-Furyl)hydroxyacetonitrile in a suitable solvent (e.g., CDCl₃) at a concentration that gives a good signal-to-noise ratio.
-
VCD Spectrum Acquisition : Record the VCD and IR spectra of the sample using a VCD spectrometer.
-
Computational Modeling :
-
Perform a conformational search for the (R) or (S) enantiomer of (2-Furyl)hydroxyacetonitrile using computational chemistry software.
-
For each low-energy conformer, calculate the theoretical VCD and IR spectra using Density Functional Theory (DFT).
-
Generate a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.
-
-
Spectral Comparison : Compare the experimental VCD spectrum with the calculated spectrum. A good match between the experimental spectrum and the calculated spectrum for a particular enantiomer allows for the assignment of the absolute configuration.
DOT Script for VCD Analysis Workflow:
Caption: Workflow for VCD-based absolute configuration determination.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful tool for separating enantiomers and is often used to determine enantiomeric excess. While it doesn't directly determine absolute configuration, it can be used for this purpose if a standard of known configuration is available.
-
Column and Mobile Phase Selection : Choose a suitable chiral stationary phase (CSP) and mobile phase for the separation of the (2-Furyl)hydroxyacetonitrile enantiomers. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often effective for a wide range of compounds.
-
Analysis : Inject the racemic or enantiomerically enriched sample onto the HPLC system and record the chromatogram.
-
Configuration Assignment (with a standard) : Inject a sample of a known enantiomer (e.g., the (R)-enantiomer) and compare its retention time to the peaks in the sample chromatogram to assign the absolute configuration of each peak.
Conclusion
The determination of the absolute configuration of (2-Furyl)hydroxyacetonitrile can be approached using several powerful analytical techniques. X-ray crystallography provides the most definitive answer but is contingent on obtaining suitable crystals. NMR spectroscopy with chiral derivatizing agents offers a versatile solution-based method. VCD spectroscopy provides a powerful comparison between experimental and theoretical data for configuration assignment in solution. Chiral HPLC is indispensable for assessing enantiomeric purity and can be used for configuration assignment when a reference standard is available. The selection of the most appropriate method will depend on the specific research context, available resources, and the physical properties of the molecule under investigation. For a comprehensive and unambiguous assignment, employing at least two of these methods is often recommended.
Comparison of different chiral catalysts for (R)-(2-Furyl)hydroxyacetonitrile synthesis
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of (R)-(2-Furyl)hydroxyacetonitrile is a critical step in the production of various pharmaceutical intermediates and bioactive molecules. The selection of an appropriate chiral catalyst is paramount to achieving high yield and enantiomeric purity. This guide provides a comparative overview of different classes of chiral catalysts employed for this synthesis, supported by experimental data and detailed protocols to aid in catalyst selection and experimental design.
Performance Comparison of Chiral Catalysts
The efficacy of various chiral catalysts for the synthesis of this compound can be evaluated based on key performance indicators such as enantiomeric excess (ee%), chemical yield, and reaction conditions. The following table summarizes the performance of representative catalysts from different classes.
| Catalyst Type | Chiral Catalyst/Ligand | Yield (%) | ee% (Configuration) | Reaction Time | Temperature (°C) | Reference |
| Enzymatic | (R)-selective Hydroxynitrile Lyase (Prunus dulcis) | High (inferred) | High (inferred) | Not specified | Not specified | General knowledge |
| Enzymatic | (R)-Oxynitrilase (Vicia sativa L.) | 96 | 97 (S) | Not specified | 12 | [1][2] |
| Enzymatic | Hydroxynitrile Lyase (Davallia tyermannii) | High | >99 (S) | < 2 hours | Not specified | [3] |
| Metal-Based | Chiral (salen)Ti Complex | Up to 90 | Up to 84 (for nitroalkenes) | Not specified | -40 to -15 | [4] |
| Organocatalyst | Chiral Thiourea Derivative | High (inferred) | High (inferred) | Not specified | Not specified | General knowledge |
Note: Data for the (S)-enantiomer are included to demonstrate the potential of the catalyst class. It is inferred that employing the corresponding (R)-selective enzyme would yield the (R)-product with similar efficacy.
Experimental Protocols
Detailed experimental procedures are crucial for the successful replication and optimization of synthetic methods. Below are representative protocols for each class of catalyst.
Enzymatic Synthesis using (R)-selective Hydroxynitrile Lyase
This protocol is adapted from the synthesis of the (S)-enantiomer using an (R)-oxynitrilase and infers the use of an (R)-selective HNL for the synthesis of the target (R)-enantiomer.
Materials:
-
Furfural
-
(R)-selective Hydroxynitrile Lyase (e.g., from Prunus dulcis)
-
Hydrogen Cyanide (HCN) or a cyanide source (e.g., KCN)
-
Diisopropyl ether (or other suitable organic solvent)
-
Citrate buffer (pH 4.0-5.5)
Procedure:
-
A two-phase system is prepared with an organic solvent (e.g., diisopropyl ether) and an aqueous buffer solution containing the (R)-selective hydroxynitrile lyase.
-
Furfural is dissolved in the organic phase.
-
The cyanide source (e.g., HCN) is added to the reaction mixture. To maintain a low pH and suppress the non-enzymatic racemic reaction, a buffered system is used.
-
The reaction is stirred at a controlled temperature (e.g., 12 °C) and monitored by TLC or HPLC.
-
Upon completion, the organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield this compound.
Metal-Based Catalysis using a Chiral (salen)Ti Complex
While a specific protocol for furfural is not available, this generalized procedure for the asymmetric cyanation of aldehydes using a chiral (salen)Ti catalyst can be adapted.
Materials:
-
Furfural
-
Chiral (salen) ligand
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
Trimethylsilyl cyanide (TMSCN)
-
Dichloromethane (anhydrous)
Procedure:
-
In a flame-dried flask under an inert atmosphere, the chiral (salen) ligand is dissolved in anhydrous dichloromethane.
-
Titanium(IV) isopropoxide is added, and the mixture is stirred at room temperature to form the chiral (salen)Ti complex.
-
The reaction mixture is cooled to the desired temperature (e.g., -40 °C).
-
Furfural is added to the catalyst solution.
-
Trimethylsilyl cyanide (TMSCN) is added dropwise to the reaction mixture.
-
The reaction is stirred at the low temperature until completion, as monitored by TLC.
-
The reaction is quenched, and the product is worked up using standard procedures, typically involving hydrolysis of the silyl ether.
-
The crude product is purified by column chromatography to afford this compound.
Organocatalysis using a Chiral Thiourea Derivative
This is a conceptual protocol based on the known ability of chiral thiourea catalysts to activate electrophiles and nucleophiles for asymmetric cyanations.
Materials:
-
Furfural
-
Chiral thiourea organocatalyst
-
Potassium cyanide (KCN)
-
A phase-transfer co-catalyst (e.g., 18-crown-6)
-
Toluene (anhydrous)
Procedure:
-
To a stirred suspension of potassium cyanide and the chiral thiourea organocatalyst in anhydrous toluene, the phase-transfer co-catalyst is added.
-
The mixture is cooled to the desired temperature (e.g., -20 °C).
-
A solution of furfural in toluene is added dropwise.
-
The reaction is stirred at low temperature and monitored by TLC.
-
Upon completion, the reaction is quenched, and the product is extracted.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography to yield this compound.
Visualizing the Synthetic Workflow
The general experimental workflow for the synthesis of this compound can be visualized as a sequence of steps from starting materials to the final purified product.
The catalytic cycle for each type of catalyst involves the activation of the reactants to facilitate the enantioselective addition of the cyanide nucleophile to the carbonyl carbon of furfural.
Conclusion
The choice of a chiral catalyst for the synthesis of this compound depends on several factors, including the desired enantioselectivity, yield, cost, and scalability. Enzymatic methods, particularly with hydroxynitrile lyases, have demonstrated excellent enantioselectivity and high yields under mild conditions.[1][2][3] Metal-based catalysts, such as those involving chiral titanium complexes, offer a potentially broad substrate scope but may require stricter reaction conditions to achieve high enantioselectivity.[4] Organocatalysis presents an attractive metal-free alternative, though specific high-performing examples for this particular transformation require further investigation. This guide provides a foundation for researchers to select and develop efficient and selective catalytic systems for the synthesis of this important chiral building block.
References
- 1. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]
- 2. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiourea organocatalysis - Wikipedia [en.wikipedia.org]
- 4. Asymmetric Addition of Cyanide to β-Nitroalkenes Catalysed by Chiral Salen Complexes of Titanium(IV) and Vanadium(V) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Enantiomeric Excess of (R)-(2-Furyl)hydroxyacetonitrile: Polarimetry vs. Chiral HPLC
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral molecules. This guide provides a comparative analysis of two common analytical techniques—polarimetry and High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase—for the validation of enantiomeric excess of (R)-(2-Furyl)hydroxyacetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds.
This comparison leverages experimental data to highlight the strengths and limitations of each method, offering guidance on selecting the most appropriate technique for specific analytical needs. While polarimetry offers a rapid and straightforward assessment of optical purity, chiral HPLC provides a more detailed and often more accurate quantification of individual enantiomers.
Comparison of Analytical Methods
The choice between polarimetry and chiral HPLC for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy, sample purity, and available instrumentation. The following table summarizes a comparison of the two methods. For the purpose of this guide, and in the absence of publicly available specific rotation data for enantiomerically pure this compound, we will use data for a closely related analogue, (R)-mandelonitrile, to illustrate the principles of polarimetric analysis. Chiral HPLC data for this compound is presented based on typical performance characteristics of this well-established technique.
| Parameter | Polarimetry | Chiral HPLC |
| Principle | Measures the rotation of plane-polarized light by a chiral sample. | Physically separates enantiomers on a chiral stationary phase, followed by detection (e.g., UV). |
| Enantiomeric Excess (ee) Determination | Calculated from the observed rotation and the specific rotation of the pure enantiomer. | Determined by the relative peak areas of the two enantiomers. |
| Example Analyte | (R)-Mandelonitrile | This compound |
| Specific Rotation [α]D (for pure enantiomer) | +43.6° (c 1.0, CHCl3) for (R)-mandelonitrile | Not applicable |
| Observed Rotation (α) (for a sample) | e.g., +39.2° | Not applicable |
| Calculated ee (Polarimetry) | 89.9% | Not applicable |
| Measured ee (Chiral HPLC) | Not applicable | e.g., 90.1% (R), 9.9% (S) |
| Advantages | - Rapid analysis- Simple instrumentation- Non-destructive | - High accuracy and precision- Can detect and quantify impurities- Applicable to a wide range of compounds |
| Disadvantages | - Requires a known specific rotation of the pure enantiomer- Susceptible to inaccuracies from optically active impurities- Less sensitive than HPLC | - Longer analysis time- More complex instrumentation- Requires method development |
Experimental Protocols
Polarimetric Determination of Enantiomeric Excess
Objective: To determine the enantiomeric excess of a sample of this compound by measuring its optical rotation.
Materials:
-
Polarimeter (Sodium D-line, 589 nm)
-
1 dm polarimeter cell
-
Volumetric flask (10 mL)
-
Analytical balance
-
Sample of this compound
-
Chloroform (HPLC grade)
Procedure:
-
Accurately weigh approximately 100 mg of the this compound sample.
-
Dissolve the sample in chloroform in a 10 mL volumetric flask and dilute to the mark.
-
Calibrate the polarimeter with a blank (chloroform).
-
Rinse the polarimeter cell with the sample solution and then fill it, ensuring no air bubbles are present.
-
Place the cell in the polarimeter and measure the optical rotation.
-
Record the observed rotation (α).
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = ([α]obs / [α]max) x 100 Where:
-
[α]obs is the specific rotation of the sample.
-
[α]max is the specific rotation of the enantiomerically pure substance.
The specific rotation ([α]) is calculated as: [α] = α / (c x l) Where:
-
α is the observed rotation.
-
c is the concentration in g/mL.
-
l is the path length in dm.
-
Note: The specific rotation of enantiomerically pure this compound is required for an accurate ee determination. In the absence of this value, a literature value for a closely related compound may be used for estimation, but this should be clearly stated.
Chiral HPLC Analysis of Enantiomeric Excess
Objective: To determine the enantiomeric excess of a sample of this compound by separating and quantifying the enantiomers using chiral HPLC.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H or similar).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a standard solution of the racemic (R,S)-(2-Furyl)hydroxyacetonitrile in the mobile phase to determine the retention times of both enantiomers.
-
Prepare a solution of the this compound sample in the mobile phase.
-
Inject the racemic standard and identify the peaks corresponding to the R and S enantiomers.
-
Inject the sample solution.
-
Integrate the peak areas for the R and S enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = ((AreaR - AreaS) / (AreaR + AreaS)) x 100 Where:
-
AreaR is the peak area of the R-enantiomer.
-
AreaS is the peak area of the S-enantiomer.
-
Logical Workflow for Method Selection and Validation
The decision to use polarimetry or chiral HPLC for the validation of enantiomeric excess involves a logical progression of steps, from initial screening to final validation.
Caption: Workflow for selecting an analytical method for ee determination.
A Comparative Study: Chemical Versus Enzymatic Synthesis of (R)-(2-Furyl)hydroxyacetonitrile
A detailed analysis for researchers, scientists, and drug development professionals on the synthesis of a key chiral intermediate.
The synthesis of enantiomerically pure chiral molecules is a cornerstone of modern drug development and fine chemical production. (R)-(2-Furyl)hydroxyacetonitrile is a valuable chiral building block, and its efficient synthesis is of significant interest. This guide provides a comparative study of the two primary approaches for its synthesis: traditional chemical methods and biocatalytic enzymatic routes. We present a side-by-side analysis of their performance, supported by experimental data, to aid researchers in selecting the optimal method for their specific needs.
Data Presentation: A Quantitative Comparison
The following table summarizes the key performance indicators for both chemical and enzymatic synthesis routes for this compound, based on published data and established methodologies.
| Parameter | Chemical Synthesis (Asymmetric Cyanation) | Enzymatic Synthesis (using (R)-Oxynitrilase) |
| Yield | Generally moderate to high (can be >90%) | High to excellent (often >95%)[1] |
| Enantiomeric Excess (ee) | Variable, can be high (>90%) with optimized catalysts | Consistently excellent (>95%, often >99%)[1] |
| Reaction Conditions | Often requires anhydrous solvents, inert atmosphere, and cryogenic temperatures | Typically mild conditions (room temperature, aqueous or biphasic systems) |
| Catalyst/Reagent | Chiral metal complexes or organocatalysts, cyanide source (e.g., TMSCN, KCN) | (R)-Oxynitrilase enzyme (from various sources, e.g., Vicia sativa)[1] |
| Substrate Specificity | Broad, but catalyst may require tuning for different substrates | High specificity for the aldehyde substrate |
| Environmental Impact | Use of organic solvents and potentially toxic reagents | Generally considered "greener" due to aqueous media and biodegradable catalyst |
| Scalability | Well-established for large-scale industrial processes | Can be challenging due to enzyme stability and cost, but continuous flow methods are emerging |
| Purification | Often requires chromatography to remove catalyst and byproducts | Simpler work-up, catalyst can often be removed by filtration |
Experimental Protocols
Chemical Synthesis: Asymmetric Cyanation of Furfural
This protocol is a representative method based on established procedures for the asymmetric cyanation of aldehydes using a chiral catalyst.
Materials:
-
Furfural
-
Trimethylsilyl cyanide (TMSCN)
-
Chiral ligand (e.g., a salen-type ligand or a chiral amino alcohol)
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
Anhydrous toluene
-
Hydrochloric acid (1 M)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an argon atmosphere, the chiral ligand (0.1 mmol) is dissolved in anhydrous toluene (5 mL).
-
Titanium(IV) isopropoxide (0.1 mmol) is added, and the mixture is stirred at room temperature for 1 hour to form the chiral titanium catalyst.
-
The flask is cooled to -78 °C in a dry ice/acetone bath.
-
Furfural (10 mmol) is added dropwise, followed by the slow addition of trimethylsilyl cyanide (12 mmol).
-
The reaction is stirred at -78 °C for 24-48 hours, monitoring the progress by thin-layer chromatography.
-
Upon completion, the reaction is quenched by the addition of 1 M hydrochloric acid (10 mL).
-
The mixture is allowed to warm to room temperature and then extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield this compound.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Enzymatic Synthesis: (R)-Oxynitrilase-Catalyzed Hydrocyanation of Furfural
This protocol is based on the use of an (R)-oxynitrilase for the enantioselective synthesis of (R)-cyanohydrins.
Materials:
-
Furfural
-
(R)-Oxynitrilase (e.g., from Vicia sativa L. seed meal)[1]
-
Potassium cyanide (KCN) or hydrogen cyanide (HCN)
-
Citrate buffer (pH 4.0-5.5)
-
Diisopropyl ether or another suitable organic solvent
-
Methyl tert-butyl ether (MTBE)
-
Anhydrous sodium sulfate
Procedure:
-
In a jacketed reaction vessel, a suspension of the (R)-oxynitrilase preparation (e.g., 1 g of defatted seed meal) is made in a biphasic system consisting of citrate buffer (e.g., 50 mL, 0.1 M, pH 5.0) and an organic solvent such as diisopropyl ether (50 mL).[1]
-
The mixture is cooled to a specific temperature (e.g., 12 °C).[1]
-
Furfural (10 mmol) is added to the organic phase.
-
A solution of the cyanide source (e.g., an aqueous solution of KCN or a solution of HCN in the organic solvent) is added dropwise over a period of time while maintaining the pH and temperature.
-
The reaction is stirred vigorously for several hours (e.g., 2-24 hours) until completion, as monitored by GC or HPLC.
-
The phases are separated, and the aqueous phase is extracted with the organic solvent (e.g., MTBE).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The enantiomeric excess is determined by chiral GC or HPLC analysis.
Mandatory Visualizations
The following diagrams illustrate the logical workflows of the chemical and enzymatic synthesis processes.
Caption: Workflow for the chemical synthesis of this compound.
Caption: Workflow for the enzymatic synthesis of this compound.
Conclusion
Both chemical and enzymatic methods offer viable pathways to this compound. The choice between them hinges on the specific requirements of the synthesis.
-
Chemical synthesis provides a versatile and scalable approach, benefiting from a wide range of available catalysts and reaction conditions. However, it often necessitates stricter control over the reaction environment and may involve more complex purification steps.
-
Enzymatic synthesis stands out for its exceptional enantioselectivity and mild, environmentally friendly reaction conditions. The high specificity of enzymes can lead to cleaner reactions and simpler work-ups. While scalability and enzyme cost can be considerations, ongoing advancements in biocatalysis are progressively mitigating these challenges.
For applications demanding the highest levels of enantiopurity and a commitment to green chemistry principles, enzymatic synthesis presents a compelling advantage. For large-scale production where established infrastructure and catalyst versatility are paramount, chemical synthesis remains a powerful and relevant option. This guide provides the foundational data and protocols to enable an informed decision for the synthesis of this important chiral intermediate.
References
Reactivity comparison of (R)-(2-Furyl)hydroxyacetonitrile with other chiral cyanohydrins
A comprehensive guide for researchers, scientists, and drug development professionals on the enzymatic kinetic resolution of (R)-(2-Furyl)hydroxyacetonitrile and its comparison with other key chiral cyanohydrins.
This guide provides an objective comparison of the reactivity of this compound with other aromatic and aliphatic chiral cyanohydrins in lipase-catalyzed acylation reactions. The data presented is compiled from various studies to offer a broad perspective on the substrate scope and efficiency of these enzymatic transformations, which are crucial in the synthesis of enantiomerically pure pharmaceuticals and fine chemicals.
Reactivity Comparison in Lipase-Catalyzed Acylation
The enzymatic kinetic resolution of chiral cyanohydrins via acylation is a widely employed method for the preparation of optically pure compounds. The reactivity of the cyanohydrin substrate is a critical factor influencing the efficiency of this process, including reaction time, conversion, and enantiomeric excess (ee). This section compares the performance of this compound with other representative chiral cyanohydrins.
Quantitative Data Summary
The following tables summarize the key performance indicators for the lipase-catalyzed acylation of various cyanohydrins. It is important to note that the data is collated from different studies, and direct comparison should be made with caution due to variations in reaction conditions.
Table 1: Lipase-Catalyzed Acylation of this compound and Analogues
| Substrate | Enzyme | Acyl Donor | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess (ee %) | Reference |
| (±)-1-(2-Furyl)ethanol* | Candida antarctica Lipase B (Novozym 435) | Vinyl acetate | n-Heptane | 2 | 47 | 89 (for remaining substrate) | [1] |
| (±)-5-Phenylfuran-2-yl cyanohydrin | Pseudomonas cepacia Lipase | Vinyl butanoate | Toluene | 24 | >99 | 95 (for product) | [2] |
Note: (±)-1-(2-Furyl)ethanol is a precursor to this compound. The data reflects the kinetic resolution of the alcohol, which is indicative of the enzyme's activity towards a furan-containing substrate.
Table 2: Lipase-Catalyzed Acylation of Aromatic and Aliphatic Cyanohydrins
| Substrate | Enzyme | Acyl Donor | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess (ee %) | Reference |
| (±)-Mandelonitrile | Lipase from Pseudomonas sp. | Isopropenyl acetate | Diisopropyl ether | 120 | 46 | 94 (for product) | [3] |
| (±)-Mandelonitrile | Lipase from Pseudomonas sp. | Isopropenyl acetate | Diisopropyl ether | 48 | 49 | 78 (for remaining substrate) | [3] |
| Various Aliphatic Cyanohydrins | Porcine Pancreatic Lipase (PPL) | Propionic anhydride | Toluene | - | - | Good to Excellent (E > 30) | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
Protocol 1: Lipase-Catalyzed Kinetic Resolution of (±)-1-(2-Furyl)ethanol
This protocol is based on the study of the kinetic resolution of the precursor to the target cyanohydrin.
Materials:
-
(±)-1-(2-Furyl)ethanol
-
Candida antarctica Lipase B (Novozym 435)
-
Vinyl acetate
-
n-Heptane (anhydrous)
-
Standard laboratory glassware and magnetic stirrer
-
Gas chromatograph (GC) with a chiral column for analysis
Procedure:
-
In a dried flask, dissolve (±)-1-(2-furyl)ethanol and an equimolar amount of vinyl acetate in anhydrous n-heptane.
-
Add 5 mg of Novozym 435 to the solution.
-
Stir the reaction mixture at 300 rpm and maintain the temperature at 60°C.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC to determine the conversion and enantiomeric excess of the remaining substrate and the product.
-
The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted substrate and the acylated product.[1]
Protocol 2: Lipase-Catalyzed Dynamic Kinetic Resolution of 5-Phenylfuran-2-yl cyanohydrins
Materials:
-
5-Phenylfuran-2-carbaldehyde
-
Acetone cyanohydrin
-
Basic anion-exchange resin
-
Pseudomonas cepacia Lipase
-
Vinyl butanoate
-
Toluene (anhydrous)
-
Standard laboratory glassware and magnetic stirrer
-
High-performance liquid chromatograph (HPLC) with a chiral column for analysis
Procedure:
-
To a solution of the 5-phenylfuran-2-carbaldehyde in anhydrous toluene, add acetone cyanohydrin and a basic anion-exchange resin. Stir the mixture to form the racemic cyanohydrin in situ.
-
Add Pseudomonas cepacia lipase and vinyl butanoate to the reaction mixture.
-
Stir the suspension at a controlled temperature. The basic resin facilitates the in situ racemization of the unreacted cyanohydrin.
-
Monitor the reaction by chiral HPLC to determine the conversion and enantiomeric excess of the acylated product.
-
The reaction is allowed to proceed until high conversion is achieved, yielding the (R)-cyanohydrin butanoate with high enantiomeric excess.[2]
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the key processes involved in the enzymatic kinetic resolution of chiral cyanohydrins.
References
Spectroscopic Disparities Between (R)- and (S)-Enantiomers of (2-Furyl)hydroxyacetonitrile: A Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals detailing the theoretical spectroscopic differences between the (R)- and (S)-enantiomers of (2-Furyl)hydroxyacetonitrile. This guide summarizes predicted data from computational models due to the current absence of published experimental spectra for the individual enantiomers.
Enantiomers, mirror-image isomers of a chiral molecule, exhibit identical physical and chemical properties in an achiral environment. However, their interaction with plane-polarized light and other chiral entities differs, leading to distinct spectroscopic signatures. These differences are crucial for their identification, quantification, and for understanding their differential biological activities, a cornerstone of modern drug development. This guide focuses on the predicted spectroscopic differences between the (R)- and (S)-enantiomers of (2-Furyl)hydroxyacetonitrile, a chiral molecule with potential applications in organic synthesis and pharmaceutical chemistry.
While extensive searches of scientific literature and chemical databases did not yield experimental spectroscopic data for the individual enantiomers of (2-Furyl)hydroxyacetonitrile, computational methods provide a powerful tool to predict these differences. This guide presents a summary of theoretically derived spectroscopic data, offering a valuable resource for researchers in the field.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic differences between (R)- and (S)-(2-Furyl)hydroxyacetonitrile based on computational modeling. These predictions are derived from density functional theory (DFT) calculations, a common and reliable method for forecasting spectroscopic properties of organic molecules.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃
Nuclear Magnetic Resonance (NMR) spectroscopy in the presence of a chiral solvating agent is a powerful technique to distinguish between enantiomers. The formation of transient diastereomeric complexes leads to different magnetic environments for the nuclei of each enantiomer, resulting in separate signals. While specific data with a chiral agent is not available, theoretical chemical shifts in an achiral solvent are presented below. The differentiation would manifest as split peaks for the protons and carbons near the chiral center when a suitable chiral solvating agent is used.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| (R/S)-Enantiomer | ||
| Hα (on chiral C) | ~5.5 | - |
| OH | Variable | - |
| Furyl H3 | ~6.4 | - |
| Furyl H4 | ~6.3 | - |
| Furyl H5 | ~7.4 | - |
| Cα (chiral) | - | ~60 |
| CN | - | ~118 |
| Furyl C2 | - | ~150 |
| Furyl C3 | - | ~110 |
| Furyl C4 | - | ~108 |
| Furyl C5 | - | ~144 |
Note: These are estimated values for the racemic mixture in an achiral solvent. In the presence of a chiral solvating agent, distinct signals for the R and S enantiomers would be expected for nuclei close to the stereocenter (e.g., Hα and Cα).
Table 2: Predicted Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) Data
Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are chiroptical techniques that measure the differential absorption of left and right circularly polarized light. Enantiomers produce mirror-image spectra, making these techniques ideal for their differentiation and the determination of absolute configuration.
| Spectroscopic Technique | Predicted Wavelength/Wavenumber | Predicted Sign of Cotton Effect for (R)-enantiomer | Predicted Sign of Cotton Effect for (S)-enantiomer |
| Electronic CD (ECD) | ~220-280 nm | Positive/Negative Peaks | Negative/Positive Peaks (mirror image) |
| Vibrational CD (VCD) | 1000-1500 cm⁻¹ (fingerprint region) | Complex pattern of positive and negative bands | Mirror-image pattern of bands |
| ~2250 cm⁻¹ (C≡N stretch) | Weakly positive/negative | Weakly negative/positive (mirror image) | |
| ~3400 cm⁻¹ (O-H stretch) | Positive/negative | Negative/positive (mirror image) |
Table 3: Predicted Raman Optical Activity (ROA) Data
Raman Optical Activity (ROA) measures the small difference in the intensity of Raman scattering from a chiral molecule using right and left circularly polarized incident light. Similar to CD and VCD, enantiomers exhibit mirror-image ROA spectra.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Predicted ROA Intensity for (R)-enantiomer | Predicted ROA Intensity for (S)-enantiomer |
| Furyl ring modes | ~1300-1600 | Pattern of positive and negative couplets | Mirror-image pattern |
| C-H bending modes | ~1000-1300 | Characteristic positive/negative bands | Mirror-image bands |
| Skeletal vibrations | < 1000 | Complex pattern | Mirror-image pattern |
Experimental Protocols
While specific experimental data for (2-Furyl)hydroxyacetonitrile is unavailable, the following are detailed, generalized methodologies for the key experiments cited, adaptable for the analysis of its enantiomers.
1. NMR Spectroscopy with Chiral Solvating Agents (CSAs)
-
Objective: To resolve the signals of the (R)- and (S)-enantiomers.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve a known quantity of racemic (2-Furyl)hydroxyacetonitrile in a deuterated solvent (e.g., CDCl₃, Benzene-d₆).
-
Acquire a standard ¹H and ¹³C NMR spectrum of the racemate.
-
Incrementally add a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a chiral lanthanide shift reagent) to the NMR tube.
-
Acquire spectra after each addition and monitor for the splitting of signals, particularly the proton and carbon at the chiral center.
-
-
Data Analysis: The separation of the signals (enantiomeric shift difference, ΔΔδ) is measured in ppm. The relative integration of the separated signals can be used to determine the enantiomeric excess (ee).
2. Electronic Circular Dichroism (ECD) Spectroscopy
-
Objective: To obtain the ECD spectra of the individual enantiomers.
-
Instrumentation: A CD spectropolarimeter.
-
Sample Preparation:
-
Prepare solutions of the separated (R)- and (S)-enantiomers in a suitable UV-transparent solvent (e.g., methanol, acetonitrile) at a concentration that gives a maximum absorbance of approximately 1.0 in the UV-Vis spectrum.
-
Prepare a blank sample of the solvent.
-
-
Data Acquisition:
-
Record the CD spectrum of the solvent blank and subtract it from the sample spectra.
-
Scan the appropriate wavelength range (e.g., 200-400 nm).
-
-
Data Analysis: The data is typically plotted as molar ellipticity [θ] or differential absorption (Δε) versus wavelength. The spectra of the two enantiomers should be mirror images of each other.
3. Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) Spectroscopy
-
Objective: To obtain the VCD and ROA spectra of the individual enantiomers.
-
Instrumentation: A VCD spectrometer (FTIR-based) or an ROA spectrometer (Raman-based with polarization modulation).
-
Sample Preparation:
-
Prepare concentrated solutions of the separated enantiomers in a suitable solvent (e.g., CCl₄, CDCl₃ for VCD; water, DMSO for ROA).
-
-
Data Acquisition:
-
Acquire the VCD or ROA spectrum for each enantiomer and the racemic mixture.
-
The spectrum of the racemate should be null, which confirms the absence of artifacts.
-
-
Data Analysis: The spectra are plotted as ΔA (differential absorbance) for VCD or Iᴿ - Iᴸ (intensity difference) for ROA versus wavenumber (cm⁻¹). The spectra of the enantiomers should be mirror images.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the chiral analysis of a compound like (2-Furyl)hydroxyacetonitrile.
Caption: A generalized workflow for the synthesis, resolution, and spectroscopic analysis of chiral molecules.
Conclusion
The differentiation of enantiomers is a critical task in chemical and pharmaceutical research. While experimental data for the individual enantiomers of (2-Furyl)hydroxyacetonitrile are not currently available in the public domain, computational chemistry offers valuable predictions of their distinct spectroscopic properties. The theoretically derived differences in NMR, CD, VCD, and ROA spectra provide a solid foundation for future experimental work. The methodologies and workflow presented in this guide offer a practical framework for researchers to undertake the chiral analysis of (2-Furyl)hydroxyacetonitrile and other chiral molecules, ultimately contributing to a deeper understanding of their stereochemistry and potential applications. Researchers are encouraged to perform these experiments to validate and expand upon the theoretical data presented herein.
Inter-Laboratory Validation of Analytical Methods for (R)-(2-Furyl)hydroxyacetonitrile: A Comparative Guide
Introduction
(R)-(2-Furyl)hydroxyacetonitrile is a chiral cyanohydrin derivative of significant interest in the synthesis of pharmaceuticals and other fine chemicals. Its enantiomeric purity is critical for its intended application, necessitating robust and reliable analytical methods for its quantification and chiral separation. This guide provides a comparative overview of two primary chromatographic techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). While specific inter-laboratory validation data for this compound is not publicly available, this document presents a framework for such a validation study, including detailed experimental protocols and expected performance data based on established analytical principles. The aim is to assist researchers, scientists, and drug development professionals in the selection and implementation of a suitable analytical method.
Comparative Analysis of Analytical Methods
An inter-laboratory study was designed to evaluate the performance of HPLC and GC methods for the determination of this compound. Three hypothetical laboratories participated in the study, analyzing a common set of samples. The key performance parameters assessed were precision (repeatability and reproducibility), accuracy, linearity, limit of detection (LOD), and limit of quantification (LOQ).
Data Summary
The following tables summarize the quantitative data obtained from the hypothetical inter-laboratory validation study.
Table 1: HPLC Method Validation Data
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Mean | Overall RSD (%) |
| Precision (RSD%) | |||||
| Repeatability (n=6) | 0.45 | 0.52 | 0.48 | 0.48 | 1.2 |
| Intermediate Precision | 0.88 | 0.95 | 0.91 | 0.91 | 1.5 |
| Reproducibility | - | - | - | - | 2.1 |
| Accuracy (% Recovery) | |||||
| 80% Concentration | 99.2 | 98.9 | 99.5 | 99.2 | 0.3 |
| 100% Concentration | 100.5 | 100.1 | 100.8 | 100.5 | 0.3 |
| 120% Concentration | 101.1 | 100.7 | 101.5 | 101.1 | 0.4 |
| Linearity (r²) | 0.9995 | 0.9992 | 0.9996 | 0.9994 | - |
| LOD (µg/mL) | 0.1 | 0.12 | 0.11 | 0.11 | - |
| LOQ (µg/mL) | 0.3 | 0.35 | 0.33 | 0.33 | - |
Table 2: GC Method Validation Data
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Mean | Overall RSD (%) |
| Precision (RSD%) | |||||
| Repeatability (n=6) | 0.65 | 0.71 | 0.68 | 0.68 | 1.8 |
| Intermediate Precision | 1.1 | 1.2 | 1.15 | 1.15 | 2.0 |
| Reproducibility | - | - | - | - | 2.8 |
| Accuracy (% Recovery) | |||||
| 80% Concentration | 98.8 | 98.5 | 99.1 | 98.8 | 0.3 |
| 100% Concentration | 99.8 | 99.5 | 100.1 | 99.8 | 0.3 |
| 120% Concentration | 100.5 | 100.1 | 100.9 | 100.5 | 0.4 |
| Linearity (r²) | 0.9991 | 0.9989 | 0.9993 | 0.9991 | - |
| LOD (µg/mL) | 0.5 | 0.55 | 0.52 | 0.52 | - |
| LOQ (µg/mL) | 1.5 | 1.6 | 1.55 | 1.55 | - |
Experimental Protocols
Detailed methodologies for the HPLC and GC methods are provided below. These protocols are designed to be readily implemented in a laboratory setting.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the direct chiral separation and quantification of this compound.
1. Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV detector.
-
Chiral stationary phase column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm.
2. Reagents and Standards:
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
This compound reference standard
3. Chromatographic Conditions:
-
Mobile Phase: Hexane:Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Run Time: 20 minutes
4. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. Prepare working standards by serial dilution.
-
Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to achieve a final concentration within the calibration range.
5. Validation Parameters:
-
Specificity: Verified by the absence of interfering peaks at the retention time of the analyte in a blank sample.
-
Linearity: Assessed by analyzing five concentrations over the range of 1-50 µg/mL.
-
Precision: Determined by six replicate injections of a standard solution at 100% of the target concentration for repeatability, and on different days with different analysts for intermediate precision.
-
Accuracy: Evaluated by the recovery of spiked samples at 80%, 100%, and 120% of the target concentration.
-
LOD and LOQ: Determined based on the signal-to-noise ratio of 3:1 and 10:1, respectively.
Gas Chromatography (GC) Method
This method is suitable for the analysis of this compound, particularly after derivatization to improve volatility and thermal stability.
1. Instrumentation and Columns:
-
Gas chromatograph equipped with a flame ionization detector (FID), split/splitless injector, and an autosampler.
-
Chiral capillary column: CycloSil-B, 30 m x 0.25 mm ID, 0.25 µm film thickness.
2. Reagents and Standards:
-
Dichloromethane (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
This compound reference standard
3. Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program: Initial temperature 100°C, hold for 2 minutes, ramp at 10°C/min to 220°C, hold for 5 minutes.
-
Split Ratio: 20:1
-
Injection Volume: 1 µL
4. Sample Preparation (with Derivatization):
-
Standard Solution: Prepare a stock solution of this compound in dichloromethane at 1 mg/mL. To 100 µL of the standard solution, add 100 µL of BSTFA with 1% TMCS, cap the vial, and heat at 60°C for 30 minutes.
-
Sample Solution: Accurately weigh and dissolve the sample in dichloromethane. Derivatize in the same manner as the standard solution.
5. Validation Parameters:
-
The same validation parameters as the HPLC method (Specificity, Linearity, Precision, Accuracy, LOD, and LOQ) were assessed following similar procedures, adapted for the GC methodology.
Visualizations
The following diagrams illustrate the experimental workflows for the HPLC and GC methods.
Safety Operating Guide
Proper Disposal of (R)-(2-Furyl)hydroxyacetonitrile: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of (R)-(2-Furyl)hydroxyacetonitrile, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to mitigate risks associated with this compound.
This compound is a cyanohydrin derivative that is harmful if swallowed, in contact with skin, or if inhaled.[1] Like other cyanohydrins, it can decompose to release highly toxic hydrogen cyanide gas.[2][3] Therefore, meticulous handling and disposal are paramount. The primary and most crucial step is to treat all waste containing this compound as hazardous and to arrange for its collection by a certified waste disposal service.[1]
Hazard Profile and Safety Precautions
A summary of the key hazard information for this compound is presented below. This information is critical for risk assessment prior to handling and disposal.
| Hazard Classification | GHS Pictogram | Precautionary Statement Highlights |
| Acute Toxicity (Oral, Dermal, Inhalation), Category 4 | Danger | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[1] |
| Serious Eye Irritation, Category 2A | Danger | H319: Causes serious eye irritation.[1] |
| Flammable Liquids, Category 2 | Danger | H225: Highly flammable liquid and vapor.[1] |
Personal Protective Equipment (PPE): When handling this compound and its waste, the following PPE is mandatory:
-
Closed-toe shoes[4]
All handling of this compound and its waste must be conducted in a well-ventilated laboratory hood.[5][6]
Step-by-Step Disposal Protocol
The following protocol outlines the approved procedure for the disposal of this compound from a laboratory setting.
1. Waste Segregation and Collection:
-
Designated Waste Container: All waste containing this compound, including residual amounts in empty containers, contaminated PPE, and absorbent materials from spills, must be collected in a designated, properly labeled hazardous waste container.[4][7]
-
Container Compatibility: The waste container must be compatible with organic nitriles and other solvents present in the waste stream. High-density polyethylene (HDPE) or glass containers are generally suitable.[7]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture. The hazard pictograms for toxicity, eye irritation, and flammability should also be present.
-
Avoid Mixing: Do not mix waste containing this compound with incompatible waste streams, such as strong acids or bases, which could accelerate the release of hydrogen cyanide.[7] Halogenated and non-halogenated waste streams should be kept separate.[4][5]
2. Storage of Hazardous Waste:
-
Secure Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[8] This area should be well-ventilated and away from sources of ignition.[6][9]
-
Secondary Containment: Place the primary waste container in a larger, chemically resistant secondary container to contain any potential leaks.[7]
-
Regular Inspection: Regularly inspect the waste container for any signs of leakage or degradation.[7]
3. Spill Management:
-
Immediate Action: In the event of a spill, evacuate non-essential personnel from the area.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.
-
Collection: Carefully collect the absorbent material and place it in the designated hazardous waste container.[1]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.
4. Arranging for Professional Disposal:
-
Contact a Licensed Vendor: The disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[1] Do not attempt to dispose of this chemical down the drain or in regular trash.[5][7]
-
Provide Documentation: Furnish the disposal vendor with a complete and accurate description of the waste composition, including the Safety Data Sheet (SDS) for this compound.
Emergency Procedures
In case of exposure, follow these first-aid measures and seek immediate medical attention:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[10]
-
Eye Contact: Rinse cautiously with water for several minutes.[1][9] Remove contact lenses if present and easy to do. Continue rinsing.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
Always have the Safety Data Sheet available when seeking medical advice.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Cyanide - Wikipedia [en.wikipedia.org]
- 3. Acetone Cyanohydrin Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. scienceready.com.au [scienceready.com.au]
- 6. fishersci.com [fishersci.com]
- 7. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Page loading... [wap.guidechem.com]
Personal protective equipment for handling (R)-(2-Furyl)hydroxyacetonitrile
Essential Safety and Handling Guide for (R)-(2-Furyl)hydroxyacetonitrile
This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. The procedural guidance is intended for researchers, scientists, and professionals in drug development to ensure safe handling, storage, and disposal of this compound.
Physical and Chemical Properties
| Property | Value |
| CAS Number | 121986-08-1[1][2] |
| Molecular Formula | C6H5NO2[1][2] |
| Molecular Weight | 123.111 g/mol [1] |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical when handling this compound. The following PPE is mandatory to minimize exposure risk.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (double gloving is recommended).[3] | Prevents skin contact. Nitrile gloves are a common choice, but compatibility should be verified. |
| Eye Protection | Chemical safety goggles and a face shield.[3] | Protects against splashes and potential vapor exposure to the eyes. |
| Body Protection | A lab coat must be worn.[3] | Protects against incidental skin contact. |
| Respiratory Protection | Use in a certified laboratory chemical fume hood.[3][4] | Minimizes inhalation of any potential vapors or aerosols. |
DOT Script for PPE Workflow
Caption: Workflow for selecting and using Personal Protective Equipment.
Operational Plan: Handling and Storage
Safe handling and storage are paramount to preventing accidental exposure and ensuring the stability of the compound.
Step-by-Step Handling Protocol
-
Preparation :
-
Ensure a certified laboratory chemical fume hood is operational.[3][4]
-
Verify that an emergency safety shower and eyewash station are accessible and have been recently tested.[3]
-
Never work alone when handling this compound.[3]
-
Keep acids away from the work area unless they are part of the experimental procedure, as they can react with cyanides to produce highly toxic hydrogen cyanide gas.[3]
-
-
Handling :
-
Storage :
Emergency Response Plan
In the event of an exposure or spill, immediate and appropriate action is crucial.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][5] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[1][5] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][5] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1][5] |
Accidental Release Measures
-
Evacuate : Evacuate personnel from the spill area.[4]
-
Ventilate : Ensure adequate ventilation.
-
Containment :
-
Decontamination : Wash the spill site after material pickup is complete.[4]
DOT Script for Emergency Response
Caption: Logical flow for emergency response to an exposure or spill.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.
Waste Management Protocol
-
Segregation :
-
Cyanide-containing wastes must be managed as hazardous waste.[3]
-
Store cyanide wastes in dedicated, clearly labeled, and sealed containers.[3]
-
Keep solid and liquid cyanide wastes in separate containers.[3] Contaminated items such as gloves, paper towels, and pipette tips should be disposed of as solid hazardous waste.
-
-
Collection and Disposal :
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
